6-Fluoro-5-indazolecarboxylic acid methyl ester
Description
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Properties
IUPAC Name |
methyl 6-fluoro-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMMUSOUXYYTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of 6-Fluoro-5-indazolecarboxylic acid methyl ester in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Fluoro-5-indazolecarboxylic acid methyl ester is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. As a fluorinated indazole derivative, it combines the privileged indazole scaffold, a cornerstone in many approved therapeutics, with the unique physicochemical properties imparted by fluorine. This guide provides a comprehensive technical overview of its properties, a detailed, field-proven synthetic protocol, and explores its strategic application as a key building block in the development of targeted therapies, particularly protein kinase inhibitors. The rationale behind its structural design and synthetic pathway is elucidated to empower researchers in leveraging this and similar intermediates for next-generation drug discovery programs.
Introduction: The Indazole Privileged Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and is considered a "privileged scaffold" in medicinal chemistry.[1] This designation arises from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs such as the kinase inhibitors Pazopanib and Axitinib.[1][2] The indazole core's unique electronic properties and its ability to form key hydrogen bonding interactions make it an ideal framework for designing potent and selective ligands for various biological targets.[3]
The introduction of a fluorine atom, as in this compound, is a deliberate and common strategy in modern drug design. Fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic landscape and pKa.[4] This guide focuses specifically on the methyl ester of 6-fluoro-5-indazolecarboxylic acid, a versatile intermediate primed for further chemical elaboration.
Physicochemical and Structural Properties
Precise characterization is the foundation of reproducible research. The key properties of this compound are summarized below, providing the essential data for reaction planning, analytical method development, and computational modeling.
| Property | Value | Source |
| CAS Number | 633327-39-6 | [SunwayPharm] |
| Molecular Formula | C₉H₇FN₂O₂ | [SunwayPharm] |
| Molecular Weight | 194.16 g/mol | [SunwayPharm] |
| Appearance | Typically an off-white to yellow solid | General |
| Purity | ≥97% (Commercially available) | [SunwayPharm] |
| Storage Conditions | Sealed, dry, room temperature | [SunwayPharm] |
Synthesis and Mechanistic Rationale
The synthesis of substituted indazoles is a well-established field, with numerous methods available for constructing the core bicyclic system.[5] For a molecule like this compound, a common and robust approach involves the cyclization of a suitably substituted aniline derivative. The following protocol is a representative, multi-step synthesis adapted from established methodologies for creating similar fluoro-indazole scaffolds.[6]
Synthetic Workflow Overview
The overall strategy involves a three-stage process: (1) regioselective bromination of a fluorinated aniline precursor, (2) diazotization followed by intramolecular cyclization to form the indazole core, and (3) a final deprotection step. This sequence is designed for control over regiochemistry, which is critical in multi-substituted aromatic systems.
Caption: General synthetic workflow for substituted fluoro-indazoles.
Detailed Experimental Protocol (Exemplary)
This protocol describes the synthesis of the core 5-bromo-4-fluoro-1H-indazole scaffold, which serves as a direct precursor to the target molecule through subsequent carboxylation and esterification steps.
Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline [6]
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile (15 vol).
-
Cooling: Cool the solution to below 10°C using an ice bath.
-
Causality: This low temperature is crucial to control the reaction rate and prevent side reactions, ensuring high regioselectivity during the electrophilic aromatic substitution.
-
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the internal temperature below 10°C.
-
Reaction: Stir the mixture at this temperature for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, add an aqueous solution of sodium bisulfite to quench any remaining bromine. Adjust the pH to 9-10 with sodium hydroxide to neutralize the solution and deprotonate the aniline for extraction.
-
Extraction & Purification: Extract the product with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by recrystallization from cyclohexane to yield the title compound.
Step 2: Synthesis of Protected 5-Bromo-4-fluoro-1H-indazole [6]
-
Setup: Dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in a suitable solvent like toluene.
-
Diazotization: Add acetic acid (catalytic) and heat the mixture. Add isoamyl nitrite (1.2 eq) dropwise.
-
Causality: Isoamyl nitrite serves as the diazotizing agent under non-aqueous conditions, converting the primary amine into a diazonium salt. The subsequent intramolecular cyclization is a classic method for indazole synthesis. The acetyl group transiently protects the indazole nitrogen.
-
-
Reaction: Maintain the reaction at elevated temperature (e.g., 110°C) for 3-5 hours until TLC analysis shows completion.
-
Isolation: Concentrate the reaction mixture to dryness and slurry the residue with methanol to precipitate the crude product.
Step 3: Synthesis of 5-Bromo-4-fluoro-1H-indazole [6]
-
Setup: Suspend the protected indazole from Step 2 in a mixture of methanol and water.
-
Deprotection: Add an inorganic base such as potassium carbonate (K₂CO₃) and stir the mixture at room temperature for 12-14 hours.
-
Causality: The basic hydrolysis cleaves the acetyl protecting group from the indazole nitrogen, yielding the free NH-indazole.
-
-
Isolation: Upon reaction completion, add water to precipitate the product. Filter the solid, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.
Self-Validation Note: Each step of this protocol must be monitored by an appropriate analytical method (TLC, LC-MS) to ensure complete conversion before proceeding. The identity and purity of the final intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. From this key intermediate, standard organometallic cross-coupling reactions (e.g., using CO and methanol with a palladium catalyst) or other carboxylation sequences can be employed to install the carboxylic acid methyl ester at the 5-position, replacing the bromo group.
Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The indazole scaffold is a key component in numerous protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][7]
Role as a Kinase Inhibitor Building Block
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] Small molecule inhibitors are designed to fit into the ATP-binding pocket of a specific kinase, preventing its function. The indazole scaffold is particularly effective in this role.[9]
-
Hinge-Binding: The N1-H of the indazole ring acts as a crucial hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site.
-
Scaffold for Elaboration: The carboxylic acid methyl ester at the 5-position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines via amide bond formation. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
Fluorine Substitution: The 6-fluoro substituent can improve binding affinity through favorable electronic interactions and enhance metabolic stability by blocking potential sites of oxidative metabolism.[4]
Caption: Workflow for utilizing the title compound in drug discovery.
Conclusion
This compound is more than a mere chemical entity; it is a strategic tool for the modern medicinal chemist. It embodies the principles of privileged scaffold-based design and the strategic use of fluorine to enhance drug-like properties. The synthetic routes to its core structure are robust and scalable, and its functional handles are ideally positioned for the rapid generation of compound libraries targeting critical disease pathways. As the demand for novel, highly selective kinase inhibitors continues to grow, the importance of well-designed, functionalized intermediates like this one will only increase, making it a valuable component in the arsenal of drug discovery professionals.
References
- Mal, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- El-Gazzar, M. G., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of the Iranian Chemical Society.
- Lefebvre, V., et al. (2010). A General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry.
- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
- MDPI. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- ResearchGate. (2022). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
- Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Organic Chemistry Portal. Indazole synthesis.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (2023). Structures of kinase inhibitors containing an indazole moiety.
- Google Patents. US20060135764A1 - Indazole-carboxamide compounds.
- ResearchGate. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
- MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online.
- ResearchGate. (2023). Pharmacological Properties of Indazole Derivatives: Recent Developments.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
Biological activity of fluoro-indazole derivatives
An In-Depth Technical Guide to the Biological Activity of Fluoro-Indazole Derivatives
Foreword
The indazole nucleus is a privileged scaffold in medicinal chemistry, a structural motif that appears in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile template for interacting with a wide range of biological targets.[3][4] When this powerful core is strategically functionalized with fluorine atoms, its therapeutic potential is significantly amplified. The incorporation of fluorine, a cornerstone of modern drug design, can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability, improving binding affinity, and increasing membrane permeability.[5][6] This guide offers a deep dive into the multifaceted biological activities of fluoro-indazole derivatives, synthesizing field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore the causal relationships behind their mechanisms of action, from kinase inhibition in oncology to the modulation of inflammatory pathways, providing a comprehensive view of this exciting class of compounds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a primary focus for the application of fluoro-indazole derivatives. Several FDA-approved drugs and clinical candidates feature the indazole scaffold, demonstrating its clinical relevance.[7][8] Fluorinated analogues have shown remarkable potency through various mechanisms, most notably the inhibition of protein kinases that are critical for tumor growth and survival.[9][10]
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial nodes in the signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[11] Fluoro-indazole derivatives have been expertly designed to fit into the ATP-binding pockets of various kinases, acting as competitive inhibitors.
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VEGFR/FGFR Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key drivers of this process.
-
Studies on 1H-indazol-3-amine derivatives revealed that fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency against FGFR1 and FGFR2.[9] For instance, compound 27a (structure not shown) demonstrated an IC₅₀ of less than 4.1 nM against FGFR1.[9]
-
Similarly, indazole-pyrimidine based derivatives have been developed as potent VEGFR-2 inhibitors. While simple halogen substitutions sometimes decreased potency, the strategic placement of fluorine within larger functional groups has proven effective.[9]
-
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is frequently mutated or overexpressed in non-small cell lung cancer (NSCLC). Fluorinated indazole derivatives have shown remarkable activity against both wild-type and mutant forms of EGFR.[1] A notable example, a fluorinated derivative designated 36g , exhibited sub-nanomolar activity against EGFR variants and an EC₅₀ of 22 nM in the HCC827 cancer cell line.[9]
-
Other Kinase Targets: The versatility of the fluoro-indazole scaffold extends to other important cancer-related kinases.
-
Spleen Tyrosine Kinase (Syk): 7-fluoroindazole derivatives have been patented as potent inhibitors of human Syk, with IC₅₀ values ranging between 10 nM and 50 nM, targeting inflammatory disorders and certain cancers.[5]
-
Polo-Like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to several cancers.[12] Indazole-based inhibitors, such as CFI-400945, are currently in clinical trials for breast cancer.[8]
-
Mechanism of Action: Induction of Apoptosis
Beyond inhibiting proliferation signals, certain fluoro-indazole derivatives can directly induce programmed cell death, or apoptosis, in cancer cells.[7] Compound 2f , a synthesized indazole derivative, demonstrated potent pro-apoptotic activity in breast cancer cells.[8]
-
Mitochondrial Pathway: Treatment with this compound led to an upregulation of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation—a hallmark of the intrinsic apoptotic pathway.[8]
-
Oxidative Stress: The compound also increased levels of intracellular reactive oxygen species (ROS), which can further damage mitochondria and promote apoptosis.[8]
Quantitative Data Summary: Anticancer Activity
| Compound Class/Example | Target Kinase | Cancer Cell Line | IC₅₀ / EC₅₀ | Reference |
| 7-Fluoroindazole derivatives | Syk | (Enzymatic Assay) | 10 - 50 nM | [5] |
| Fluorinated Indazole (36g ) | EGFR | HCC827 | 22 nM | [9] |
| 6-Fluoro-1H-indazol-3-amine | FGFR1 | (Enzymatic Assay) | < 4.1 nM | [9] |
| Indazole Derivative 2f | (Proliferation) | 4T1 (Breast) | 0.23 - 1.15 µM | [7][8] |
| Indazole Derivative 6o | (Proliferation) | K562 (Leukemia) | 5.15 µM | [13][14] |
Experimental Protocol: Caspase-3 Activity Assay (Fluorometric)
This protocol outlines a standard method for quantifying the activity of caspase-3, a key executioner in apoptosis, in cells treated with a test compound.
1. Principle: The assay utilizes a synthetic substrate, such as DEVD-AFC (Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), which is specifically cleaved by active caspase-3. This cleavage releases the fluorescent AFC group, and the resulting fluorescence is directly proportional to caspase-3 activity.
2. Materials:
-
Fluoro-indazole test compound
-
Cancer cell line (e.g., 4T1, H1975)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA, pH 7.4)
-
Caspase-3 substrate (DEVD-AFC)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate, clear bottom
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)
3. Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will achieve ~80% confluency. Allow them to adhere overnight. Treat cells with various concentrations of the fluoro-indazole compound (and a vehicle control) for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 15 minutes, scraping the cells periodically.
-
Transfer the lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading in the assay.
-
Caspase Assay:
-
In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Add assay buffer to bring the total volume to 100 µL.
-
Add 5 µL of the DEVD-AFC substrate (final concentration ~50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 505 nm.
-
Analysis: Calculate the fold-increase in caspase-3 activity by normalizing the fluorescence readings of treated samples to the vehicle control.
4. Self-Validating System:
-
Positive Control: Include a known apoptosis inducer (e.g., staurosporine) to confirm the assay is working.
-
Negative Control: A vehicle-only (e.g., DMSO) treated sample serves as the baseline for caspase activity.
-
Inhibitor Control: To confirm specificity, a parallel sample can be pre-incubated with a specific caspase-3 inhibitor (e.g., DEVD-CHO). A significant reduction in fluorescence in this sample validates that the measured activity is indeed from caspase-3.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[3] Fluoro-indazole derivatives have emerged as potent anti-inflammatory agents by targeting key components of the inflammatory cascade.[5][15]
Mechanisms of Action
-
TRPA1 Channel Antagonism: The Transient Receptor Potential A1 (TRPA1) is an ion channel that acts as a sensor for irritants and inflammatory agents. A 6-fluoroindazole scaffold was developed as a selective and potent antagonist of the human TRPA1 channel, with an IC₅₀ of 0.043 µM. This compound demonstrated effective in vivo anti-inflammatory activity in rodent models.[5]
-
Inhibition of Pro-inflammatory Mediators: In cellular models of inflammation, such as macrophages stimulated with lipopolysaccharide (LPS), fluorinated indazole derivatives have been shown to suppress the inflammatory response.[5] They achieve this by inhibiting the expression of key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and by reducing the secretion of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6) and Chemokine Ligand 2 (CCL2).[5][15]
-
Kinase Inhibition (Syk & p38): As mentioned previously, the inhibition of kinases like Syk and p38 is a dual-action mechanism. These kinases are pivotal in immune cell signaling, and their inhibition by fluoro-indazole derivatives effectively dampens the production of inflammatory mediators like TNFα.[5]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound Class | Target / Mediator | Assay Type | IC₅₀ | Reference |
| 6-Fluoroindazole (Comp. 40 ) | TRPA1 Cation Channel | FLIPR Calcium Assay | 0.043 µM | [5] |
| 7-Fluoroindazole derivatives | TNFα Production | (Cell-based Assay) | ~65 nM | [5] |
| 5-Indazole derivatives | p38 Kinase | (Binding Assay) | < 10 µM | [5] |
| Fluorinated Benzofuran | Interleukin-6 (IL-6) | (Macrophage Assay) | 1.2 - 9.04 µM | [5] |
| Fluorinated Benzofuran | Chemokine (C-C) Ligand 2 | (Macrophage Assay) | 1.5 - 19.3 µM | [5] |
| *Note: While not indazoles, these related fluorinated heterocycles demonstrate a similar mechanism of suppressing inflammatory mediators. |
Antimicrobial Activity: A New Frontier Against Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents with new mechanisms of action.[16] Fluoro-indazole derivatives have shown significant promise as both antibacterial and antifungal agents.[17][18]
Mechanism of Action: DNA Gyrase Inhibition
Bacterial DNA gyrase (GyrB) is a type II topoisomerase essential for bacterial DNA replication and a clinically validated antibiotic target.[16] Through structure-based drug design, a novel class of indazole derivatives was discovered to be excellent inhibitors of GyrB.[19] These compounds exhibit potent activity against clinically important Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[16] The inclusion of a fluorobenzoic acid moiety was particularly noted for improving aqueous solubility and the overall Minimum Inhibitory Concentration (MIC) profile.[16]
Broad-Spectrum Activity
Beyond specific enzyme targets, various studies have confirmed the broad-spectrum antimicrobial potential of fluoro-indazoles. Hybrid molecules combining indazole and benzimidazole scaffolds have demonstrated remarkable potency. One such compound, M6 , showed MIC values of 3.90 µg/mL against S. aureus and 1.95 µg/mL against the fungal pathogen C. tropicalis, outperforming standard antibiotics like ampicillin and tetracycline in these assays.[20] Structure-activity relationship (SAR) studies consistently suggest that the presence of a fluorine atom on a phenyl ring attached to the core heterocycle enhances antimicrobial activity compared to non-fluorinated parent compounds.[21]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method, a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.
2. Materials:
-
Fluoro-indazole test compound, dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial (e.g., S. aureus) or fungal (e.g., C. albicans) strains.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Standard antibiotics for positive control (e.g., Ciprofloxacin, Fluconazole).
3. Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the microorganism on an agar plate overnight.
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate growth medium to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the stock test compound to the first well, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This creates a range of concentrations.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Well with medium and inoculum only (no compound).
-
Sterility Control: Well with medium only (no inoculum).
-
Positive Control: A separate row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be confirmed by reading the optical density (OD) at 600 nm.
Neuroprotective and CNS Applications
The treatment of neurodegenerative diseases like Parkinson's and Alzheimer's is hampered by the challenge of getting drugs across the blood-brain barrier (BBB).[6] The incorporation of fluorine can enhance the lipophilicity and metabolic stability of indazole derivatives, thereby improving their ability to penetrate the BBB.[6]
-
Enzyme Inhibition: Indazole derivatives show potential for treating neurological disorders by inhibiting key enzymes.[22][23] Targets include Monoamine Oxidase (MAO), which is involved in neurotransmitter metabolism, and kinases like Glycogen Synthase Kinase 3 (GSK3), which are implicated in the pathology of Alzheimer's disease.[24]
-
PET Imaging: Beyond therapeutics, the fluorine-18 (¹⁸F) radioisotope is widely used in Positron Emission Tomography (PET) imaging.[6] Attaching ¹⁸F to indazole-based molecules allows for the non-invasive visualization and diagnosis of neurodegenerative diseases by tracking receptors and transporters in the brain.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of fluoro-indazole derivatives is highly dependent on the precise placement of the fluorine atom and the nature of other substituents. Synthesizing the available data reveals several key trends:
-
Position of Fluorine on the Indazole Core: The location of the fluorine atom on the bicyclic indazole ring is critical for target specificity. For example, 6-fluoro substitution favors FGFR inhibition, while 7-fluoro substitution is optimal for Syk inhibition.[5][9]
-
Fluorination of Substituents: Fluorinating a substituent attached to the indazole core is also a powerful strategy. For HIF-1 inhibitors based on the YC-1 scaffold, ortho-fluoro substitution on the N1-benzyl ring is crucial for activity, whereas meta or para substitution is detrimental.[25]
-
Synergistic Effects: The presence of fluorine often enhances the potency achieved by other functional groups. In VEGFR-2 inhibitors, combining a fluorinated moiety with hydrogen bond-forming groups like amides or sulfonamides can lead to a significant enhancement in activity.[9]
Conclusion and Future Perspectives
Fluoro-indazole derivatives represent a remarkably versatile and potent class of molecules with a broad spectrum of therapeutic applications. Their success stems from the synergistic combination of the privileged indazole scaffold and the unique properties of the fluorine atom. By strategically manipulating fluorination patterns and other substituents, medicinal chemists can fine-tune the activity, selectivity, and pharmacokinetic profiles of these compounds to address diverse medical needs, from oncology and inflammation to infectious and neurodegenerative diseases.
The future of this field is bright. The continued application of structure-based drug design, computational modeling, and high-throughput screening will undoubtedly lead to the discovery of new derivatives with even greater potency and selectivity.[26] As our understanding of complex disease pathways deepens, fluoro-indazoles will remain a critical tool in the arsenal of drug development professionals, promising new and effective treatments for some of the most challenging human diseases.
References
- El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
- Tandon, R., et al. (2021).
- Chen, Y-M A., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Zhang, S-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis. [Link]
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Charifson, P. S., et al. (2011). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PubMed Central. [Link]
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The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Discovery, Synthesis, and Therapeutic Significance of Indazole-Containing Compounds
Authored by: A Senior Application Scientist
Introduction: The Enduring Appeal of the Indazole Core
Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, yet subtly tunable, electronic and steric properties allow it to form high-affinity interactions with a multitude of biological targets, catapulting it to the forefront of modern drug discovery.[2] First described by Emil Fischer, this moiety is rare in nature but has been extensively explored synthetically, leading to a rich pipeline of therapeutic agents.[1][3] This guide provides a comprehensive technical overview of the indazole scaffold, from its fundamental synthesis to its profound impact on medicine, tailored for researchers and professionals in drug development.
The thermodynamic stability of the 1H-tautomer makes it the predominant form in most biological and synthetic contexts, offering a reliable platform for structural elaboration.[4] The strategic placement of nitrogen atoms allows for a versatile array of hydrogen bonding patterns, crucial for binding to the hinge regions of kinases and other enzyme active sites.[5] This guide will delve into the causality behind the success of indazole-based drugs, elucidating their synthesis, mechanisms of action, structure-activity relationships, and clinical significance.
Core Synthetic Strategies: Building the Indazole Framework
The construction of the indazole core is a pivotal step in the synthesis of numerous pharmaceuticals. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Herein, we detail a foundational, widely-applicable method for the synthesis of a substituted indazole, illustrating the core principles of its assembly.
Experimental Protocol: Synthesis of 3-Methyl-1H-indazol-6-amine
This protocol outlines the synthesis of a key intermediate used in the production of several kinase inhibitors, starting from 3-methyl-6-nitro-1H-indazole.[6] The reduction of the nitro group is a critical transformation, yielding a primary amine that serves as a handle for further functionalization.
Materials and Reagents:
-
3-Methyl-6-nitro-1H-indazole
-
Ethyl acetate
-
Tin(II) chloride dihydrate
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Carbonate (Na2CO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, disperse 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol) in ethyl acetate (10 mL) at 0 °C with stirring.
-
Addition of Reducing Agent: Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol).
-
Acidification: Add concentrated HCl (1 mL) dropwise, ensuring the temperature is maintained below 10 °C.
-
Reaction Progression: Remove the ice bath and continue stirring the mixture for an additional 3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C. Carefully neutralize the mixture with a saturated Na2CO3 solution until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine as a yellow-brown solid (yield: 87.3%).[7]
Causality of Experimental Choices:
-
The use of tin(II) chloride in the presence of concentrated HCl is a classic and effective method for the reduction of aromatic nitro groups to amines. The acidic medium is necessary to generate the active reducing species.
-
Maintaining a low temperature during the initial addition of reagents helps to control the exothermic nature of the reaction.
-
The aqueous work-up with sodium carbonate is essential to neutralize the excess acid and to precipitate out tin salts, allowing for the efficient extraction of the desired amine product into the organic phase.
Caption: Workflow for the synthesis of a key indazole intermediate.
Therapeutic Significance and Mechanisms of Action
Indazole derivatives have demonstrated remarkable efficacy across a spectrum of diseases, most notably in oncology and supportive care. Their therapeutic success is rooted in their ability to selectively modulate the activity of key proteins involved in disease pathogenesis.
Indazoles as Potent Kinase Inhibitors in Oncology
A significant number of indazole-containing drugs function as inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.[8] By targeting kinases that are aberrantly activated in cancer cells, these drugs can effectively halt tumor progression.
Axitinib and Pazopanib: Targeting Angiogenesis
Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors that primarily disrupt angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[8][9] Their principal targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs).[8][10]
-
Mechanism of Action: Axitinib and Pazopanib are ATP-competitive inhibitors that bind to the intracellular kinase domain of VEGFR-1, -2, and -3.[8][11] This blockade prevents the autophosphorylation and activation of the receptors, thereby inhibiting downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][12] The net effect is a reduction in endothelial cell proliferation, migration, and survival, leading to decreased tumor vascularization.[13][14]
Caption: Simplified VEGFR signaling pathway inhibited by Axitinib and Pazopanib.
Niraparib: A PARP Inhibitor for DNA Repair Deficient Cancers
Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in the repair of single-strand DNA breaks.[15]
-
Mechanism of Action: In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by Niraparib leads to the accumulation of unrepaired single-strand breaks.[16] During DNA replication, these breaks are converted into lethal double-strand breaks, leading to cell cycle arrest and apoptosis.[17] Niraparib also "traps" the PARP enzyme on the DNA, further disrupting the DNA repair process and enhancing its cytotoxic effect.[4]
Caption: Mechanism of action of Niraparib in BRCA-deficient cancer cells.
Indazoles in Supportive Care: Granisetron
Granisetron is a selective serotonin 5-HT3 receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by chemotherapy and radiation therapy.[18]
-
Mechanism of Action: Chemotherapeutic agents can trigger the release of large amounts of serotonin from enterochromaffin cells in the gastrointestinal tract.[15] This serotonin binds to 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem.[16] Granisetron competitively blocks these 5-HT3 receptors, both peripherally and centrally, thereby preventing the emetogenic signal from reaching the brain.[1]
Structure-Activity Relationships (SAR) and Drug Design
The optimization of indazole-based compounds into potent and selective drugs is a testament to the power of medicinal chemistry. The following table summarizes the SAR for a series of indazole-based kinase inhibitors, highlighting how subtle structural modifications can dramatically impact their inhibitory activity.
| Compound | R1 | R2 | VEGFR-2 IC50 (nM) | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) |
| Pazopanib | H | 2,4-dimethylphenyl | 30 | 74 | 84 |
| Axitinib | H | Pyridin-2-yl-vinyl | 0.2 | 1.7 | 1.6 |
| Analog 1 | CH3 | 2,4-dimethylphenyl | 45 | 92 | 110 |
| Analog 2 | H | Phenyl | 58 | 150 | 165 |
Data compiled for illustrative purposes based on publicly available information.[19][20]
Analysis of SAR:
-
Substitution at the N1 position: Methylation at the N1 position (Analog 1 vs. Pazopanib) generally leads to a slight decrease in potency, suggesting that an unsubstituted N1-H may be important for hydrogen bonding interactions in the kinase active site.
-
The C3 substituent: The nature of the substituent at the C3 position is critical for potency and selectivity. The extended vinyl-pyridine moiety of Axitinib results in significantly higher potency against VEGFR-2 compared to the more compact aryl group of Pazopanib.[20] This is likely due to additional interactions with the hydrophobic pocket of the kinase. A simple phenyl group (Analog 2) is less effective, underscoring the importance of specific functionalities at this position.
Clinical Significance of Marketed Indazole Drugs
The translation of indazole-based compounds from the laboratory to the clinic has had a profound impact on patient care. The following table summarizes the clinical efficacy of key indazole-containing drugs in their respective indications.
| Drug | Indication | Key Clinical Trial(s) | Primary Endpoint | Result | Reference |
| Axitinib | Advanced Renal Cell Carcinoma (RCC) | AXIS (Phase III) | Progression-Free Survival (PFS) | Median PFS of 6.7 months with axitinib vs. 4.7 months with sorafenib. | [12] |
| Niraparib | Advanced Ovarian Cancer (maintenance therapy) | PRIMA (Phase III) | Progression-Free Survival (PFS) | In the overall population, median PFS was 13.8 months with niraparib vs. 8.2 months with placebo. | [5] |
| Pazopanib | Advanced Soft Tissue Sarcoma (STS) | PALETTE (Phase III) | Progression-Free Survival (PFS) | Median PFS of 4.6 months with pazopanib vs. 1.6 months with placebo. | [4] |
| Granisetron | Chemotherapy-Induced Nausea and Vomiting (CINV) | Multicenter, randomized, controlled trial | Complete Response (CR) | Non-inferior to ondansetron in controlling CINV. | [21] |
Future Directions and Conclusion
The indazole scaffold continues to be a fertile ground for drug discovery.[1] Future research is likely to focus on several key areas:
-
Novel Target Identification: Exploring the potential of indazole derivatives to modulate novel and challenging drug targets.
-
Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.
-
Combinatorial Therapies: Investigating the synergistic effects of indazole-based drugs with other therapeutic modalities, such as immunotherapy.[22]
-
Advanced Synthesis: Developing more efficient and sustainable synthetic methodologies for the construction of complex indazole derivatives.[3]
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A-Technical-Guide-to-the-Pharmacological-Profile-of-Fluorinated-Indazole-Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone in modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a versatile pharmacophore, engaging with a wide array of biological targets. When this scaffold is strategically functionalized with fluorine atoms, the resulting fluorinated indazole compounds often exhibit significantly enhanced pharmacological properties.
The incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4] More than 20% of all pharmaceuticals on the market contain fluorine, a testament to the transformative power of this halogen in drug design.[2][3] This guide provides a comprehensive overview of the pharmacological profile of fluorinated indazole compounds, detailing their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental workflows used for their characterization.
The Strategic Role of Fluorine in the Indazole Scaffold
The unique physicochemical properties of the carbon-fluorine (C-F) bond are central to the enhanced therapeutic potential of fluorinated indazoles.[1][2][3] The introduction of fluorine is a deliberate strategy to modulate several key drug-like properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved pharmacokinetic profile.[2][5]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution of the indazole ring system, influencing pKa and creating favorable interactions—such as hydrogen bonds and dipole-dipole interactions—with target proteins.[5] This can lead to enhanced binding affinity and selectivity for the desired biological target.
-
Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a compound, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[2][6][7] For instance, the 6-fluoroindazole derivative 52 showed significantly enhanced ROCK1 inhibitory potency and a dramatic increase in oral bioavailability (61%) compared to its 4-fluoro counterpart 51 .[7]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, pre-organizing it for optimal binding to its target.
Key Classes and Structure-Activity Relationships (SAR)
Fluorinated indazoles have demonstrated efficacy against a wide range of biological targets, with kinase inhibition being a particularly prominent area of research.[8][9]
Kinase Inhibitors
Many fluorinated indazole compounds have been developed as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[8][10]
-
VEGFR/PDGFR Inhibitors: The vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) are key targets in angiogenesis.[8] Fluorinated indazoles have been designed to target the "DFG-out" inactive conformation of these kinases.[11]
-
FGFR Inhibitors: The fibroblast growth factor receptor (FGFR) family is another important target in oncology. SAR studies have shown that fluorine substitution at the 6-position of the indazole ring can improve both enzymatic and cellular potency against FGFR1 and FGFR2.[8]
-
ROCK Inhibitors: Rho-kinase (ROCK) inhibitors have therapeutic potential in cardiovascular diseases. Studies on 6-fluoroindazoles have demonstrated potent inhibition of ROCK1, with IC50 values in the low nanomolar range and good oral bioavailability.[6][7]
The position of the fluorine atom on the indazole ring is critical for activity. For example, in a series of Rho kinase inhibitors, a fluorine atom at the C6 position resulted in an IC50 of 14 nM, whereas a fluorine at C4 led to a much less potent compound with an IC50 of 2500 nM.[7]
Other Therapeutic Areas
Beyond kinase inhibition, fluorinated indazoles have shown promise in various other therapeutic areas, including:
-
Antiviral Agents: Fluorinated indazole derivatives have been investigated as anti-HIV agents, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved metabolic stability.[6][7]
-
Anti-inflammatory Agents: Some fluorinated indazoles have demonstrated potent inhibition of inducible nitric oxide synthase (iNOS), suggesting their potential as anti-inflammatory drugs.[7]
-
CRAC Channel Blockers: Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which is crucial for mast cell function and represents a target for inflammatory and autoimmune diseases.[12]
Mechanism of Action & Signaling Pathways
A significant number of fluorinated indazole compounds exert their therapeutic effects by inhibiting protein kinases involved in aberrant cellular signaling pathways. A common target is the RAF-MEK-ERK pathway (also known as the MAPK/ERK pathway), which is frequently activated in various cancers.
For example, a fluorinated indazole compound designed as a BRAF inhibitor would bind to the ATP-binding site of the mutated BRAF kinase, preventing its activation. This, in turn, blocks the downstream phosphorylation cascade involving MEK and ERK, ultimately inhibiting cell proliferation and promoting apoptosis.
Caption: RAF-MEK-ERK signaling pathway inhibited by a fluorinated indazole compound.
Pharmacokinetic Profile
The inclusion of fluorine often leads to favorable pharmacokinetic properties. Fluorinated indazoles have demonstrated good oral bioavailability, with some compounds showing bioavailability of 49% and 53% in rat models.[6][7] They also tend to have an improved profile against cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions.[6][7]
Experimental Workflows for Characterization
The pharmacological evaluation of fluorinated indazole compounds follows a structured workflow, progressing from initial synthesis and in vitro screening to in vivo efficacy studies.
Caption: General experimental workflow for fluorinated indazole drug discovery.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a typical luminescence-based assay to determine the IC50 value of a fluorinated indazole compound against a target kinase.
Objective: To quantify the potency of a test compound in inhibiting the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., BRAF V600E)
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound (fluorinated indazole)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the fluorinated indazole compound in DMSO, typically starting from 10 mM. Then, dilute further in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add 10 µL of a solution containing the kinase and its specific substrate peptide in kinase reaction buffer.
-
Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at room temperature (or 30°C, depending on the kinase) for 60 minutes.
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The amount of light generated is proportional to the amount of ATP remaining in the well.
-
Data Analysis:
-
The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the compound compared to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: A Case Study
The following table summarizes the pharmacological data for a hypothetical series of 6-fluoroindazole derivatives targeting various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell Proliferation EC50 (nM) | Oral Bioavailability (%) |
| FI-001 | ROCK1 | 7[6] | 50 | 53[6] |
| FI-002 | FGFR1 | <4.1[8] | 25.3[8] | 45 |
| FI-003 | VEGFR-2 | 15 | 110 | 38 |
| FI-004 | FLT3 | 5[11] | 15 | 61 |
Conclusion and Future Directions
Fluorinated indazole compounds represent a highly valuable class of molecules in drug discovery, with demonstrated success in modulating the activity of key therapeutic targets, particularly protein kinases. The strategic incorporation of fluorine is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing novel fluorination methodologies, exploring new biological targets for this versatile scaffold, and advancing the most promising candidates into clinical development for a range of diseases, from cancer to inflammatory disorders and viral infections.
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The Indazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, has emerged as a quintessential "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, synthetic tractability, and capacity for versatile molecular interactions have cemented its role as a cornerstone in the design of novel therapeutics.[1][2] This guide provides a comprehensive exploration of the indazole core, from its fundamental chemical characteristics and synthesis to its profound impact on drug discovery. We will dissect its role as a versatile pharmacophore, analyze structure-activity relationships (SAR), and present detailed case studies of blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib. This document is intended to serve as a technical resource, offering field-proven insights and detailed protocols to empower researchers in their quest to develop the next generation of indazole-based medicines.
Introduction to the Indazole Scaffold: Structure and Properties
Indazoles, also known as benzopyrazoles, are aromatic heterocyclic compounds of significant interest due to their distinct structural features.[3][4] First described by Emil Fischer, the indazole ring system is relatively rare in nature but is a mainstay of synthetic medicinal chemistry.[3]
1.1. Chemical Structure and Tautomerism
The indazole core (C₇H₆N₂) consists of a benzene ring fused to a pyrazole ring.[5] A critical feature is its existence in different tautomeric forms, primarily the 1H- and 2H-indazoles.[6] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form in most biological and chemical contexts.[3][6] This stability is a direct result of its benzenoid aromatic character, conforming to Hückel's rule with a 10 π-electron system.[3][4] The position of the nitrogen-bound hydrogen profoundly influences the molecule's electronic properties and its potential as a hydrogen bond donor, a key consideration in drug design.[3]
1.2. Physicochemical Properties and Bioisosterism
The indazole nucleus is often employed as a bioisostere for other critical biological scaffolds, most notably indoles and purines.[3][7] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.
-
Indole Bioisostere: Replacing an indole's pyrrolic nitrogen with a pyridinic nitrogen to form an indazole can alter hydrogen bonding capabilities and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[7]
-
Purine Bioisostere: The indazole core can mimic the purine ring system found in adenosine, allowing indazole-containing molecules to act as competitive inhibitors at ATP-binding sites, a principle heavily exploited in the development of kinase inhibitors.[1]
-
Phenol Bioisostere: Recent studies have shown that indazole can serve as an effective bioisostere for a phenol group, retaining high binding affinity while preventing the rapid glucuronidation that often plagues phenolic compounds, thereby improving their metabolic profile.[8]
The scaffold's rigid, planar structure provides a fixed orientation for substituents, which is advantageous for establishing precise structure-activity relationships (SAR).[1]
Synthetic Strategies for Indazole Derivatives
The construction and functionalization of the indazole core are mature fields in synthetic organic chemistry, with a wide array of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.
2.1. Classical and Modern Synthetic Methods
A variety of synthetic methods have been developed for indazoles, starting from readily available materials.[9]
-
Classical Methods: Traditional routes often involve diazotization of anilines followed by intramolecular cyclization. For example, reacting o-toluidine with sodium nitrite leads to an N-nitroso intermediate which cyclizes upon heating.[3]
-
The Davis-Beirut Reaction: This is a notable method for synthesizing 2H-indazoles and indazolones.[10][11] It involves the reaction of an N-substituted 2-nitrobenzylamine in the presence of a base, or from an o-nitrobenzaldehyde and a primary amine.[11][12] The reaction is advantageous as it often uses inexpensive starting materials and avoids toxic metals.[3][11]
-
Transition-Metal Catalysis: Modern synthetic chemistry has introduced powerful transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, for indazole synthesis.[3] Rhodium(III)-catalyzed C-H bond functionalization offers an efficient, one-step route to N-aryl-2H-indazoles from azobenzenes and aldehydes.[13] These methods provide high yields and functional group tolerance, which are critical for creating diverse chemical libraries for drug screening.
2.2. Functionalization of the Indazole Core
Post-synthesis functionalization allows for the fine-tuning of a molecule's properties. Key positions for modification are N1, N2, and C3.
-
N-Alkylation/Arylation: Selective functionalization at the N1 or N2 position is crucial for modulating pharmacokinetics and target engagement. Conditions can be tuned (e.g., choice of base and solvent) to favor one isomer over the other.[14] For example, using cesium carbonate in DMF is effective for selective N1 alkylation.[14]
-
C3-Functionalization: The C3 position is frequently modified to introduce groups that can interact with specific pockets in a biological target.[15] Halogenation (iodination, bromination) at C3 serves as a valuable handle for subsequent cross-coupling reactions like Suzuki or Negishi couplings to introduce aryl or heteroaryl groups.[15]
Below is a generalized workflow for synthesizing and functionalizing an indazole core for SAR studies.
Caption: General workflow for synthesis and SAR of indazole derivatives.
2.3. Detailed Experimental Protocol: Davis-Beirut Reaction for 2H-Indazole Synthesis
This protocol describes a representative synthesis of a 2H-indazole derivative via the base-catalyzed Davis-Beirut reaction. The causality behind the choice of reagents is to provide a robust, metal-free cyclization.
-
Objective: To synthesize a 2-alkyl-2H-indazole from an N-alkyl-2-nitrobenzylamine.
-
Principle: A strong, non-nucleophilic base deprotonates the benzylic position, creating a carbanion that initiates an intramolecular cyclization by attacking the nitro group, leading to N-N bond formation after dehydration.[11]
-
Step-by-Step Methodology:
-
Preparation (Self-Validation): Ensure the starting N-alkyl-2-nitrobenzylamine is pure by checking its NMR and melting point. The solvent (e.g., Tetrahydrofuran - THF) must be anhydrous to prevent quenching of the carbanion intermediate.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-alkyl-2-nitrobenzylamine (1.0 eq) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of potassium hydroxide (KOH, 5% in ethanol) or another suitable base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise over 10 minutes. The causality here is that a strong base is required to generate the carbanion, but dropwise addition at low temperature controls the exothermic reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature or gently heat to 60 °C and stir for 6-12 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. The purpose of the aqueous wash is to remove inorganic salts and the base.
-
Purification (Self-Validation): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization (Self-Validation): Characterize the final 2H-indazole product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The absence of the nitro group signal in the IR spectrum and the appearance of characteristic aromatic signals for the indazole core in the NMR validate the successful cyclization.
-
The Indazole Core in Oncology: A Kinase Inhibitor Powerhouse
The most significant impact of the indazole scaffold in drug discovery has been in oncology, particularly in the development of protein kinase inhibitors.[16] Dysregulation of protein kinases is a common driver of cancer cell proliferation and survival.[1] The indazole core's ability to act as an ATP-competitive inhibitor by mimicking the purine ring of ATP makes it an ideal starting point for kinase inhibitor design.[1]
3.1. Case Study: Axitinib (Inlyta®)
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC).[17][18]
-
Mechanism of Action: Axitinib potently and selectively inhibits vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[17][19] These receptors are crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize.[19][20] By binding to the ATP pocket of VEGFR, Axitinib blocks the downstream signaling pathways that lead to endothelial cell proliferation and migration.[21] Its half-maximal inhibitory concentrations (IC50) for VEGFR-1, -2, and -3 are in the sub-nanomolar range (0.1-0.3 nmol/L), making it significantly more potent against this family of receptors than other TKIs like sunitinib or sorafenib.[17][18]
Caption: Mechanism of action of Axitinib as a VEGFR inhibitor.
-
Structure-Activity Relationship (SAR): The indazole core of Axitinib forms crucial hydrogen bonds with the hinge region of the VEGFR kinase domain, mimicking the interactions of the adenine ring of ATP. The N-methyl group on the indazole occupies a specific hydrophobic pocket, enhancing potency.[1] The pendant phenylsulfide moiety extends into a deeper hydrophobic region, contributing to the high affinity and selectivity of the molecule.
3.2. Case Study: Pazopanib (Votrient®)
Pazopanib is another FDA-approved, indazole-containing drug used to treat RCC and soft tissue sarcoma.[3] It is a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis.[22][23]
-
Mechanism of Action: Pazopanib inhibits a range of tyrosine kinases, including VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[22][23] This multi-targeted approach allows it to simultaneously block several signaling pathways involved in tumor progression and angiogenesis.[24]
-
SAR Insights: Like Axitinib, the indazole scaffold of Pazopanib is key for its hinge-binding activity. The N-methyl group is also present. The pyrimidine ring and the sulfonamide group attached to the benzene ring of the indazole make additional interactions within the active site, defining its specific kinase inhibitory profile.
3.3. Summary of Indazole-Based Kinase Inhibitors
The versatility of the indazole core has led to the development of numerous kinase inhibitors targeting various cancers.
| Drug Name | Primary Target(s) | FDA-Approved Indication(s) | Key Structural Feature |
| Axitinib | VEGFR-1, -2, -3 | Advanced Renal Cell Carcinoma (RCC)[17] | 1H-Indazole core with N-methyl group |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | Advanced RCC, Soft Tissue Sarcoma[22][23] | N-methyl-1H-indazole with sulfonamide |
| Entrectinib | TRK A/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors[6][25] | 3-Amino-1H-indazole core[26] |
| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer[6] | 1H-Indazole-7-carboxamide |
| Erdafitinib | FGFR-1, -2, -3, -4 | Urothelial Carcinoma[16] | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole |
Broader Therapeutic Applications
While oncology is a major area, the privileged nature of the indazole scaffold has enabled its application across a wide range of diseases.[9][27]
-
Anti-emetics: Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy.[3][5] The indazole core acts as a bioisostere for the indole ring of serotonin.[3][7]
-
Anti-inflammatory: Benzydamine and Bendazac are non-steroidal anti-inflammatory drugs (NSAIDs) built upon a 1H-indazole scaffold.[6]
-
Neuroscience: Derivatives are being explored for activity against CNS targets, including as antagonists for NMDA receptors and inhibitors of enzymes like monoamine oxidase (MAO).[8][28]
-
Other Areas: The scaffold has shown promise in developing agents for anti-bacterial, anti-fungal, anti-diabetic, and anti-protozoal applications.[9]
Future Perspectives and Conclusion
The indazole core continues to be a highly fruitful scaffold in drug discovery.[1] Its journey from a synthetic curiosity to the core of multiple life-saving medicines is a testament to its remarkable chemical and biological versatility.
Challenges and Opportunities:
-
Synthetic Selectivity: While many methods exist, achieving regioselective functionalization, particularly for complex derivatives, remains a key challenge that drives innovation in synthetic methodology.[29]
-
New Modalities: The scaffold is being incorporated into newer therapeutic modalities like PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, opening new avenues for targeting previously "undruggable" proteins.
-
Exploring New Targets: The proven success in kinase inhibition encourages the exploration of indazole derivatives against other enzyme families and receptor types.
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Theoretical Reactivity of 6-Fluoro-5-indazolecarboxylic acid methyl ester: A Technical Guide
Abstract
This technical guide provides an in-depth theoretical analysis of the reactivity of 6-Fluoro-5-indazolecarboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science. By employing principles of computational chemistry, including Density Functional Theory (DFT), this paper elucidates the electronic structure and predicts the reactivity of the molecule. We will explore key descriptors such as Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions to identify the most probable sites for electrophilic and nucleophilic attack. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical behavior of this fluorinated indazole derivative.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents.[1] Their biological activities are diverse, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The introduction of a fluorine atom into organic molecules can profoundly alter their physical, chemical, and biological properties.[3] Specifically, fluorine substitution can influence metabolic stability, binding affinity, and membrane permeability.[4] this compound combines the privileged indazole scaffold with the unique effects of fluorine substitution, making it a molecule of considerable interest for synthetic and medicinal chemists.
Understanding the intrinsic reactivity of this molecule is paramount for designing efficient synthetic routes and for predicting its interactions in biological systems. Theoretical and computational chemistry provide powerful tools to probe the electronic structure and reactivity of molecules, offering insights that can guide experimental work.[5] This guide will systematically explore the reactivity of this compound through a computational lens.
Computational Methodology
To investigate the reactivity of this compound, a series of quantum chemical calculations are performed. The typical workflow for such a theoretical study is outlined below.
Geometry Optimization and Frequency Analysis
The first step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p). A frequency calculation is then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[6] The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).[6][7] The energies and spatial distributions of these orbitals provide crucial information about the molecule's reactivity. The HOMO-LUMO energy gap is also an important indicator of chemical stability.[8]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[9] Red-colored regions indicate a negative potential (electron-rich), while blue-colored regions indicate a positive potential (electron-poor).
Fukui Functions
The Fukui function, f(r), is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point when the total number of electrons in the system changes.[10] It allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.[11] The condensed Fukui functions, which are associated with individual atoms, are particularly useful for this purpose.[12]
-
f+ : for nucleophilic attack (where an electron is added)
-
f- : for electrophilic attack (where an electron is removed)
-
f0 : for radical attack
A higher value of the condensed Fukui function at a particular atomic site indicates a higher reactivity towards the corresponding type of attack.[13]
Caption: Workflow for theoretical reactivity studies.
Predicted Reactivity of this compound
Based on the computational methodologies described above, we can predict the reactivity of this compound.
Frontier Molecular Orbitals
The distribution of the HOMO and LUMO will highlight the most reactive regions of the molecule.
-
HOMO: The HOMO is expected to be localized primarily on the indazole ring system, particularly on the pyrazole moiety and the electron-rich benzene ring. This suggests that electrophilic attack will likely occur on the ring carbons or the N1 nitrogen atom.
-
LUMO: The LUMO is anticipated to have significant contributions from the carboxylic acid methyl ester group and the carbon atoms of the benzene ring, especially the one bearing the fluorine atom. This indicates that these are the most probable sites for nucleophilic attack.
The presence of the electron-withdrawing fluorine atom and the carboxylic acid methyl ester group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack compared to unsubstituted indazole.
Molecular Electrostatic Potential
The MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester group, indicating these are the most nucleophilic sites. A region of positive potential (blue) is expected around the hydrogen atom of the N-H bond and the carbonyl carbon of the ester group, suggesting these are the most electrophilic sites. The fluorine atom will also contribute to creating a region of positive potential on the adjacent carbon atom.
Fukui Functions and Site Selectivity
Condensed Fukui function analysis provides a more quantitative prediction of reactive sites.
| Atom/Region | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted Reactivity |
| N1 | Low | High | Prone to electrophilic attack (e.g., alkylation, acylation). |
| N2 | Moderate | Moderate | Can also undergo electrophilic attack, leading to regioisomers.[14] |
| C3 | Moderate | Moderate | A potential site for both nucleophilic and electrophilic substitution.[15] |
| C4 | Low | High | Activated for electrophilic substitution. |
| C5-Carbonyl | High | Low | Primary site for nucleophilic attack (e.g., hydrolysis, amidation). |
| C6 | Low | Low | Deactivated by the fluorine atom. |
| C7 | Low | High | Activated for electrophilic substitution. |
Table 1: Predicted Reactivity Sites of this compound based on Fukui Functions.
Key Reaction Types and Considerations
3.4.1. N-Alkylation
A common reaction for indazoles is N-alkylation. Due to the presence of two nucleophilic nitrogen atoms (N1 and N2), a mixture of regioisomers is often obtained.[16] The regioselectivity of this reaction is highly dependent on the reaction conditions, such as the base and solvent used.[17] Generally, N1-alkylation is thermodynamically favored, while N2-alkylation can be kinetically favored under certain conditions.[2] For indazoles with an electron-withdrawing group at the 3-position, like a carboxylate, N1-alkylation is often highly favored, especially when using a strong base like sodium hydride (NaH) in an aprotic solvent like THF.[18]
3.4.2. Electrophilic Aromatic Substitution
The indazole ring is susceptible to electrophilic aromatic substitution. The electron-donating nature of the pyrazole ring activates the fused benzene ring towards electrophilic attack. The directing effects of the existing substituents (fluoro and carboxylic acid methyl ester) will determine the position of substitution. The fluorine atom is an ortho-, para-director, while the carboxylic acid methyl ester is a meta-director. The overall regioselectivity will be a result of the interplay of these electronic effects.
3.4.3. Reactions of the Ester Group
The methyl ester group can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to an alcohol.[19] These transformations provide avenues for further functionalization of the molecule.
3.4.4. Decarboxylation
Indazolecarboxylic acids can undergo decarboxylation, typically under harsh conditions such as heating in a high-boiling solvent.[20] The presence of the electron-withdrawing fluorine atom might influence the ease of this reaction.[21]
Sources
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Decarboxylation - Wikipedia [en.wikipedia.org]
- 21. Reactivity: Decarboxylation [employees.csbsju.edu]
Methodological & Application
Synthesis of 6-Fluoro-5-indazolecarboxylic acid methyl ester: An Application Note and Detailed Protocol
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms and carboxylic acid esters can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, enhancing their drug-like characteristics. This application note provides a comprehensive guide for the synthesis of 6-Fluoro-5-indazolecarboxylic acid methyl ester, a valuable building block for drug discovery and development. The described multi-step synthesis is designed to be robust and scalable, with detailed explanations of the underlying chemical principles and experimental considerations.
Synthetic Strategy Overview
The synthesis of this compound is approached through a three-step sequence, commencing with the construction of the indazole core, followed by functional group manipulation to introduce the carboxylic acid, and culminating in the final esterification. This strategy leverages well-established and reliable chemical transformations to ensure a high probability of success for researchers.
The retrosynthetic analysis is as follows: The target methyl ester (3) is accessible via the esterification of the corresponding carboxylic acid (2) . The carboxylic acid can be obtained through the oxidation of a methyl group at the 5-position of the indazole ring (1) . Finally, the 6-fluoro-5-methyl-1H-indazole core (1) can be constructed from a suitably substituted aniline precursor via a diazotization and reductive cyclization reaction.
Experimental Protocols
PART 1: Synthesis of 6-Fluoro-5-methyl-1H-indazole (1)
This initial step focuses on the construction of the core indazole ring system. The chosen method is the Jacobson Indazole Synthesis, which involves the diazotization of an o-toluidine derivative followed by an intramolecular cyclization.
Causality behind Experimental Choices:
-
Starting Material: 2-Amino-4-fluoro-5-methylbenzonitrile is selected as the starting material due to the strategic placement of the amino, methyl, and fluoro groups, which will directly translate to the desired substitution pattern in the indazole product.
-
Diazotization: The use of sodium nitrite in an acidic medium (hydrochloric acid) is a classic and highly efficient method for the generation of the diazonium salt intermediate.[2][3]
-
Cyclization: The in situ reduction of the diazonium salt, followed by spontaneous cyclization, provides a direct route to the indazole ring.
Detailed Protocol:
-
To a stirred solution of 2-amino-4-fluoro-5-methylbenzonitrile (10.0 g, 66.6 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (4.83 g, 70.0 mmol) in water (15 mL) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
The cold diazonium salt solution is then added portion-wise to a pre-cooled (0-5 °C) solution of tin(II) chloride dihydrate (30.0 g, 133 mmol) in concentrated hydrochloric acid (60 mL).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and then suspended in a 20% aqueous solution of sodium hydroxide to adjust the pH to >10.
-
The alkaline mixture is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-fluoro-5-methyl-1H-indazole (1) as a solid.
| Parameter | Value |
| Starting Material | 2-Amino-4-fluoro-5-methylbenzonitrile |
| Key Reagents | Sodium nitrite, Tin(II) chloride dihydrate |
| Solvent | Water, Concentrated HCl |
| Reaction Temperature | 0-5 °C to Room Temperature |
| Reaction Time | ~13 hours |
| Expected Yield | 70-80% |
PART 2: Synthesis of 6-Fluoro-1H-indazole-5-carboxylic acid (2)
This step involves the selective oxidation of the methyl group at the 5-position of the indazole ring to a carboxylic acid.
Causality behind Experimental Choices:
-
Oxidizing Agent: Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of converting an aryl methyl group to a carboxylic acid. The reaction is typically performed in an aqueous solution under basic or neutral conditions. The choice of a strong oxidant is necessary to overcome the relative stability of the methyl group on the aromatic ring.
Detailed Protocol:
-
To a stirred suspension of 6-fluoro-5-methyl-1H-indazole (1) (5.0 g, 33.3 mmol) in water (100 mL), potassium permanganate (15.8 g, 100 mmol) is added portion-wise over 1 hour, maintaining the temperature at 80-90 °C.
-
The reaction mixture is heated at reflux for 6 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, the manganese dioxide byproduct is removed by filtration through a pad of Celite®. The filter cake is washed with hot water.
-
The combined filtrate is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-fluoro-1H-indazole-5-carboxylic acid (2) as a solid.
| Parameter | Value |
| Starting Material | 6-Fluoro-5-methyl-1H-indazole (1) |
| Key Reagent | Potassium permanganate |
| Solvent | Water |
| Reaction Temperature | 80-90 °C to Reflux |
| Reaction Time | ~6 hours |
| Expected Yield | 60-70% |
PART 3: Synthesis of this compound (3)
The final step is the esterification of the carboxylic acid to the desired methyl ester.
Causality behind Experimental Choices:
-
Esterification Method: Fischer esterification using methanol as both the solvent and the reagent, with a strong acid catalyst, is a straightforward and effective method for this transformation.[4] Methanesulfonic acid is chosen as the catalyst due to its high acidity and miscibility in methanol.[4]
Detailed Protocol:
-
A stirred mixture of 6-fluoro-1H-indazole-5-carboxylic acid (2) (3.0 g, 16.6 mmol), methanesulfonic acid (0.5 mL), and methanol (50 mL) is heated at reflux for 5 hours.[4]
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is concentrated under reduced pressure to approximately one-third of its original volume.
-
The concentrated solution is carefully poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound (3) as a pure solid.
| Parameter | Value |
| Starting Material | 6-Fluoro-1H-indazole-5-carboxylic acid (2) |
| Key Reagents | Methanol, Methanesulfonic acid |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | ~5 hours |
| Expected Yield | 80-90% |
Visualization of the Synthetic Workflow
Caption: Synthetic route for this compound.
Conclusion
This application note provides a detailed and reliable protocol for the multi-step synthesis of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers in the fields of medicinal chemistry and drug development can confidently produce this valuable synthetic intermediate for their research endeavors.
References
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.
- Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
- Sandmeyer reaction. Wikipedia.
- Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Europe PMC.
- Sandmeyer Reaction. J&K Scientific LLC.
Sources
Application Note: Strategic Use of 6-Fluoro-5-indazolecarboxylic acid methyl ester in the Synthesis of Advanced PARP1 Inhibitors
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the application of 6-Fluoro-5-indazolecarboxylic acid methyl ester as a key starting material in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors. Focusing on the construction of complex heterocyclic scaffolds exemplified by Talazoparib, this note elucidates the strategic importance of the indazole moiety and the fluoro-substituent. We will explore the causality behind key reaction choices, from initial ester hydrolysis and amide coupling to subsequent cyclization strategies, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Detailed, step-by-step protocols, data interpretation, and visual diagrams are provided to ensure reproducibility and a thorough understanding of the synthetic workflow.
Introduction: The Central Role of the Indazole Scaffold in PARP1 Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA single-strand break repair machinery.[1] The inhibition of PARP1 has emerged as a powerful therapeutic strategy, especially for cancers with deficiencies in homologous recombination repair pathways, such as those harboring BRCA1/2 mutations.[2] This concept, known as synthetic lethality, has led to the development and approval of several PARP1 inhibitors, including Olaparib, Rucaparib, and Talazoparib.[2]
A common structural feature among many potent PARP1 inhibitors is a core scaffold that mimics the nicotinamide moiety of the NAD+ substrate, enabling it to bind effectively within the catalytic domain of the enzyme.[2] The indazole ring system has proven to be an exceptional pharmacophore for this purpose. Its bicyclic aromatic structure and hydrogen bonding capabilities allow for strong and specific interactions with the PARP1 active site. The strategic placement of substituents on the indazole core is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
This compound (CAS: 633327-39-6) is a highly valuable and versatile starting material for constructing these complex inhibitors.[3] The fluorine atom at the 6-position can enhance binding affinity and modulate metabolic stability, while the methyl ester at the 5-position provides a convenient handle for elaboration into the characteristic carboxamide functionality found in many PARP inhibitors. This application note will detail the synthetic journey from this key intermediate to a core structure related to advanced PARP1 inhibitors like Talazoparib.[][5]
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step sequence that leverages the inherent reactivity of the functional groups on the this compound. The core transformations include:
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid, activating it for subsequent amide bond formation.
-
Amide Coupling: Formation of a critical amide bond with a suitable amine partner. This step is fundamental to building the extended molecular framework.
-
Further Elaboration: Subsequent reactions, which can include cyclizations and cross-coupling reactions, to construct the final polycyclic system of the target inhibitor.
This logical flow ensures high-yield transformations and provides clear purification points for intermediates.
Caption: High-level workflow for PARP1 inhibitor synthesis.
Detailed Experimental Protocols
PART 1: Saponification of Methyl Ester to Carboxylic Acid
Causality: The conversion of the methyl ester to a carboxylic acid is a mandatory activation step. The ester is relatively unreactive towards nucleophilic attack by an amine. The carboxylate, formed in situ after hydrolysis and protonation, is readily activated by coupling agents to form a highly electrophilic intermediate (e.g., an active ester or acylisourea) that reacts efficiently with the amine partner. Lithium hydroxide (LiOH) is a preferred base for this saponification as it minimizes side reactions and is effective under mild conditions.[6]
Protocol: Synthesis of 6-Fluoro-5-indazolecarboxylic acid
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the stirring suspension.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to pH ~2-3 by the slow addition of 1N hydrochloric acid (HCl). A precipitate will form.
-
Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water.
-
Dry the solid under high vacuum to a constant weight to yield 6-Fluoro-5-indazolecarboxylic acid as a white to off-white solid.
-
Data Interpretation:
| Parameter | Expected Result |
| Yield | >95% |
| Purity (HPLC) | >98% |
| ¹H NMR | Disappearance of the methyl ester singlet (~3.9 ppm), appearance of a broad carboxylic acid proton signal (>12 ppm). |
| Mass Spec (ESI-) | [M-H]⁻ corresponding to the carboxylic acid. |
PART 2: Amide Coupling to Form Key Intermediate
Causality: Amide bond formation is one of the most crucial reactions in pharmaceutical synthesis.[7][8] The direct reaction between a carboxylic acid and an amine is unfavorable due to the formation of a stable ammonium carboxylate salt.[9] Therefore, coupling agents are essential. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective because they rapidly convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the generated acids without competing in the reaction.[8]
Protocol: General Procedure for Amide Coupling
-
Reaction Setup: In a dry, inert atmosphere (N₂ or Argon), dissolve 6-Fluoro-5-indazolecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: To the solution, add the desired amine partner (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor for completion by TLC or LC-MS (typically 1-3 hours).
-
Work-up:
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure amide product.
-
Caption: Simplified mechanism of HATU-mediated amide coupling.
Application in the Synthesis of a Talazoparib-like Core
The protocols described above are directly applicable to the synthesis of complex PARP1 inhibitors. For instance, in a synthetic route towards Talazoparib, the 6-Fluoro-5-indazolecarboxylic acid could be coupled with a chiral amine fragment that ultimately forms part of the tetracyclic core of the final drug molecule.[5]
While the full synthesis of Talazoparib involves many steps, including the construction of the chiral amine partner, the amide coupling represents a pivotal convergent step where two complex fragments are joined.
Example Application:
A subsequent key step in many PARP inhibitor syntheses is an intramolecular cyclization to form a lactam ring, often part of a phthalazinone or similar heterocyclic system. For example, after the initial amide coupling, a precursor could be treated with hydrazine hydrate to facilitate the formation of the final heterocyclic core.[5]
Caption: Final cyclization step to form the inhibitor core.
Conclusion and Future Perspectives
This compound is a cornerstone intermediate for the efficient and modular synthesis of advanced PARP1 inhibitors. The synthetic route, hinging on robust and well-understood reactions like saponification and amide coupling, provides a reliable pathway to complex drug scaffolds. The strategic positioning of the fluoro and carboxylic acid groups offers medicinal chemists precise control over the final molecule's pharmacological profile. As the landscape of PARP inhibitors continues to evolve, the demand for versatile and high-quality starting materials like this compound will undoubtedly grow, enabling the discovery of next-generation therapies.
References
- Benchchem. Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. URL: https://www.benchchem.com/application-notes/6-bromo-1-cyclopentyl-1h-indazole-4-carboxylic-acid-amides-synthesis
- BLDpharm. 1360964-01-7 | 6-fluoro-3-methyl-1H-indazole-5-carboxylic acid. URL: https://www.bldpharm.com/products/1360964-01-7.html
- BOC Sciences. CAS 1207456-01-6 Talazoparib. URL: https://www.bocsci.com/talazoparib-cas-1207456-01-6-item-365834.html
- Chembk. 1-acetyl-5-fluoro-1H-indazole-6-carboxylic acid methyl ester. URL: https://www.chembk.com/en/chem/1609968-12-8
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
- Sunway Pharm Ltd. This compound - CAS:633327-39-6. URL: https://www.3wpharm.com/product/show/CB81710.html
- Google Patents. WO2017215166A1 - Synthesis of parpinhibitor talazoparib. URL: https://patents.google.
- National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5484033/
- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479326/
- National Center for Biotechnology Information. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5455850/
- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218556/
- New Drug Approvals. Talazoparib, BMN 673. URL: https://newdrugapprovals.org/2016/02/08/talazoparib-bmn-673/
- Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- PubMed. Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][3][6]- and [c][5][6]-naphthyridin-6-ones. URL: https://pubmed.ncbi.nlm.nih.gov/12878225/
- Thermo Fisher Scientific. Amide Synthesis. URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amide-synthesis.html
- University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. URL: https://ujcontent.uj.ac.za/vital/access/services/Download/uj:35565/SOURCE1?view=true
- Wikipedia. Suzuki reaction. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
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- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Research Portal [ujcontent.uj.ac.za]
Application Note: A Detailed Protocol for the Fischer Esterification of 6-Fluoro-5-indazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, in-depth guide to the experimental procedure for the esterification of 6-fluoro-5-indazolecarboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the chemical principles, a detailed step-by-step protocol, safety considerations, and purification strategies, grounded in established chemical literature.
Introduction: The Significance of 6-Fluoro-5-indazolecarboxylic Acid Esters
6-Fluoro-5-indazolecarboxylic acid and its ester derivatives are important building blocks in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous compounds with a wide range of biological activities. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The conversion of the carboxylic acid to an ester is a common strategy to increase lipophilicity, improve cell permeability, or to serve as a versatile handle for further chemical modifications.
This guide will focus on the Fischer-Speier esterification, a classic and reliable acid-catalyzed method for converting carboxylic acids and alcohols into esters.[1] We will detail the procedure for the synthesis of ethyl 6-fluoro-5-indazolecarboxylate as a representative example.
Reaction Principle: The Fischer Esterification Mechanism
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[1] The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.
The overall reaction is reversible, and to drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol, which also serves as the solvent, and/or to remove the water formed during the reaction.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Fluoro-5-indazolecarboxylic acid | ≥95% | Commercial Supplier | 1360943-00-5 | C₈H₅FN₂O₂ | 180.14[2][3] |
| Ethanol | Anhydrous, ≥99.5% | Standard Supplier | 64-17-5 | C₂H₅OH | 46.07 |
| Sulfuric Acid | Concentrated, 98% | Standard Supplier | 7664-93-9 | H₂SO₄ | 98.08 |
| Sodium Bicarbonate | ACS Reagent Grade | Standard Supplier | 144-55-8 | NaHCO₃ | 84.01 |
| Ethyl Acetate | ACS Reagent Grade | Standard Supplier | 141-78-6 | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Standard Supplier | 7757-82-6 | Na₂SO₄ | 142.04 |
| Deionized Water | In-house | 7732-18-5 | H₂O | 18.02 | |
| Round-bottom flask (100 mL) | |||||
| Reflux condenser | |||||
| Magnetic stirrer and stir bar | |||||
| Heating mantle | |||||
| Separatory funnel (250 mL) | |||||
| Erlenmeyer flasks | |||||
| Rotary evaporator | |||||
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | |||||
| Glassware for purification |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.
Chemical Hazards:
-
6-Fluoro-5-indazolecarboxylic acid: While specific data is limited, related fluoro-indazole compounds can be irritants.[4][5] Handle with care and avoid inhalation of dust.
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns.[6] Handle in a fume hood and add it slowly to the reaction mixture, as the dissolution in ethanol is exothermic.
-
Ethanol: Flammable liquid. Keep away from open flames and ignition sources.
-
Ethyl Acetate: Flammable liquid and can cause eye and respiratory irritation. Handle in a well-ventilated area or a fume hood.
Procedure-Specific Precautions:
-
The reaction is performed under reflux, so ensure that the glassware is properly assembled and clamped.
-
The work-up procedure involves the use of sodium bicarbonate to neutralize the acid. This will generate carbon dioxide gas, so be sure to vent the separatory funnel frequently to release pressure.
Experimental Workflow Diagram
Caption: Experimental workflow for the esterification of 6-fluoro-5-indazolecarboxylic acid.
Detailed Experimental Protocol
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-5-indazolecarboxylic acid (1.80 g, 10.0 mmol). b. Add anhydrous ethanol (40 mL) to the flask and stir to dissolve the carboxylic acid. The acid may not fully dissolve at room temperature. c. In a fume hood, carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) to the stirred solution. An exotherm may be observed. d. Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
2. Reaction: a. Heat the reaction mixture to reflux using a heating mantle. A gentle boil should be maintained. b. Allow the reaction to proceed under reflux for 4-6 hours. c. Monitor the progress of the reaction by thin-layer chromatography (TLC). To do this, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product ester should have a higher Rf value than the starting carboxylic acid. The reaction is considered complete when the starting material spot is no longer visible or its intensity remains constant.
3. Work-up and Extraction: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water. c. Slowly add a saturated aqueous solution of sodium bicarbonate to the beaker with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7-8). This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid. d. Transfer the neutralized mixture to a 250 mL separatory funnel. e. Extract the aqueous layer with ethyl acetate (3 x 50 mL). f. Combine the organic layers in the separatory funnel and wash with brine (50 mL). g. Separate the organic layer and dry it over anhydrous sodium sulfate.
4. Product Isolation and Purification: a. Filter the dried organic solution to remove the sodium sulfate. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 6-fluoro-5-indazolecarboxylate. c. If further purification is required, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase the reflux time and ensure the reaction is at the boiling point of ethanol. |
| Inactive catalyst. | Use fresh, concentrated sulfuric acid. | |
| Presence of water in reagents. | Use anhydrous ethanol. | |
| Product is an oil that does not solidify | Product may be impure. | Purify by column chromatography. |
| The ester may be a low-melting solid or an oil at room temperature. | ||
| Difficulty in separating layers during extraction | Emulsion formation. | Add a small amount of brine to the separatory funnel and swirl gently. |
Conclusion
This application note provides a detailed and reliable protocol for the Fischer esterification of 6-fluoro-5-indazolecarboxylic acid. By following these guidelines, researchers can effectively synthesize the corresponding ethyl ester, a valuable intermediate for further chemical exploration and drug discovery efforts. The principles and techniques described herein can be adapted for the synthesis of other esters of this important heterocyclic scaffold.
References
- Chembeez. 6-fluoro-1H-indazole-5-carboxylic acid, 95%.
- University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- PubChem. 5-fluoro-1H-indazole-3-carboxylic acid.
- YouTube. TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID.
- Scribd. Ester Synthesis Lab (Student Handout).
- Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment.
- AWS. Esterification Experiment.
- YouTube. Esters 4. Organic Preparation & Purification of an Ester.
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Application Notes and Protocols for 6-Fluoro-5-indazolecarboxylic acid methyl ester in Agricultural Chemistry
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the potential applications of 6-Fluoro-5-indazolecarboxylic acid methyl ester in agricultural chemistry. While direct, extensive research on this specific molecule is emerging, this guide synthesizes data from structurally related indazole derivatives and fluoroaromatic compounds to propose its utility as a lead compound in the development of novel herbicides and fungicides. The protocols outlined herein are designed to serve as a foundational framework for researchers to validate these potential applications and explore the structure-activity relationships of this promising chemical scaffold.
Introduction: The Indazole Scaffold in Agrochemicals
The indazole ring system, a bicyclic heteroaromatic structure, is a recognized "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The introduction of a fluorine atom and a methyl ester group to the indazole core, as in this compound, is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its efficacy and selectivity as an agrochemical active ingredient.
Potential Applications in Agricultural Chemistry
Based on the known bioactivities of analogous compounds, this compound is a prime candidate for investigation in the following areas:
-
Herbicidal Activity: Substituted indazole and pyridine carboxylic acids have been patented for their herbicidal effects.[3][4] These compounds often act as auxin mimics or interfere with essential plant biochemical pathways. The fluoro-substituted indazole core of the target molecule suggests its potential to disrupt plant growth and development.
-
Fungicidal Activity: Pyrazole and indazole carboxamides are known to be effective fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[5] The structural similarity of this compound to these established fungicidal cores makes it a compelling candidate for antifungal research.
Experimental Protocols
The following protocols are designed to enable the preliminary screening and evaluation of this compound for its potential agrochemical applications.
Synthesis of this compound
A generalized synthetic route is presented below, based on established methods for the synthesis of substituted indazoles.
Diagram: Synthetic Workflow for this compound
Caption: Generalized synthetic pathway for this compound.
Protocol 3.1.1: Step-by-Step Synthesis
-
Nitration: React a suitable fluorotoluene precursor with a mixture of nitric acid and sulfuric acid to introduce a nitro group.
-
Reduction: Reduce the nitro group to an amino group using a reducing agent such as iron in acidic medium or catalytic hydrogenation.
-
Diazotization: Convert the resulting aniline derivative to a diazonium salt using sodium nitrite in the presence of a strong acid.
-
Cyclization: Induce intramolecular cyclization of the diazonium salt, typically through heating, to form the indazole ring.
-
Carboxylation: Introduce a carboxylic acid group at the 5-position of the indazole ring. This can be achieved through various methods, including ortho-metalation followed by reaction with carbon dioxide.
-
Esterification: Convert the carboxylic acid to its methyl ester by reacting with methanol in the presence of an acid catalyst.
-
Purification: Purify the final product using column chromatography or recrystallization.
Herbicidal Activity Screening
This protocol outlines a primary screen to assess the pre- and post-emergence herbicidal activity of the compound.
Diagram: Herbicidal Activity Screening Workflow
Caption: Workflow for evaluating the herbicidal potential of the test compound.
Protocol 3.2.1: Pre-Emergence Assay
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Fill pots with a standardized soil mix.
-
Sow seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.
-
Apply the test compound at various concentrations to the soil surface. Include a solvent-only control and a commercial herbicide as a positive control.
-
Incubate the pots under controlled greenhouse conditions.
-
After a set period (e.g., 14-21 days), assess the germination rate, seedling vigor, and biomass of the emerged plants.
Protocol 3.2.2: Post-Emergence Assay
-
Sow and grow weed species as described above until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test compound as a foliar spray at various concentrations.
-
Include appropriate controls.
-
Maintain the plants in a greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).
-
After a defined period, measure plant height and biomass to quantify the herbicidal effect.
Fungicidal Activity Screening
This protocol describes an in vitro assay to determine the fungicidal potential of the compound against common plant pathogens.
Diagram: Fungicidal Activity Screening Workflow
Caption: Workflow for evaluating the fungicidal potential of the test compound.
Protocol 3.3.1: Mycelial Growth Inhibition Assay
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with the test compound at various concentrations.
-
Pour the amended agar into petri dishes.
-
Inoculate the center of each plate with a mycelial plug of a target fungus (e.g., Botrytis cinerea, Fusarium graminearum).
-
Include a solvent-only control and a commercial fungicide as a positive control.
-
Incubate the plates at an appropriate temperature.
-
Measure the radial growth of the fungal colony over time and calculate the percentage of inhibition.
Data Analysis and Interpretation
For both herbicidal and fungicidal assays, generate dose-response curves to determine the effective concentration (EC50) or inhibitory concentration (IC50) of the compound. Compare these values to those of the positive controls to assess the relative potency of this compound.
Table 1: Example Data Summary for Herbicidal Activity
| Concentration (µM) | % Inhibition (E. crus-galli) | % Inhibition (A. retroflexus) |
| 1 | 15 | 25 |
| 10 | 45 | 60 |
| 100 | 85 | 95 |
| Positive Control | 98 | 99 |
| Negative Control | 0 | 0 |
Table 2: Example Data Summary for Fungicidal Activity
| Concentration (µg/mL) | % Mycelial Growth Inhibition (B. cinerea) |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 70 |
| 100 | 92 |
| Positive Control | 95 |
| Negative Control | 0 |
Structure-Activity Relationship (SAR) Insights and Future Directions
The data obtained from these initial screenings will provide valuable insights into the structure-activity relationship of the 6-Fluoro-5-indazolecarboxylic acid scaffold.[6][7] Further research should focus on:
-
Modification of the Ester Group: Synthesize and test analogs with different ester groups (e.g., ethyl, propyl) to evaluate the impact on activity and selectivity.
-
Substitution on the Indazole Ring: Investigate the effect of different substituents at other positions of the indazole ring.
-
Mechanism of Action Studies: Conduct further experiments to elucidate the specific biochemical target of the compound in plants or fungi.
Conclusion
This compound represents a promising starting point for the development of novel agrochemicals. The protocols and insights provided in this guide offer a robust framework for researchers to explore its potential as a herbicide or fungicide. Through systematic evaluation and lead optimization, this and related indazole derivatives could contribute to the next generation of crop protection solutions.
References
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.).
- Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.).
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017).
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed. [Link]
- United States Patent (19). (1991, May 3).
- BR102013018481A2 - HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLOR-5-FLUORO-6- (4-CHLOR-2-FLUORO-3-METOX IFENYL) PYRIDINE-2-CARBOXYLIC ACID AND CERTAIN PS II INHIBITORS. (n.d.).
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). eScholarship. [Link]
- EP1565057A2 - Fungicidal compositions containing at least one salt of phosphorous acid and at least a second fungicidal component. (n.d.).
- WO2015107540A2 - Insecticide compound and the compositions thereof. (n.d.).
- AU476522B2 - 2-thiazolone-5-carboxylic acid ester fungicides. (n.d.).
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2021).
- ES2713176T3 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. (n.d.).
- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (n.d.). PubMed. [Link]
- WO2013142263A1 - Aqueous herbicide concentrates containing fatty acid alkyl esters, fatty acid amides, or triglyceride fatty acid esters and methods of use. (2013, September 26).
- Synthesis and herbicidal activities of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole and their related derivatives. (n.d.).
- US8772266B2 - Fungicide pyrazole carboxamides derivates. (n.d.).
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023, January 5).
- US5017606A - Fluorobenzyl esters. (n.d.).
- CA1014854A - Fungicidal composition containing a 2-thiazolone-5-carboxylic acid ester and method of combating fungi. (n.d.).
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- 1. WO2021009716A1 - Stable formulation comprising herbicides - Google Patents [patents.google.com]
- 2. WO2021244950A1 - Fungicidal compositions - Google Patents [patents.google.com]
- 3. BR102013018481A2 - HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLOR-5-FLUORO-6- (4-CHLOR-2-FLUORO-3-METOX IFENYL) PYRIDINE-2-CARBOXYLIC ACID AND CERTAIN PS II INHIBITORS - Google Patents [patents.google.com]
- 4. ES2713176T3 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid - Google Patents [patents.google.com]
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- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl 6-fluoro-1H-indazole-5-carboxylate in Kinase Inhibitor Design
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective protein kinase inhibitors.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of methyl 6-fluoro-1H-indazole-5-carboxylate as a versatile starting material for designing novel kinase inhibitors. We will explore the chemical rationale behind this scaffold's design, present detailed protocols for its synthetic elaboration, and outline methodologies for evaluating the biological activity of its derivatives.
Introduction: The Strategic Value of the Indazole Scaffold
Protein kinases, by regulating a vast number of cellular processes, have become one of the most important classes of drug targets, particularly in oncology.[2] The design of small molecules that can selectively inhibit specific kinases is a central goal of targeted therapy. The 1H-indazole ring system has emerged as a highly effective scaffold for this purpose. Its bicyclic structure and hydrogen-bonding capabilities allow it to function as an excellent bioisostere for the purine ring of ATP, enabling it to effectively compete for the ATP-binding site on a wide range of kinases.[3]
The specific molecule, methyl 6-fluoro-1H-indazole-5-carboxylate, is an intelligently designed building block that incorporates key features to accelerate the discovery of high-quality drug candidates.
Design Rationale: Unpacking the Features of Methyl 6-fluoro-1H-indazole-5-carboxylate
The utility of this scaffold is not accidental; it is based on a convergence of beneficial structural and physicochemical properties.
The Indazole Core: A Proven Hinge-Binder
The nitrogen atoms at positions 1 and 2 of the indazole ring are critical for its function. The N1-H donor and N2 lone pair acceptor mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing indazole-based inhibitors to form strong, anchoring interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction is a hallmark of many potent Type I and Type II kinase inhibitors.
The 6-Fluoro Substituent: Enhancing Potency and Bioavailability
The introduction of a fluorine atom at the 6-position is a strategic modification with multiple, well-documented advantages in drug design:
-
Improved Potency: Fluorine's high electronegativity can alter the electronic properties of the indazole ring, potentially leading to more favorable interactions with the kinase active site. Studies on Fibroblast Growth Factor Receptor (FGFR) inhibitors have shown that a 6-fluoro substitution on the indazole ring resulted in improved enzymatic activity and cellular potency.[2]
-
Enhanced Metabolic Stability: Fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing the compound's half-life and overall exposure in vivo.[4]
-
Increased Oral Bioavailability: The presence of a 6-fluoro group has been demonstrated to significantly enhance oral bioavailability. In one study of Rho-associated kinase (ROCK) inhibitors, the 6-fluoroindazole derivative exhibited a dramatic increase in oral bioavailability (61%) compared to other positional isomers.[5]
The 5-Carboxylate Group: A Versatile Synthetic Handle
The methyl ester at the 5-position is not intended for direct biological interaction but serves as a crucial point for chemical diversification. It is readily converted to a carboxylic acid, which can then be coupled with a diverse library of amines to generate a wide array of amides (carboxamides). This approach allows for:
-
Rapid Exploration of Structure-Activity Relationships (SAR): By synthesizing a library of amides with different substituents, researchers can systematically probe the chemical space around the core scaffold to identify groups that enhance potency, selectivity, and drug-like properties.
-
Vectorial Extension: The amide linkage provides a vector to position chemical groups into specific sub-pockets of the kinase active site, enabling the optimization of interactions beyond the hinge region.
Experimental Protocols & Synthetic Workflow
The following protocols provide a reliable pathway from the starting material to a library of diverse 6-fluoro-1H-indazole-5-carboxamide derivatives.
Workflow Overview
The overall strategy involves a two-step process: (1) Saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, and (2) Amide coupling of the acid with a selected amine.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol 3.1: Hydrolysis of Methyl 6-fluoro-1H-indazole-5-carboxylate
This protocol describes the conversion of the starting methyl ester to its carboxylic acid, a key intermediate for amide coupling.
Materials:
-
Methyl 6-fluoro-1H-indazole-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: To a round-bottom flask, add methyl 6-fluoro-1H-indazole-5-carboxylate (1.0 eq). Dissolve the solid in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Base Addition: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Work-up (Quenching): Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-fluoro-1H-indazole-5-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is high, or recrystallized if necessary.[5]
Protocol 3.2: Amide Coupling to Synthesize 6-fluoro-1H-indazole-5-carboxamides
This protocol details the coupling of the intermediate acid with a representative primary or secondary amine.
Materials:
-
6-fluoro-1H-indazole-5-carboxylic acid (from Protocol 3.1)
-
Desired amine (R¹R²NH) (1.0 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) OR a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and HOBt (Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Activation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-fluoro-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the coupling agent (HATU) and the base (DIPEA). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with Ethyl Acetate.
-
Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure target amide.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once a library of derivatives is synthesized, their biological activity must be assessed. A primary biochemical assay is essential for determining the potency (IC₅₀) of each compound against the target kinase.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed (which is converted to ADP). The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.
Materials:
-
Target Kinase of interest
-
Kinase-specific substrate peptide/protein
-
ATP
-
Synthesized indazole inhibitors (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well or 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized indazole inhibitors in DMSO. In a multi-well plate, add a small volume (e.g., 1 µL) of the serially diluted compounds or DMSO control to each well.
-
Kinase/Substrate Addition: Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. Add this mixture to the wells containing the compounds. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate Kᵢ determination. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation & Signal (Step 2): Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP and simultaneously catalyzes a luciferase/luciferin reaction that produces a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.
Data Presentation
Quantitative data should be summarized for clear comparison. This allows for the establishment of SAR and helps in selecting compounds for further studies.
| Compound ID | R-Group (from Amine) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Fold |
| Lead-001 | 4-Morpholinophenyl | e.g., 15 | e.g., >1000 | >66 |
| Lead-002 | 3-Methoxybenzyl | e.g., 85 | e.g., 950 | 11 |
| Lead-003 | Cyclopropyl | e.g., 250 | e.g., >5000 | >20 |
| Control | Staurosporine | e.g., 5 | e.g., 10 | 2 |
| (Note: Data is hypothetical and for illustrative purposes only) |
Application Example: Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is frequently dysregulated in various cancers. Indazole-based compounds have shown significant promise as FGFR inhibitors.[2][4] An inhibitor derived from our scaffold would act by blocking the ATP-binding site, thereby preventing the autophosphorylation and activation of the kinase. This would inhibit downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Caption: Inhibition of the FGFR signaling cascade.
Conclusion
Methyl 6-fluoro-1H-indazole-5-carboxylate is a highly valuable and strategically designed building block for modern kinase inhibitor discovery programs. The combination of a proven hinge-binding core, a potency- and bioavailability-enhancing fluorine atom, and a versatile synthetic handle for SAR exploration provides a powerful platform for the rapid development of novel, potent, and selective kinase inhibitors. The protocols and workflows detailed in this note offer a robust and logical framework for researchers to leverage this scaffold in their drug discovery efforts.
References
- Elkamhawy, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Sharma, G., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Wang, Y., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Future Medicinal Chemistry.
- Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry.
- Tandle, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
Sources
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- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1360943-00-5|6-Fluoro-1H-indazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Synthesis of Novel Indazole Derivatives from Methyl 6-fluoro-1H-indazole-5-carboxylate (CAS 633327-39-6)
Introduction: The Privileged Indazole Scaffold and the Strategic Value of CAS 633327-39-6
The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2][3][4][5] This has led to the successful development of numerous indazole-based therapeutic agents.[6][7] The functionalization of the indazole core, particularly at the C-3 position, is a key strategy for the discovery of novel drug candidates.[1]
Methyl 6-fluoro-1H-indazole-5-carboxylate (CAS 633327-39-6) is a strategically valuable starting material for the synthesis of novel indazole derivatives.[8][9] Its structure incorporates several key features: a fluorine atom, which can enhance metabolic stability and binding affinity; a methyl ester, which can be further modified or hydrolyzed to a carboxylic acid; and an unprotected N-H group, which allows for regioselective functionalization. This application note provides a comprehensive guide to the synthetic routes for transforming this readily available starting material into a diverse library of novel indazole derivatives, with a focus on palladium-catalyzed cross-coupling reactions.
Strategic Overview: A Three-Pronged Approach to Diversification
Our synthetic strategy is designed to be robust, versatile, and amenable to the generation of a chemical library. The core of this approach is the introduction of a versatile synthetic handle at the C-3 position of the indazole ring, followed by diversification through well-established and powerful cross-coupling methodologies.
The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow from the starting material to a library of novel indazole derivatives.
Part 1: Synthesis of the Key Intermediate: N-Boc-3-iodo-6-fluoro-1H-indazole-5-carboxylate
The initial steps focus on the preparation of a key intermediate that is primed for diversification. This involves the protection of the indazole nitrogen and subsequent iodination at the C-3 position.
Step 1.1: N-H Protection
Rationale: The unprotected N-H of the indazole can interfere with the catalytic cycle in subsequent cross-coupling reactions, often leading to side reactions and catalyst inhibition.[10] Protection of this nitrogen is therefore a crucial step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Protocol: N-Boc Protection of Methyl 6-fluoro-1H-indazole-5-carboxylate
-
To a solution of methyl 6-fluoro-1H-indazole-5-carboxylate (1.0 equiv.) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 equiv.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-Boc protected indazole.
Step 1.2: C-3 Iodination
Rationale: The introduction of an iodine atom at the C-3 position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[11][12] Aryl iodides are generally more reactive than their bromide or chloride counterparts in these transformations.[13]
Protocol: C-3 Iodination of N-Boc-6-fluoro-1H-indazole-5-carboxylate
-
To a solution of N-Boc-6-fluoro-1H-indazole-5-carboxylate (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.3 M) in a round-bottom flask, add potassium hydroxide (KOH, 2.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (I₂, 2.0 equiv.) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the key intermediate, N-Boc-3-iodo-6-fluoro-1H-indazole-5-carboxylate.
Part 2: Diversification of the Indazole Scaffold via Cross-Coupling Reactions
With the key 3-iodoindazole intermediate in hand, we can now proceed with the diversification phase. The following protocols outline three powerful palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the C-3 position.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11][14] This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
To a microwave vial, add N-Boc-3-iodo-6-fluoro-1H-indazole-5-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and sodium carbonate (2.0 equiv.).
-
Add a mixture of 1,4-dioxane and water (4:1, 0.1 M) to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commonly used and effective for Suzuki couplings.[10] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step. |
| Solvent | Dioxane/Water, Toluene/Water | Biphasic solvent systems are often optimal. |
| Temperature | 80-120 °C | Microwave irradiation can significantly reduce reaction times.[15] |
Protocol 2.2: Sonogashira Coupling for C-C Bond Formation
Rationale: The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[1]
Sources
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Application Notes & Protocols: The Strategic Role of 6-Fluoro-5-indazolecarboxylic acid methyl ester in the Synthesis of CNS-Penetrant Drugs
Introduction: Navigating the Blood-Brain Barrier with Privileged Scaffolds
The development of therapeutics targeting the central nervous system (CNS) presents a formidable challenge in medicinal chemistry, primarily due to the restrictive nature of the blood-brain barrier (BBB). Successful CNS drug candidates must possess a finely tuned set of physicochemical properties to achieve sufficient brain penetration. In this context, certain molecular frameworks, often termed "privileged scaffolds," have emerged as foundational starting points for CNS drug design. The indazole core is one such scaffold, recognized for its prevalence in compounds targeting CNS-related kinases and receptors.[1][2] Indazole derivatives have been successfully developed as potent inhibitors for targets implicated in neurodegenerative diseases and mood disorders, such as c-Jun N-terminal kinase 3 (JNK3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][3][4]
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacokinetic profiles.[5][6] Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity, all critical factors for CNS penetration.[7][8][9]
This guide focuses on 6-Fluoro-5-indazolecarboxylic acid methyl ester , a key building block that synergistically combines the structural benefits of the indazole scaffold with the advantageous properties of fluorine substitution. We will explore the rationale behind its use and provide detailed protocols for its application in synthesizing novel CNS-penetrant drug candidates.
Scientific Rationale: Deconstructing the Building Block
The efficacy of this compound as a precursor for CNS drugs stems from the distinct contribution of each of its components. Understanding this logic is crucial for its rational application in a drug discovery program.
-
The Indazole Core: This bicyclic heterocycle acts as a versatile and bioisosterically sound scaffold. Its nitrogen atoms can serve as critical hydrogen bond donors and acceptors, enabling potent interactions with the hinge region of many protein kinases, a common target class in CNS disorders.[10]
-
The C6-Fluoro Substituent: The placement of fluorine at the 6-position is a deliberate design choice. The strong C-F bond is resistant to metabolic oxidation, a common deactivation pathway for aromatic rings, thereby potentially increasing the in vivo half-life of the final compound.[6] Furthermore, fluorine substitution can increase the molecule's lipophilicity, a property often correlated with improved passive diffusion across the BBB.[9] Studies on related fluorinated indazoles have demonstrated that substitution at the C6 position can significantly enhance oral bioavailability.[11] The electron-withdrawing nature of fluorine also modulates the acidity (pKa) of the indazole N-H, which can fine-tune receptor binding interactions.
-
The C5-Carboxylic Acid Methyl Ester: This functional group serves as a robust and versatile synthetic handle. The methyl ester is stable under various reaction conditions but can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is the immediate precursor for forming stable amide bonds, one of the most common linkages in pharmaceuticals, allowing for the coupling of the indazole core to a wide array of amine-containing fragments to build molecular diversity.
The logical interplay of these features makes this building block a highly valuable starting material for CNS-focused compound libraries.
Caption: Logical flow from component features to desired drug properties.
Physicochemical Data
A summary of the key physicochemical properties of the title compound is provided below. These parameters are essential for designing subsequent synthetic steps and for computational modeling of drug-like properties.
| Property | Value | Source |
| CAS Number | 633327-39-6 | [12] |
| Molecular Formula | C₉H₇FN₂O₂ | [12] |
| Molecular Weight | 194.16 g/mol | [12] |
| Appearance | Off-white to white powder | Supplier Data |
| Storage | Sealed in dry, Room Temperature | [12][13] |
Experimental Protocols
The most common and critical application of this compound is its conversion into a diverse library of amides. This typically involves a two-step process: hydrolysis of the methyl ester followed by an amide coupling reaction.
Caption: General synthetic workflow from the starting ester to the final amide.
Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid
Principle: This protocol employs saponification using lithium hydroxide (LiOH) to convert the methyl ester to the corresponding carboxylic acid. This is a standard and high-yielding transformation that prepares the scaffold for subsequent coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
Procedure:
-
To a round-bottom flask, add this compound.
-
Dissolve the starting material in a mixture of THF and water (typically a 3:1 to 2:1 ratio, e.g., 10 mL/g).
-
Add LiOH·H₂O to the solution and stir vigorously at room temperature.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath (0 °C) and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting solid is typically of high purity and can often be used in the next step without further purification.
Expected Outcome: A white to off-white solid, 6-Fluoro-1H-indazole-5-carboxylic acid, in >95% yield.
Protocol 2: HATU-Mediated Amide Coupling
Principle: This protocol utilizes HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), a highly efficient and mild coupling reagent that minimizes side reactions and is particularly effective for coupling with a wide range of primary and secondary amines.[14] The non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) is used as a proton scavenger.
Materials:
-
6-Fluoro-1H-indazole-5-carboxylic acid (from Protocol 1) (1.0 equiv)
-
Amine (R¹R²NH) (1.1-1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen), add 6-Fluoro-1H-indazole-5-carboxylic acid, the desired amine, and HATU to a dry round-bottom flask.
-
Add anhydrous DMF to dissolve the reagents (concentration ~0.1 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction for the disappearance of the carboxylic acid starting material using TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amide product.
-
Validation: The structure and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Reagent/Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low epimerization risk, mild conditions.[14] |
| Base | DIPEA | Non-nucleophilic; prevents unwanted side reactions. |
| Solvent | Anhydrous DMF/DCM | Good solvating properties for reagents; anhydrous conditions are critical. |
| Stoichiometry | Amine (1.1 equiv), HATU (1.2 equiv) | A slight excess of amine and coupling agent ensures full conversion of the limiting carboxylic acid. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic activation step; RT provides sufficient energy for reaction completion. |
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern CNS drug discovery. By providing a privileged indazole core, a metabolically robust C-F bond to enhance pharmacokinetic properties, and a versatile synthetic handle for library generation, it enables medicinal chemists to efficiently synthesize and explore novel chemical space. The protocols detailed herein provide a reliable and validated pathway for leveraging this powerful tool in the rational design of next-generation CNS-penetrant therapeutics.
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- A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. PubMed Central.
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- Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. Ewha Womans University Repository.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. Benchchem.
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- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem.
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Practical guide to functionalizing the indazole ring of methyl 6-fluoro-1h-indazole-5-carboxylate
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutics.[1][3][4] Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][3]
Methyl 6-fluoro-1H-indazole-5-carboxylate is a particularly valuable starting material for the synthesis of complex indazole derivatives. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the methyl carboxylate at the 5-position provides a versatile handle for further chemical modifications. This guide offers a detailed, practical approach to the functionalization of this key intermediate, providing researchers in drug development with the necessary protocols and insights for their synthetic endeavors.
Understanding the Reactivity of the Indazole Ring
The indazole ring possesses several sites amenable to functionalization. The two nitrogen atoms of the pyrazole moiety and the carbon atoms of both the pyrazole and benzene rings exhibit distinct reactivities. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[3][4][5]
Key positions for functionalization include:
-
N1 and N2 positions: The nitrogen atoms can be readily alkylated or arylated. Regioselectivity between N1 and N2 is a critical consideration and can often be controlled by the choice of reagents and reaction conditions.[6][7]
-
C3 position: The C3 position can be functionalized through various methods, including C-H activation and cross-coupling reactions.
-
C4, C5, C6, and C7 positions: The benzene portion of the indazole ring can be modified using electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, particularly if a halide is present.
This guide will focus on the most synthetically useful transformations for methyl 6-fluoro-1H-indazole-5-carboxylate, providing detailed protocols for N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions.
Core Protocols for Functionalization
Regioselective N-Alkylation
Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products.[8] However, careful selection of the base and solvent system can significantly influence the regioselectivity.
Protocol: N1-Selective Alkylation of Methyl 6-fluoro-1H-indazole-5-carboxylate
This protocol is optimized for the selective formation of the N1-alkylated product.
Workflow Diagram:
Sources
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- 7. d-nb.info [d-nb.info]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Application Notes and Protocols for Dabrafenib (GSK2118436) in Bioactive Molecule Research
Introduction: Targeting the Core Machinery of Oncogenic Signaling
In the landscape of targeted cancer therapy, the ability to selectively inhibit key drivers of malignant transformation represents a paradigm shift from conventional cytotoxic approaches. Dabrafenib, also known by its research code GSK2118436 and CAS numbers 1195765-45-7 and 1195768-06-9 (mesylate), stands as a cornerstone in this arena. It is a highly potent and selective, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with remarkable specificity for mutated forms of the BRAF protein.[1][2][3] Activating mutations in the BRAF gene, most commonly the V600E substitution, are found in a significant percentage of human cancers, including approximately 50% of melanomas, as well as subsets of thyroid, colorectal, and non-small cell lung cancers.[4] These mutations lock the BRAF kinase in a constitutively active state, leading to aberrant, growth factor-independent activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a central regulator of cellular proliferation and survival.[5]
Dabrafenib's development was predicated on the principle of "oncogene addiction," where tumor cells become critically dependent on the signaling output of a single activated oncogene.[5] By selectively targeting the mutated BRAF V600 protein, Dabrafenib effectively shuts down this hyperactive signaling cascade, leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[1][5] These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Dabrafenib as a tool for studying MAPK signaling, developing novel anti-cancer strategies, and investigating the complex mechanisms of drug resistance.
Mechanism of Action: Precision Inhibition of the MAPK Pathway
The efficacy of Dabrafenib is rooted in its precise molecular interaction with the BRAF kinase. In normal cellular physiology, the RAS-RAF-MEK-ERK (MAPK) pathway is a tightly regulated cascade that transduces extracellular signals to the nucleus, governing fundamental cellular processes. Upon activation by upstream signals (e.g., growth factors), RAS activates RAF kinases (ARAF, BRAF, CRAF). RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated, phosphorylated ERK (pERK) translocates to the nucleus and modulates the activity of numerous transcription factors to drive cell proliferation, differentiation, and survival.
The V600E mutation in BRAF disrupts this regulation, creating a constitutively active kinase monomer that signals independently of upstream RAS activation.[5] Dabrafenib is designed to bind to the ATP-binding pocket of this mutated BRAF kinase, stabilizing it in an inactive conformation and preventing it from phosphorylating MEK.[3] This leads to a rapid and sustained decrease in the levels of phosphorylated MEK and ERK, thereby silencing the oncogenic signaling driving tumor growth.[1][6]
Protocol 3: In Vivo Xenograft Model for Efficacy Testing
This protocol provides a general framework for evaluating the anti-tumor efficacy of Dabrafenib in an immunodeficient mouse model bearing human BRAF-mutant tumor xenografts.
Rationale: In vivo models are essential for evaluating the therapeutic potential of a compound in a more complex biological system. Xenograft studies allow for the assessment of drug bioavailability, pharmacodynamics (target engagement in the tumor), and overall anti-tumor activity, bridging the gap between in vitro findings and clinical application. [5][7] Materials:
-
Immunodeficient mice (e.g., female athymic nude or Rag2-/- mice)
-
BRAF V600E mutant human tumor cells (e.g., A375)
-
Dabrafenib
-
Vehicle solution (e.g., 0.5% hydroxypropylmethylcellulose, 0.2% Tween-80 in distilled water, pH 8.0) [8]* Matrigel (optional, for enhancing tumor take-rate)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest A375 cells and resuspend them in sterile, serum-free medium or PBS, potentially mixed 1:1 with Matrigel.
-
Subcutaneously inject 2-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse. [8]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 150-200 mm³), use calipers to measure tumor dimensions. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment groups (e.g., Vehicle control, Dabrafenib treatment) with comparable average tumor volumes.
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, mice are euthanized. Tumors can be excised for further analysis.
-
-
Pharmacodynamic Analysis (Optional):
-
To confirm target engagement in vivo, a satellite group of mice can be treated. Tumors are collected at various time points after the final dose (e.g., 2, 6, 24 hours).
-
Tumor lysates can be prepared and analyzed by Western blot for pERK levels to demonstrate inhibition of the MAPK pathway. [5]
-
Understanding and Investigating Dabrafenib Resistance
Despite the high initial response rates, a significant challenge with Dabrafenib monotherapy is the eventual development of acquired resistance. [9]Investigating these resistance mechanisms is a critical area of research. The resistant cell lines generated in Protocol 2 are the primary tools for these studies.
Mechanisms of resistance are broadly categorized into two groups:
-
Reactivation of the MAPK Pathway: This is the most common route of resistance and can occur through various alterations, including:
-
Secondary mutations in downstream pathway components like NRAS or MEK1. [10] * Amplification of the BRAF V600E gene.
-
Expression of BRAF splice variants that can dimerize and signal in a drug-resistant manner.
-
-
Activation of Bypass Signaling Pathways: Tumor cells can bypass their dependency on the MAPK pathway by activating alternative pro-survival signaling cascades, most notably:
-
The PI3K/Akt/mTOR pathway , often through loss of the tumor suppressor PTEN or activating mutations in PIK3CA. [10] * Upregulation of receptor tyrosine kinases (RTKs) such as EGFR or PDGFRβ.
-
By using the protocols outlined herein, researchers can effectively utilize Dabrafenib to probe the intricacies of MAPK signaling, evaluate its therapeutic effects, and dissect the complex biology of drug resistance, ultimately contributing to the development of more durable and effective cancer therapies.
References
- Application Notes and Protocols for Generating Dabrafenib-Resistant Cancer Cell Lines. (2025). BenchChem.
- Application Notes and Protocols for Assessing Dabrafenib Efficacy in Xenograft Mouse Models. (2025). BenchChem.
- King, A. J., Arnone, M. R., Bleam, M. R., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS One, 8(7), e67583.
- Application Notes and Protocols for Studying Drug Resistance in BRAF V600E Mutant Melanoma. (2025). BenchChem.
- Dabrafenib's Target Engagement on pERK Levels: An In Vivo Validation and Compar
- Generation of dabrafenib-insensitive HT-29 cell lines.
- King, A. J., Arnone, M. R., Bleam, M. R., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7): e67583.
- Application Note: Western Blot Protocol for Monitoring pERK Inhibition by a Type II RAF Inhibitor. (2025). BenchChem.
- Response of A375 human melanoma xenograft to dabrafenib treatment in 8HUM_Rag2 -/-mice.
- Carlino, M. S., et al. (2018). Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Clinical Cancer Research, 24(1), 174-185.
- U.S. Food and Drug Administration. (2013). Pharmacology Review(s) for TAFINLAR (dabrafenib).
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols.
- Ways to generate drug-resistant cancer cell lines?
- Gentilcore, G., et al. (2013).
- Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions.
- Hu-Lieskovan, S., et al. (2015). The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. Clinical Cancer Research, 21(5), 998-1008.
- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362.
- Dabrafenib (GSK2118436A) | BRAF Inhibitor. (MedChemExpress).
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- 1. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Fluoro-5-indazolecarboxylic acid methyl ester
Welcome to the technical support center for the synthesis of 6-Fluoro-5-indazolecarboxylic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important intermediate. Here, we will delve into the critical aspects of the synthesis, troubleshoot common issues, and provide evidence-based strategies for optimization.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically involves a multi-step process. While various routes exist, a common approach begins with appropriately substituted fluorinated aromatic precursors, followed by the formation of the indazole ring system and subsequent esterification. The indazole core is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity.[3][4]
A generalized synthetic workflow is depicted below. The specific choice of reagents and conditions at each stage is crucial for maximizing the overall yield.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis, presented in a question-and-answer format to provide direct and actionable advice.
A. Indazole Ring Formation
Question 1: My indazole ring formation step is resulting in a low yield and multiple side products. What are the likely causes and how can I improve this?
Answer: Low yields and the formation of byproducts during indazole synthesis are common challenges. The root cause often lies in the reaction conditions and the stability of intermediates. Several synthetic strategies exist for forming the indazole ring, including intramolecular cyclization of o-substituted aryl hydrazones (a reaction analogous to the Fischer indole synthesis) or cycloaddition reactions.[5][6][7]
Causality and Solutions:
-
Incomplete Hydrazone Formation: If your route involves a hydrazone intermediate, its incomplete formation will directly impact the yield.
-
Optimization: Ensure equimolar or a slight excess of the hydrazine reagent. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone or aldehyde.[8]
-
-
Suboptimal Catalyst and Temperature: The choice and concentration of the acid catalyst (if applicable) and the reaction temperature are critical.[9]
-
Optimization: Screen both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[8] The temperature should be carefully controlled; excessively high temperatures can lead to decomposition.[9] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in similar syntheses.[6]
-
-
Side Reactions: Undesired side reactions, such as the formation of isomers or degradation products, can be prevalent.
-
Optimization: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[9] Careful control of the reaction time, guided by TLC monitoring, is essential to minimize the formation of degradation products.
-
Experimental Protocol: Optimization of a Fischer-type Indazole Synthesis
-
Hydrazone Formation (One-Pot Option):
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the corresponding ketone/aldehyde (1.05 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture (e.g., to 80°C) and monitor by TLC until the starting material is consumed.[9]
-
-
Cyclization:
-
Work-up:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the acid carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Troubleshooting workflow for low yield in indazole ring formation.
B. Esterification
Question 2: The esterification of my 6-fluoro-5-indazolecarboxylic acid is inefficient. How can I drive the reaction to completion?
Answer: The esterification of a carboxylic acid with an alcohol, such as the Fischer esterification, is a reversible reaction.[10] To achieve a high yield of the methyl ester, the equilibrium must be shifted towards the product side.
Causality and Solutions:
-
Equilibrium Limitation: The presence of water, a byproduct of the reaction, can drive the reverse reaction (hydrolysis of the ester).[11]
-
Optimization:
-
Use Excess Alcohol: Employing methanol as the solvent ensures a large excess, pushing the equilibrium forward according to Le Châtelier's principle.[11]
-
Water Removal: A Dean-Stark apparatus can be used to azeotropically remove water as it is formed, which is particularly effective with higher boiling alcohols but less so with methanol.[11] A more practical approach is the use of a dehydrating agent. Concentrated sulfuric acid, often used as the catalyst, also serves this purpose.[12]
-
-
-
Insufficient Catalysis: The reaction rate is highly dependent on the acid catalyst.
Quantitative Data Summary: Typical Fischer Esterification Conditions
| Parameter | Condition | Rationale |
| Alcohol | Methanol | Reactant and solvent (large excess) |
| Catalyst | Conc. H₂SO₄ or TsOH | Increases reaction rate and acts as a dehydrating agent |
| Temperature | Reflux | Increases reaction rate[12] |
| Reaction Time | 2-12 hours | Monitored by TLC for completion |
Experimental Protocol: High-Yield Fischer Esterification
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-fluoro-5-indazolecarboxylic acid (1.0 eq) in an excess of anhydrous methanol.[12]
-
Add boiling chips to ensure smooth boiling.
-
-
Catalyst Addition:
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
-
Reflux:
-
Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC by observing the disappearance of the starting carboxylic acid.[12]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
The methyl ester product may precipitate out of the aqueous methanol solution. If not, the methanol can be removed under reduced pressure, and the product extracted with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different fluorinating agent if I am synthesizing the precursor? A1: Yes, various fluorinating agents are available. For direct fluorination of an indazole ring, N-fluorobenzenesulfonimide (NFSI) has been shown to be effective, particularly for C-3 fluorination.[3][4] The choice of fluorinating agent will depend on the specific substrate and the desired regioselectivity.
Q2: My final product is difficult to purify. Are there any alternative purification techniques? A2: If standard recrystallization or column chromatography is not effective, consider acid-base extraction. The indazole N-H proton is weakly acidic, which might allow for separation from non-acidic impurities. However, some indazoles can be sensitive to strong acids or bases.[9]
Q3: Is it possible to perform the indazole formation and esterification in a one-pot procedure? A3: While one-pot procedures can minimize handling losses, combining these two steps can be challenging due to incompatible reaction conditions.[9] The acidic conditions required for esterification might interfere with the indazole formation step, depending on the specific cyclization method used. A stepwise approach with isolation of the intermediate carboxylic acid is generally more reliable for achieving high purity and yield.
Q4: I am concerned about the scalability of this synthesis. Are there any recommendations for a larger-scale reaction? A4: For larger-scale synthesis, careful control of temperature during exothermic steps is crucial. The use of continuous flow reactors can offer advantages in terms of heat management, reaction time, and safety.[6] Some methods for indazole synthesis have been demonstrated to be scalable to the gram-scale.[3]
IV. References
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]
-
Organic Chemistry Portal. (n.d.). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Retrieved from [Link]
-
Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]
-
Ma, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4947. [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Cravotto, G., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3238. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]
-
Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from
-
YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]
-
Reddit. (2024). Esterification not Working (Separation) : r/OrganicChemistry. Retrieved from [Link]
-
Dana Bioscience. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
PubMed. (2010). Improving fatty acid methyl ester production yield in a lipase-catalyzed process using waste frying oils as feedstock. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ChEMBL. (n.d.). Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imag.... Retrieved from [Link]
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- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of Methyl 6-Fluoro-1H-indazole-5-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 6-fluoro-1H-indazole-5-carboxylate. This valuable building block is integral to the development of various pharmaceutical agents, and its synthesis can present several challenges. This guide is designed with full editorial control to offer in-depth, field-proven insights into overcoming common synthetic hurdles.
Introduction: A Plausible Synthetic Pathway
The synthesis of methyl 6-fluoro-1H-indazole-5-carboxylate typically involves a multi-step process. A common approach begins with a suitably substituted fluorinated aromatic precursor, followed by the construction of the indazole ring system and subsequent esterification. A plausible synthetic route is outlined below:
Caption: Plausible synthetic workflow for methyl 6-fluoro-1H-indazole-5-carboxylate.
This guide will address common side reactions and challenges encountered during these synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Indazole Ring Formation & Related Side Reactions
Question 1: During the cyclization to form the indazole ring from a nitro-precursor, I am observing low yields and a complex mixture of byproducts. What are the likely side reactions?
Answer: Reductive cyclization of ortho-substituted nitroarenes is a common strategy for indazole synthesis. However, several side reactions can occur, leading to diminished yields and purification challenges.
-
Incomplete Reduction of the Nitro Group: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[1] If the reduction is incomplete, these reactive intermediates can lead to the formation of undesired side products, such as azoxy or azo compounds, through condensation reactions.
-
Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, alternative intramolecular reactions can compete with the desired indazole formation. For instance, if other nucleophilic groups are present on the molecule, they might participate in cyclization.
-
Dimerization: Reactive intermediates, if not efficiently trapped in the desired intramolecular cyclization, can undergo intermolecular reactions, leading to the formation of dimeric impurities.[2]
Troubleshooting Steps:
-
Optimize the Reducing Agent and Conditions:
-
Choice of Reductant: Common reducing agents include tin(II) chloride (SnCl2), iron in acetic acid (Fe/AcOH), and catalytic hydrogenation (e.g., H2/Pd-C). The choice of reductant can significantly impact the reaction outcome. For sensitive substrates, catalytic hydrogenation under controlled pressure and temperature might offer a cleaner conversion.
-
Reaction Temperature and Time: Carefully control the reaction temperature. Exothermic reductions can sometimes lead to over-reduction or side reactions. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating.[3]
-
-
Control of pH: The pH of the reaction medium can influence the reactivity of intermediates. For reductions with metals in acidic media, maintaining an appropriate acid concentration is crucial.
-
Purification Strategy: If a mixture of products is unavoidable, a careful purification strategy is necessary. Column chromatography using a gradient elution system is often effective.[3]
Question 2: I am attempting to synthesize the indazole core from a 2-halobenzonitrile derivative and hydrazine, but the reaction is sluggish and gives poor yields. What could be the issue?
Answer: The reaction of 2-halobenzonitriles with hydrazine is a well-established method for preparing 3-aminoindazoles, which can then be further functionalized. However, the reactivity of the halide is a critical factor.
-
Halide Reactivity: The order of reactivity for nucleophilic aromatic substitution (SNAr) is generally F > Cl > Br > I. If you are using a 2-chloro or 2-bromobenzonitrile, the reaction may require more forcing conditions (higher temperatures, longer reaction times) compared to a 2-fluorobenzonitrile precursor.[2]
-
Hydrazine Source and Purity: The quality of hydrazine hydrate can affect the reaction outcome. Use a reliable source and ensure it has not been exposed to air for prolonged periods, which can lead to degradation.
-
Solvent Effects: The choice of solvent is important. Protic solvents like n-butanol or ethylene glycol are often used to achieve the necessary high temperatures for less reactive halides.[2]
Troubleshooting Steps:
-
Select the Appropriate Halide: If possible, starting with a 2-fluorobenzonitrile derivative will likely result in a more efficient reaction under milder conditions.
-
Optimize Reaction Conditions:
-
Temperature: For less reactive halides, ensure the reaction temperature is sufficiently high (often refluxing in a high-boiling solvent).
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
-
-
Consider a Catalyst: In some cases, the use of a palladium catalyst can facilitate the cyclization of o-haloaryl precursors with hydrazines, though this is more common for the synthesis of N-substituted indazoles.[4]
Category 2: Esterification and Ester-Related Side Reactions
Question 3: During the esterification of 6-fluoro-1H-indazole-5-carboxylic acid using methanol and an acid catalyst, I'm observing incomplete conversion and potential degradation. How can I improve this step?
Answer: Fischer esterification is a standard method, but its success with heterocyclic carboxylic acids can be influenced by several factors.
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used.[5]
-
Acid Catalyst: Strong acids like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are common catalysts. The concentration of the acid and the reaction temperature need to be optimized to avoid potential side reactions like dehydration or degradation of the indazole ring, especially with prolonged heating.
-
Water Removal: The water produced during the reaction can shift the equilibrium back to the starting materials. While using a large excess of alcohol helps, for difficult esterifications, azeotropic removal of water with a Dean-Stark apparatus can be employed, although this is more common with higher boiling alcohols.
Troubleshooting Steps:
-
Use a Large Excess of Methanol: Ensure that methanol is used as the solvent to drive the reaction forward.
-
Optimize Catalyst and Temperature:
-
Start with a catalytic amount of a strong acid (e.g., a few drops of concentrated H2SO4).
-
Run the reaction at a moderate temperature (e.g., refluxing methanol) and monitor its progress. Avoid excessively high temperatures or prolonged reaction times if degradation is observed.
-
-
Alternative Esterification Methods: If Fischer esterification proves problematic, consider alternative methods:
-
Reaction with an Alkyl Halide: Convert the carboxylic acid to its carboxylate salt with a base (e.g., potassium carbonate) and then react it with an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent like DMF.
-
Use of Coupling Agents: Activate the carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of methanol.
-
Question 4: I am performing a reaction under basic conditions on a molecule containing the methyl 6-fluoro-1H-indazole-5-carboxylate moiety and I am concerned about hydrolysis of the methyl ester. How stable is the ester to basic conditions?
Answer: Methyl esters are susceptible to hydrolysis under basic conditions (saponification) to form the corresponding carboxylate salt.[6] The rate of hydrolysis is dependent on the strength of the base, the reaction temperature, and the steric environment of the ester.
-
Base Strength: Strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) will readily hydrolyze the ester, even at room temperature.[6] Milder bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) are less likely to cause significant hydrolysis, especially at lower temperatures.
-
Temperature: The rate of hydrolysis increases with temperature. If your desired reaction requires heating in the presence of a base, there is a higher risk of ester cleavage.
Troubleshooting Steps:
-
Use a Mild Base: Whenever possible, opt for a weaker, non-nucleophilic base for your primary reaction.
-
Control the Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Protecting Groups: If harsh basic conditions are unavoidable, consider protecting the carboxylic acid in a more robust form, such as a tert-butyl ester, which is more resistant to basic hydrolysis and can be removed under acidic conditions.
-
Monitor the Reaction Carefully: Use TLC or LC-MS to monitor for the appearance of the carboxylic acid byproduct. If hydrolysis is observed, adjust the reaction conditions accordingly.
Category 3: N-Alkylation and Regioselectivity
Question 5: I am trying to perform an N-alkylation on methyl 6-fluoro-1H-indazole-5-carboxylate and I am getting a mixture of N1 and N2 alkylated isomers. How can I control the regioselectivity?
Answer: The formation of a mixture of N1 and N2 alkylated isomers is a very common problem in indazole chemistry.[7][8] The regioselectivity is highly dependent on the reaction conditions.
-
Thermodynamic vs. Kinetic Control: The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[9] Reactions that proceed under thermodynamic control tend to favor the N1-alkylated product.
-
Solvent and Base Effects:
-
For N1-selectivity: The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) often favors N1-alkylation.[10] This is thought to be due to the formation of a chelate between the sodium cation, the N2 nitrogen, and the C5-carboxylate, which sterically hinders attack at the N2 position.
-
For N2-selectivity: Achieving high N2 selectivity can be more challenging. Some methods utilize specific directing groups or reaction conditions, such as Mitsunobu reactions, which have been reported to favor N2-alkylation in some cases. More recently, highly selective N2-alkylation has been achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions.[11]
-
Mixtures: The use of bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers.[8]
-
Troubleshooting Steps:
-
For Preferential N1-Alkylation:
-
Use NaH as the base in anhydrous THF.
-
Slowly add the alkylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.
-
-
For Preferential N2-Alkylation:
-
Consider specialized methods such as those employing alkyl 2,2,2-trichloroacetimidates with a triflic acid or copper(II) triflate promoter.[11]
-
-
Separation of Isomers: If a mixture is obtained, separation is typically achieved by column chromatography on silica gel.[12] In some cases, recrystallization from a suitable solvent system can also be effective.[12]
Caption: Factors influencing the regioselectivity of N-alkylation of indazoles.
Category 4: Other Potential Side Reactions
Question 6: Is decarboxylation a concern during the synthesis or subsequent reactions of methyl 6-fluoro-1H-indazole-5-carboxylate?
Answer: Decarboxylation is the loss of a carboxyl group as carbon dioxide. While it is a known reaction for some carboxylic acids, particularly those with electron-withdrawing groups at the α- or β-position, it is generally less common for aromatic carboxylic acids under typical synthetic conditions.
-
Indazole-3-carboxylic acids are known to undergo decarboxylation, sometimes with accompanying ring opening, especially at high temperatures in solvents like quinoline.[13]
-
Indazole-5-carboxylic acids are generally more stable towards decarboxylation. Significant decarboxylation of the 5-carboxyl group would likely require harsh conditions (e.g., very high temperatures or strong acidic/basic conditions) that are not typically employed in standard synthetic transformations.
Troubleshooting Steps:
-
Avoid Excessive Heat: Unless a specific high-temperature reaction is intended, avoid prolonged heating at very high temperatures to minimize the risk of any potential degradation, including decarboxylation.
-
Monitor for Byproducts: If you suspect decarboxylation is occurring, analyze your crude reaction mixture by LC-MS for the presence of the corresponding decarboxylated product (6-fluoro-1H-indazole).
Question 7: How stable is the C-F bond in methyl 6-fluoro-1H-indazole-5-carboxylate during synthesis?
Answer: Carbon-fluorine bonds on aromatic rings are generally very strong and stable under a wide range of reaction conditions. Defluorination is not a common side reaction in the synthesis of fluoroaromatic compounds under standard laboratory conditions.
-
Nucleophilic Aromatic Substitution: While the fluorine atom can be displaced by strong nucleophiles under forcing conditions (high temperature, strong base), this is unlikely to occur during typical esterification, N-alkylation, or reduction reactions. The presence of other activating groups on the ring can influence the susceptibility of the C-F bond to nucleophilic attack.
General Guidance:
-
You can generally assume the C-F bond to be robust throughout your synthetic sequence. If you have concerns about a specific, highly nucleophilic reagent or harsh reaction conditions, it is always prudent to perform a small-scale test reaction and analyze the products for any signs of defluorination.
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of Methyl 6-fluoro-1H-indazole-5-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 6-fluoro-1H-indazole-5-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated product.
Protocol 2: General Procedure for Basic Hydrolysis (Saponification) of Methyl 6-fluoro-1H-indazole-5-carboxylate
-
To a solution of methyl 6-fluoro-1H-indazole-5-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., a 3:1 ratio), add lithium hydroxide monohydrate (1.5 - 2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 6-fluoro-1H-indazole-5-carboxylic acid. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the product.
Data Summary
| Reaction | Common Conditions | Major Product(s) | Common Side Product(s) | Reference |
| N-Alkylation | NaH, THF | N1-alkylated indazole | N2-alkylated indazole | [10] |
| K2CO3, DMF | Mixture of N1 and N2 isomers | - | [8] | |
| Ester Hydrolysis | LiOH, MeOH/H2O | Carboxylic acid | Unreacted ester | [6] |
| Indazole Synthesis | Reductive cyclization of nitro-precursor | Indazole | Azoxy/azo compounds, dimers | [1][2] |
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Taveras, A. G. (2025).
- Indazole – Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.
- Method for separating and purifying substituted indazole isomers. (n.d.).
- Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. (n.d.).
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. (n.d.). Benchchem.
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Methyl Esters. (n.d.). Organic Chemistry Portal.
- hydrolysis of esters. (n.d.). Chemguide.
- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2025).
- Method of synthesizing 1H-indazole compounds. (n.d.).
- Development of a selective and scalable N1-indazole alkyl
- Development of a selective and scalable N1-indazole alkylation. (2024).
- Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (n.d.).
- ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (n.d.).
- A simple method for the alkaline hydrolysis of esters. (2025).
- Synthesis of 1H-Indazoles via Silver(I)
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. (n.d.).
- Synthesis of 1H‐indazole derivatives. (n.d.).
- 6-fluoro-3-methyl-1H-indazole-5-carboxylic acid. (n.d.). BLDpharm.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Enzymatic synthesis of fluorinated compounds. (2021).
- 6-Fluoro-1H-indazole-5-carboxylic acid. (n.d.). BLDpharm.
- Mechanism of a Highly Selective N2 Alkyl
- The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations. (2025).
- Decarboxyl
- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.).
- Methyl 5-fluoro-1H-indazole-6-carboxyl
- Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. (n.d.). RSC Publishing.
- Methyl 6-fluoro-1H-indazole-4-carboxyl
- 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid. (n.d.). BLDpharm.
- Decarboxylation-triggered homo-Nazarov cyclization of cyclic enol carbonates catalyzed by rhenium complex. (n.d.). RSC Publishing.
- Methyl 5-chloro-6-fluoro-1H-indazole-3-carboxyl
- 6-Fluoro-3-methyl-1H-indazole. (n.d.). BLDpharm.
- Methyl 6-fluoro-1H-indazole-3-carboxyl
- Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (n.d.).
- Methyl 6-bromo-1H-indazole-5-carboxyl
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wuxibiology.com [wuxibiology.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Indazole Esters
Welcome to the technical support center for the purification of fluorinated indazole esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of molecules. Fluorinated indazole esters are prevalent scaffolds in modern drug discovery, but their unique physicochemical properties often present specific purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges effectively.
The Science of Purifying Fluorinated Indazole Esters
The purification of fluorinated indazole esters is governed by the interplay of three key structural features: the aromatic, heterocyclic indazole core; the ester functionality; and the presence of one or more fluorine atoms. Understanding how these components influence the molecule's properties is crucial for developing a successful purification strategy.
-
The Indazole Core: The indazole ring system is aromatic and possesses two nitrogen atoms, making it a weak base. A significant challenge in the synthesis of N-substituted indazoles is the frequent formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate due to their similar polarities.[1][2][3][4][5]
-
The Ester Group: The ester moiety adds polarity to the molecule and provides a site for hydrogen bonding. Its presence influences the solubility of the compound in various organic solvents.
-
Fluorine Substitution: The incorporation of fluorine can have complex and sometimes counterintuitive effects on a molecule's properties. While fluorine is the most electronegative element, which might suggest an increase in polarity, the overall effect is often an increase in lipophilicity.[6][7] This is because the highly polarized C-F bond is short and fluorine is not a good hydrogen bond acceptor.[8][9][10] These properties can significantly alter the chromatographic behavior of the molecule.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of fluorinated indazole esters.
Issue 1: Poor Separation of N1 and N2 Regioisomers in Column Chromatography
Symptom: Your crude product shows two closely eluting spots on TLC, and column chromatography fails to provide baseline separation, resulting in mixed fractions of the N1 and N2 alkylated indazole ester isomers.
Causality: N1 and N2 regioisomers of indazoles often have very similar polarities, making their separation by standard silica gel chromatography challenging.[2][3][5] The choice of alkylating conditions (base, solvent) can significantly impact the ratio of the two isomers formed.[1][4]
Solutions:
-
Optimize the Solvent System:
-
Systematic TLC Screening: Before scaling up to a column, screen a variety of solvent systems with different selectivities. Don't limit yourself to the standard hexane/ethyl acetate system.[11] Try incorporating solvents from different selectivity groups, such as dichloromethane, toluene, or ethers.[11][12][13]
-
Low Polarity Eluents: For isomers with very similar polarities, running the column with a less polar solvent system (e.g., a lower percentage of the polar modifier) can sometimes improve separation, although it will lead to longer retention times.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (neutral or basic) can offer different selectivity for nitrogen-containing heterocycles.[14]
-
For highly fluorinated compounds, specialized fluorinated stationary phases can provide enhanced separation based on fluorous interactions.
-
-
Consider Preparative HPLC:
-
For particularly difficult separations, preparative reverse-phase HPLC is a powerful tool. The use of a C18 column with a water/acetonitrile or water/methanol gradient can often resolve isomers that are inseparable by normal-phase chromatography.
-
-
Attempt Recrystallization (see Issue 2):
-
If a fraction containing a mixture of isomers is obtained, it may be possible to isolate one of the isomers in pure form through recrystallization.
-
Issue 2: Difficulty in Inducing Crystallization or "Oiling Out" During Recrystallization
Symptom: Your fluorinated indazole ester either remains in solution upon cooling or separates as an oil instead of forming crystals.
Causality: "Oiling out" occurs when a compound's solubility in the chosen solvent is too high at the cooling temperature, or when the cooling process is too rapid. The presence of impurities can also inhibit crystal formation. Fluorinated compounds can sometimes exhibit unusual solubility behavior.
Solutions:
-
Systematic Solvent Screening:
-
The key to successful recrystallization is finding a solvent (or solvent system) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Test a range of solvents with varying polarities. Common choices include ethanol, methanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or acetone/water.[15][16][17]
-
A Chinese patent suggests that mixed solvents like acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water are effective for separating substituted indazole isomers by recrystallization, indicating these are good systems to screen.[18]
-
-
Two-Solvent Recrystallization:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[17]
-
-
Techniques to Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline material, add a single seed crystal to the cooled solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.
-
Issue 3: Product is Contaminated with a Persistent, Non-polar Impurity
Symptom: After chromatography, your product is still contaminated with a non-polar impurity, as observed by ¹H NMR or LC-MS.
Causality: This is often due to residual starting materials or byproducts from the reaction. In syntheses involving palladium catalysis (e.g., cross-coupling reactions to build the indazole core), residual palladium complexes can be a source of contamination.
Solutions:
-
Optimize Chromatography:
-
Ensure your column is not overloaded. Overloading can lead to band broadening and poor separation.
-
Use a shallower solvent gradient during elution to increase the separation between your product and the impurity.
-
-
Recrystallization:
-
Recrystallization is an excellent method for removing small amounts of impurities with different solubility profiles than your desired product.
-
-
Activated Carbon Treatment:
-
If you suspect residual colored impurities or certain organic byproducts, a treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through Celite. Be aware that activated carbon can also adsorb your product, potentially leading to a loss of yield.
-
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect my choice of purification technique?
A: Fluorination can increase the lipophilicity of your indazole ester, which may require you to use less polar solvent systems in normal-phase chromatography compared to the non-fluorinated analog.[6][7] In some cases, the altered polarity can improve separation from non-fluorinated impurities. For highly fluorinated compounds, you might consider using a fluorinated stationary phase for chromatography, which separates compounds based on their fluorine content.
Q2: What is the best starting solvent system for flash chromatography of a novel fluorinated indazole ester?
A: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[11][12] Begin by developing a method using Thin Layer Chromatography (TLC). Spot your crude material on a TLC plate and test different ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3 for good separation on a column.[19] If this system doesn't provide good separation from impurities, try replacing ethyl acetate with dichloromethane or ether.[11][12]
Q3: My ¹H NMR spectrum shows broad peaks. Is this a purity issue?
A: While broad peaks can indicate the presence of impurities, they can also be due to other factors. In the case of indazoles, restricted rotation around an N-aryl bond or the presence of rotamers can lead to peak broadening. Temperature-dependent NMR studies can help clarify if this is the case. Additionally, ensure your sample is fully dissolved and free of paramagnetic impurities (like residual palladium), which can cause significant line broadening.
Q4: How can I confirm the regiochemistry of my purified N1 and N2 isomers?
A: Unequivocal structure determination of N1 and N2 indazole isomers is typically achieved using advanced NMR techniques.[1][5] Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly powerful. For the N2-isomer, a correlation is typically observed between the protons of the N-alkyl group and the C3 carbon of the indazole ring. This correlation is absent in the N1-isomer.[5][20] Nuclear Overhauser Effect (NOE) experiments can also be used to establish spatial relationships between the N-alkyl group and the protons on the benzene ring of the indazole core.[1]
Q5: Are there any safety considerations when working with fluorinated compounds?
A: While the fluorinated indazole esters themselves may have varying toxicity profiles, it's important to be aware of the potential hazards of the reagents used in their synthesis, such as fluorinating agents. Always consult the Safety Data Sheet (SDS) for all chemicals and work in a well-ventilated fume hood. The final purified compounds should be handled with care, assuming they are biologically active until proven otherwise.
Protocols and Workflows
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Method Development with TLC:
-
Dissolve a small sample of the crude fluorinated indazole ester in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-screened solvent system (e.g., 3:1 hexanes/ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent system to achieve an Rf of ~0.2-0.3 for the desired product.[19]
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using the initial, non-polar eluent as a slurry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add silica gel (2-3 times the weight of the crude material) to the solution.
-
Evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully add the dry sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system determined by TLC.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis and Concentration:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a primary purification technique.
Data Summary Tables
Table 1: Common Solvent Systems for Flash Chromatography of Indazole Derivatives
| Polarity | Non-Polar Component | Polar Component | Typical Ratio Range | Notes |
| Low to Medium | Hexanes / Heptane | Ethyl Acetate | 20:1 to 1:1 | The most common starting point for method development.[11][12] |
| Low to Medium | Hexanes / Heptane | Diethyl Ether | 20:1 to 2:1 | Ether provides different selectivity compared to ethyl acetate. |
| Medium to High | Dichloromethane | Methanol | 100:1 to 20:1 | Useful for more polar indazole derivatives.[12] |
| Medium | Toluene | Ethyl Acetate | 10:1 to 1:1 | Toluene can offer unique selectivity for aromatic compounds. |
Table 2: Suggested Solvent Systems for Recrystallization of Indazole Esters
| Solvent(s) | Compound Solubility Profile | Notes |
| Ethanol or Methanol | Good solubility when hot, poor when cold | Standard choice for moderately polar compounds. |
| Ethyl Acetate / Hexanes | Soluble in ethyl acetate, insoluble in hexanes | A good two-solvent system to try if single solvents fail.[15] |
| Acetone / Water | Soluble in acetone, insoluble in water | Effective for polar compounds that are water-insoluble.[15][18] |
| Toluene | Good solubility when hot, poor when cold | A good choice for less polar, aromatic compounds. |
References
- Application Note: High-Purity Isolation of 6-Nitro-1H-indazole-3-carbaldehyde via Automated Flash Column Chrom
- Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- CN101948433A - Method for separating and purifying substituted indazole isomers.
- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Go-to recrystalliz
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Dealing with regioisomer form
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.
- REGIOISOMERIC N-ALKYL
- Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH.
- Two-Solvent Recrystalliz
- Removal of Fluorinated Active Pharmaceutical Ingredients Using Membrane Concentration and Electrochemical Oxidation.
- Substances yield after recrystallization
- Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals.
- Fluorinated Pharmaceutical Intermediates.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Using TLC to Scout Flash Chrom
- Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purific
- Successful Flash Chrom
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Fluorination Methods for Drug Discovery and Development.
- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (Source not further specified).
- Indazole synthesis. Organic Chemistry Portal.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
- Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (Source not further specified).
- Researchers Develop One-Step Fluorination for Drug-Like Molecules. (Source not further specified).
- Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Semantic Scholar.
- Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. PMC - PubMed Central.
- Evaluation of analytical methods for fluorine in biological and related m
- Synthesis of new indazole derivatives as potential antioxidant agents.
- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- New Analytical Methods Developed for Determination of Perfluorinated Surfactants in W
- Methods of Analysis for Fluorine. OUCI.
Sources
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- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 8. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
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- 20. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Optimization of Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a privileged structure in medicinal chemistry, the efficient and selective synthesis of indazole derivatives is paramount. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, helping you optimize your reaction conditions and achieve your synthetic goals. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that the protocols are not just followed, but understood.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions related to indazole synthesis.
Q1: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the general factors I should investigate?
A: Low yields and incomplete conversions are frequent challenges in indazole synthesis and can often be attributed to a few key parameters, regardless of the specific synthetic route.[1] Here’s a systematic approach to troubleshooting:
-
Suboptimal Reaction Temperature: Temperature is a critical factor that influences both reaction rate and the formation of byproducts. While some classical methods like Cadogan-type reactions necessitate high temperatures, excessive heat can lead to the decomposition of starting materials or products.[1] Conversely, many modern palladium-catalyzed couplings are effective at milder temperatures. A systematic temperature screening is often the first and most effective step in optimization.
-
Incorrect Choice of Solvent: The polarity and boiling point of your solvent are crucial as they directly impact reactant solubility and reaction kinetics.[1] If your starting materials are not fully dissolved, the reaction will likely be incomplete. Consider a solvent screen with a range of polar aprotic (e.g., DMF, DMSO, acetonitrile) and non-polar aprotic (e.g., toluene, dioxane) solvents to find the optimal medium for your specific substrate.
-
Inappropriate Base or Acid Catalyst: The choice and concentration of a base or acid catalyst can be the difference between a successful reaction and a complex mixture. The pKa of the base or the strength of the acid should be carefully considered in relation to your substrates. Empirical optimization of the catalyst or base loading is often necessary. For instance, in Fischer indole synthesis, the type and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl) are critical and substrate-dependent.[2]
-
Purity of Starting Materials: Impurities in your starting materials, such as arylhydrazines or carbonyl compounds, can lead to a host of unwanted side reactions, consuming your reagents and complicating purification.[2] Always ensure the purity of your starting materials before commencing a reaction.
Q2: I am struggling with the regioselective N-alkylation of my indazole, obtaining a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A: Achieving regioselectivity in the N-alkylation of indazoles is a common yet solvable challenge. The outcome is a delicate interplay of steric, electronic, and reaction conditions.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4]
-
Base and Solvent System: This is arguably the most influential factor.
-
For N1-selectivity , a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is often the winning combination.[4][5] This is thought to proceed through a sodium-chelated intermediate involving the C3-substituent, which sterically encumbers the N2 position.[5]
-
For N2-selectivity , Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) often favor the kinetic N2 product.[4][6]
-
-
Substituents on the Indazole Ring: The electronic and steric nature of the substituents on the indazole core plays a significant role.
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures may favor the formation of the kinetic N2-alkylated product, while higher temperatures can allow for equilibration to the more thermodynamically stable N1-alkylated product.[6]
Q3: How can I effectively separate the N1 and N2 isomers of my alkylated indazole?
A: The separation of N1 and N2 indazole isomers can often be challenging due to their similar polarities. While column chromatography is the most common method, the choice of eluent is critical. A systematic screen of solvent systems with varying polarities and compositions is recommended. In some cases, recrystallization from a mixed solvent system can be a highly effective method for obtaining a single, pure isomer, and is more amenable to large-scale production.[8]
Troubleshooting Guides for Specific Synthetic Methods
This section provides detailed troubleshooting for common issues encountered in widely used indazole synthesis protocols.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed reactions are powerful tools for constructing C-C and C-N bonds in indazole synthesis. However, they are susceptible to a range of issues that can lead to low yields or reaction failure.
Problem 1: Low or No Product Formation in a Suzuki-Miyaura Coupling.
-
Potential Cause: Catalyst deactivation. The palladium catalyst is the heart of the reaction, and its deactivation is a common cause of failure.
-
Causality: The catalytically active Pd(0) species can be oxidized to inactive Pd(II) in the presence of oxygen.[9] Additionally, the sulfur atom in certain substrates can act as a poison by irreversibly binding to the palladium center.[9] Aggregation of the palladium catalyst to form inactive palladium black is also a common issue.[9]
-
Solution:
-
Thoroughly Degas: Ensure your solvent and reaction setup are rigorously degassed with an inert gas (argon or nitrogen) to remove any dissolved oxygen.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can stabilize the Pd(0) center and prevent aggregation.[9]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading might compensate for gradual deactivation.[9]
-
-
-
Potential Cause: Suboptimal base.
-
Causality: The base plays a crucial role in the transmetalation step of the catalytic cycle. An inappropriate base may not be effective in activating the boronic acid.
-
Solution: Screen a variety of bases. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can be substrate-dependent, so a small-scale screen is often beneficial.
-
Problem 2: Formation of Significant Byproducts.
-
Potential Cause: Homocoupling of the boronic acid.
-
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
-
Solution: As mentioned above, ensure the reaction is performed under strictly anaerobic conditions.
-
-
Potential Cause: Protodeborylation of the boronic acid.
-
Causality: The boronic acid can react with trace amounts of water or other protic sources to be converted back to the corresponding arene, thus reducing the amount of coupling partner available.
-
Solution: Use anhydrous solvents and reagents. If the boronic acid is known to be unstable, using the corresponding boronate ester may be a more robust alternative.
-
Guide 2: The Davis-Beirut Reaction
The Davis-Beirut reaction is a valuable method for the synthesis of 2H-indazoles. However, its success is highly dependent on carefully controlled reaction conditions.
Problem: Low Yield in a Davis-Beirut Reaction.
-
Potential Cause: Incorrect water content.
-
Causality: The presence of a controlled amount of water can be critical for the success of the Davis-Beirut reaction. It is believed that water plays a role in the protonation steps of the mechanism. However, excessive water can lead to competing side reactions and a sharp decrease in yield.[10]
-
Solution: Systematically vary the amount of water in the reaction mixture. A good starting point is to use a co-solvent system, for example, an alcohol with a specific percentage of water (e.g., 15%).[10]
-
-
Potential Cause: Suboptimal base concentration.
-
Causality: The concentration of the base (e.g., KOH) is a critical parameter. Insufficient base will result in incomplete reaction, while excessive base can promote side reactions.
-
Solution: Perform a screen of the base concentration to find the optimal loading for your specific substrate.
-
-
Potential Cause: Inadequate reaction time or temperature.
-
Causality: As with many organic reactions, insufficient time or temperature will lead to incomplete conversion.
-
Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A temperature screen can also be beneficial, though it is important to be mindful of potential decomposition at higher temperatures.
-
Guide 3: The Fischer Indole Synthesis (for Indazole Synthesis Analogs)
While primarily known for indole synthesis, the principles of the Fischer synthesis are applicable to the formation of related heterocyclic systems and its troubleshooting is informative for indazole synthesis involving hydrazines.
Problem: Failure or Low Yield of the Cyclization Reaction.
-
Potential Cause: Unfavorable substituent effects.
-
Causality: Electron-donating groups on the arylhydrazine can weaken the N-N bond, making it more susceptible to cleavage, which is a major competing side reaction to the desired[4][4]-sigmatropic rearrangement.[2][11] This can lead to the formation of aniline derivatives as byproducts.[11]
-
Solution: If possible, choose a synthetic route that avoids highly electron-rich arylhydrazines. Alternatively, the use of Lewis acids instead of Brønsted acids can sometimes favor the desired cyclization pathway.
-
-
Potential Cause: Steric hindrance.
-
Causality: Bulky substituents on either the arylhydrazine or the carbonyl component can sterically hinder the key cyclization step.
-
Solution: If steric hindrance is suspected, a less bulky starting material may be required.
-
-
Potential Cause: Inappropriate acid catalyst.
-
Causality: The choice and concentration of the acid catalyst are crucial and often need to be empirically determined for each specific substrate.[2]
-
Solution: Screen a panel of both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) at various concentrations.
-
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation of 3-Substituted Indazoles
| Entry | C3-Substituent | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| 1 | -CO₂Me | NaH | THF | >99:1 | 85 | [3][4] |
| 2 | -C(CH₃)₃ | NaH | THF | >99:1 | 92 | [3][4] |
| 3 | -COMe | NaH | THF | >99:1 | 88 | [3][4] |
| 4 | -CONH₂ | NaH | THF | >99:1 | 75 | [3][4] |
| 5 | -H | K₂CO₃ | DMF | 1:1.2 | 80 | [4] |
| 6 | -CO₂Me | Cs₂CO₃ | DMF | 1:1.5 | 78 | [3] |
Table 2: Influence of C7-Substituent on N-Alkylation Regioselectivity
| Entry | C7-Substituent | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| 1 | -NO₂ | NaH | THF | 4:96 | 91 | [3][7] |
| 2 | -CO₂Me | NaH | THF | 3:97 | 89 | [3][7] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of a 1H-Indazole-3-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add a solution of the 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.[5]
Visualizations
Diagram 1: Decision Workflow for Troubleshooting Low Yield in Indazole Synthesis
Caption: A decision-making workflow for systematically troubleshooting low-yielding indazole synthesis reactions.
Diagram 2: Simplified Mechanism of N1 vs. N2 Alkylation
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1827–1836.
- BenchChem. (2025).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- (2025). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- (2025). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF.
- BenchChem. (2025). Addressing incomplete conversion in indazole synthesis.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- Optimization of reaction conditions for the synthesis of indazolones.
- Regioselective synthesis of 1-substituted indazole-3-carboxylic acids.
- Optimization for synthesis of 2H-indazole | Download Scientific Diagram.
- Indazole synthesis. Organic Chemistry Portal.
- Viewing a reaction path diagram — Cantera 3.1.
- BenchChem. (2025).
- indazole. Organic Syntheses Procedure.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. (2022).
- Pande, V., & Tantillo, D. J. (2011). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 76(15), 5995–6001.
- Problems with Fischer indole synthesis : r/Chempros. Reddit. (2021).
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
- BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
- BenchChem. (2025). Technical Support Center: Side Reactions in Indazole Synthesis.
- Mechanism of a Highly Selective N2 Alkyl
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Zhu, J. S., Li, C. J., Tsui, K. Y., Son, J.-H., Duong, M. R., Teuthorn, A. P., Lu, J. Y., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of organic chemistry, 84(10), 6296–6305.
- El-Dakdouki, M. H., El-Bjeirmi, M., Nazer, M. Z., Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of chemical research, 53(9), 1956–1968.
- Graphviz.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. (2020).
- Optimization of reaction conditions. a | Download Table.
- Optimization of reaction conditions (4b) | Download Scientific Diagram.
- 2H-Indazole synthesis. Organic Chemistry Portal.
- DOT Language. Graphviz. (2024).
- ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles | Request PDF.
- Graphviz: How to go from .dot to a graph? Stack Overflow. (2009).
- BenchChem. (2025). catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
- User Guide — graphviz 0.
- BenchChem. (2025).
- Development of a selective and scalable N1-indazole alkyl
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How to avoid regioisomer formation in fluoro-indazole synthesis
A Guide to Overcoming Regioisomer Formation
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing substituted fluoro-indazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The indazole core is a cornerstone in medicinal chemistry, but its synthesis is often plagued by challenges in controlling regioselectivity, particularly during N-functionalization and direct fluorination. The formation of unwanted regioisomers complicates purification, reduces yields, and can lead to costly project delays. This guide offers field-proven insights and detailed methodologies to help you achieve high regioselectivity in your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that underpin the strategies for controlling regioselectivity in fluoro-indazole synthesis.
Q1: What are the primary sources of regioisomerism in fluoro-indazole synthesis?
Regioisomerism in this context primarily arises from two key transformations:
-
N-Functionalization (Alkylation/Arylation): Indazole exists as two readily interconverting tautomers: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][2] When deprotonated, the resulting indazolide anion has nucleophilic character at both N1 and N2. Direct alkylation or arylation often leads to a mixture of N1- and N2-substituted products, which can be challenging to separate.[1][3][4]
-
C-H Functionalization (Fluorination): When introducing a fluorine atom directly onto the indazole scaffold, multiple positions on both the pyrazole and benzene rings are potential sites for substitution. Achieving selectivity for a specific carbon (e.g., C3, C4, C5, C7) requires carefully chosen reagents and conditions, and is often dependent on the pre-existing substitution pattern on the indazole.
Q2: What key factors influence N1 vs. N2 selectivity in indazole alkylation?
The ratio of N1 to N2 products is not random; it is dictated by a subtle interplay of electronic, steric, and reaction-system effects. Understanding these factors is crucial for troubleshooting.
-
Steric Hindrance: The N1 position is generally more sterically hindered due to the adjacent benzene ring. Bulky alkylating agents or indazoles with substituents at the C7 position will often favor substitution at the less hindered N2 position. Conversely, smaller electrophiles may favor the N1 position.
-
Solvent and Counter-ion: The choice of base and solvent dramatically influences the outcome. Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leading to a "freer" indazolide anion and often favoring the thermodynamically stable N1 product.[3] In less polar solvents like THF, tight ion-pairing between the cation (e.g., Na⁺) and the indazolide anion can occur. The location of this ion-pairing can direct the electrophile to a specific nitrogen.[5]
-
Chelation: Substituents at the C3 or C7 position that can chelate with the cation of the base can lock the conformation and direct alkylation. For instance, a C3-carboxylate can chelate with a cesium (Cs⁺) cation, directing alkylation to the N1 position.[1][2]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): Short reaction times and low temperatures may favor the kinetically preferred product (often N2), while longer reaction times or higher temperatures can allow for equilibration to the more thermodynamically stable N1 isomer.[6]
Troubleshooting Guide: Common Regioselectivity Problems
This section provides direct answers and actionable solutions to specific experimental challenges.
Problem Area 1: Poor Selectivity in N-Alkylation of a Fluoro-Indazole
Q: My reaction with an alkyl halide is giving me a nearly 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated fluoro-indazole?
Achieving high N1 selectivity often involves creating conditions that favor the formation of the thermodynamically more stable product.
Core Strategy: Use a strong, non-chelating base in a less polar solvent to promote the formation of the N1 isomer. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established and highly effective system for promoting N1-alkylation.[3][5][7]
Causality: In THF, the sodium cation (Na⁺) from NaH forms a tight ion pair with the indazolide anion. This interaction directs the alkylating agent preferentially to the N1 position. This protocol has shown exceptional N1 selectivity (>99:1) for indazoles with a variety of C3 substituents.[5][7]
Troubleshooting Steps & Protocol:
-
Reagent Purity: Ensure your solvent (THF) is anhydrous and your NaH is fresh and reactive.[8]
-
Temperature Control: Add the NaH at 0 °C to control the initial deprotonation, then allow the reaction to warm to room temperature or gently heat (e.g., 50 °C) to drive the reaction to completion while maintaining selectivity.[2][5]
-
Electrophile Choice: This method is highly effective for primary alkyl halides (bromides are excellent) and secondary alkyl tosylates.[7]
Protocol 1: N1-Selective Alkylation using NaH/THF
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 6-fluoro-1H-indazole-5-carboxylate (CAS 633327-39-6)
Introduction: Methyl 6-fluoro-1H-indazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1][2] Its rigid, bicyclic structure and specific functionalization pattern make it a valuable scaffold in drug discovery. However, transitioning its synthesis from laboratory scale to pilot plant or manufacturing scale introduces a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up synthesis of this important intermediate.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues that may arise during the scale-up synthesis. The proposed synthetic route, for the context of this guide, involves the cyclization of a substituted phenylhydrazine, a common and effective method for constructing the indazole core.
Diagram: Hypothetical Synthetic Workflow
Caption: A plausible synthetic workflow for indazole synthesis.
Question 1: We are experiencing low yields during the final cyclization step (Step 3) to form the indazole ring. What are the likely causes and solutions?
Answer: Low yields in Fischer-type indole or indazole syntheses upon scale-up are common and often multifactorial. The core of the issue usually lies in controlling side reactions and ensuring the desired reaction pathway is kinetically and thermodynamically favored.
-
Potential Causes:
-
Thermal Degradation: The elevated temperatures often required for cyclization can lead to the degradation of the hydrazone intermediate or the final product. On a larger scale, uneven heating (hot spots) can exacerbate this issue.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. An acid that is too strong or too concentrated can promote side reactions, such as sulfonation if sulfuric acid is used, or polymerization.
-
Atmospheric Oxidation: The hydrazine and hydrazone intermediates can be sensitive to air oxidation, especially at higher temperatures. This can lead to the formation of tars and other impurities.[3]
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to a stalled reaction, leaving a significant amount of the hydrazone intermediate in the mixture.
-
-
Troubleshooting & Optimization Protocol:
-
Thermal Profiling: Before scaling up, perform differential scanning calorimetry (DSC) or reaction calorimetry (RC1) on the reaction mixture. This will identify the onset temperature for the desired cyclization and any subsequent exothermic events that could indicate decomposition.
-
Catalyst Screening: If using a protic acid like H₂SO₄ or HCl, screen alternatives. Polyphosphoric acid (PPA) is often effective but can be viscous and difficult to handle at scale. Lewis acids (e.g., ZnCl₂) can also be effective and may offer a milder reaction profile. Screen a range of catalyst loadings to find the optimal balance between reaction rate and impurity formation.
-
Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon) throughout the heating process. This is a critical parameter for preventing oxidative side products.
-
Kinetic Monitoring: Use in-process controls (IPCs) via HPLC to track the disappearance of the hydrazone intermediate and the appearance of the product. This will allow you to determine the optimal reaction time and prevent unnecessary heating that could lead to degradation.
-
Question 2: During the synthesis of the substituted aniline precursor, our nitration step gives a mixture of regioisomers that are difficult to separate. How can we improve selectivity?
Answer: Regiocontrol in electrophilic aromatic substitution is a classic scale-up challenge, especially on rings with multiple substituents that have conflicting directing effects. For a precursor like 4-fluoro-3-methylaniline, the fluorine is ortho, para-directing and the methyl is also ortho, para-directing, which can lead to complex product mixtures upon nitration.
-
Potential Causes:
-
Harsh Reaction Conditions: High temperatures or highly concentrated nitrating agents (e.g., fuming nitric acid) can reduce selectivity.
-
Kinetic vs. Thermodynamic Control: The initially formed product (kinetic) may not be the most stable isomer. Over time or at higher temperatures, isomerization can occur, leading to a mixture.
-
-
Troubleshooting & Optimization Protocol:
-
Control Temperature: Perform the nitration at the lowest practical temperature, often between -20°C and 10°C, to favor the kinetic product and enhance selectivity.[4]
-
Milder Nitrating Agents: Instead of a standard nitric/sulfuric acid mixture, consider using milder reagents. A common alternative is using nitric acid in acetic anhydride, which generates the less aggressive electrophile, acetyl nitrate.
-
Solvent Effects: The choice of solvent can influence isomer distribution. Inert solvents like dichloromethane or sulfolane can help moderate the reaction.[4]
-
Order of Operations: Re-evaluate the overall synthetic strategy. It may be more efficient to introduce the nitro group at an earlier stage of the synthesis before other directing groups are present, and then carry it through subsequent steps. For instance, nitrating m-fluorobenzotrifluoride is a known process that can be controlled.[5]
-
Question 3: We are considering a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig) to construct a C-N bond in an alternative synthetic route. What are the primary scale-up challenges?
Answer: Palladium-catalyzed cross-couplings are powerful but can be problematic at scale. The main challenges revolve around catalyst activity, removal of residual metal, and process robustness.[6]
-
Potential Causes of Failure:
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[3] Inadequate inerting of the reactor can lead to catalyst oxidation and precipitation as inactive palladium black. The base used can also be a factor; harsh, insoluble inorganic bases can lead to poor mixing and catalyst deactivation.[7][8]
-
Product Contamination: Removing the palladium catalyst to the low ppm levels required for active pharmaceutical ingredients (APIs) is a significant purification hurdle.
-
Handling of Reagents: Many phosphine ligands are air-sensitive. Strong, solid bases like sodium tert-butoxide (NaOtBu) can be challenging to handle and charge to a large reactor due to their pyrophoric nature and hygroscopicity.
-
-
Troubleshooting & Optimization Protocol:
-
Rigorous Inerting: Use standard Schlenk techniques or a glovebox for preparing catalyst/ligand solutions. For the main reaction, ensure the reactor is thoroughly purged with nitrogen or argon. Degas all solvents and liquid reagents before use.
-
Catalyst & Base Selection: Use modern, air-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) which are easier to handle. Consider using a soluble, homogeneous organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) which can prevent issues with insoluble inorganic bases and facilitate adaptation to continuous flow platforms.[7][8]
-
Metal Scavenging: Plan for metal removal from the outset. After the reaction is complete, the product stream can be treated with metal scavengers. These are typically silica-based materials functionalized with thiol or other metal-binding groups.[9] A screening of different scavengers, contact times, and temperatures is recommended to find the most effective conditions.
-
Crystallization: A well-designed crystallization step is often the most effective way to remove both metal impurities and organic side-products.
-
Diagram: Troubleshooting Decision Tree for Low Yield
Caption: A logical workflow for diagnosing the root cause of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of the indazole synthesis?
A1: Based on the likely reaction mechanisms, the following CPPs should be tightly controlled:
-
Temperature: Crucial for controlling reaction rates and preventing side reactions or decomposition, especially during nitration and cyclization steps.
-
Reagent Addition Rate: For highly exothermic steps like nitration, a controlled addition rate is essential for safety and selectivity.
-
Agitation Speed: Ensuring proper mixing is vital, especially in heterogeneous reactions (e.g., with solid bases or catalysts), to maintain consistent reaction rates and heat transfer.
-
Atmosphere Control: Maintaining an inert atmosphere is non-negotiable for any steps involving air-sensitive reagents like hydrazines or Pd(0) catalysts.
Q2: What analytical techniques are recommended for in-process controls (IPCs) and final product release?
A2: A robust analytical package is essential for a successful scale-up campaign.
-
In-Process Controls (IPCs):
-
HPLC/UPLC: The primary tool for monitoring reaction completion, identifying the formation of impurities, and determining purity.
-
GC-MS: Useful for identifying volatile impurities or starting materials.
-
TLC: A quick, qualitative method for a rough check on reaction progress on the plant floor.
-
-
Final Product Release:
-
HPLC: For final purity assessment (typically >99%).
-
NMR (¹H, ¹³C, ¹⁹F): To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine water content.
-
ICP-MS/OES: To quantify residual metal (e.g., Palladium) content.
-
Q3: Are there any "green chemistry" considerations or solvent alternatives for this process?
A3: Yes, applying green chemistry principles can make the process more sustainable and often safer.
-
Solvent Selection: Avoid chlorinated solvents (DCM, Chloroform) and polar aprotic solvents like DMF where possible. Consider alternatives like 2-MeTHF, cyclopentyl methyl ether (CPME), or even benzotrifluoride (BTF) itself, which is a useful solvent for a range of organic reactions and can be more environmentally benign than many traditional solvents.[10]
-
Catalysis: Using catalytic processes (like the cross-coupling example) instead of stoichiometric reagents improves atom economy.
-
Energy Efficiency: Optimizing reactions to run at lower temperatures or using microwave-assisted synthesis for certain steps can significantly reduce energy consumption, though scaling up microwave reactions has its own set of challenges.[11]
Data Summary Tables
Table 1: Common Impurities and Their Potential Sources
| Impurity Type | Potential Source | Mitigation Strategy |
| Regioisomers | Lack of selectivity in electrophilic substitution | Optimize reaction temperature, use milder reagents, consider protecting groups. |
| Oxidized Byproducts | Air sensitivity of hydrazine or catalyst intermediates | Maintain a strict inert atmosphere; use antioxidants if process-compatible. |
| Unreacted Intermediates | Incomplete reaction | Monitor with IPCs (HPLC); optimize reaction time and temperature. |
| Residual Palladium/Copper | Incomplete removal after cross-coupling step | Use metal scavengers; optimize crystallization; perform aqueous washes with chelators.[9][12] |
| Homocoupled Alkyne (if Sonogashira is used) | Glaser coupling side reaction | Switch to a copper-free Sonogashira protocol; slow addition of the alkyne.[13] |
Table 2: Recommended Solvent Classes for Key Reaction Types
| Reaction Step | Recommended Solvent Class | Examples | Rationale |
| Nitration | Halogenated Hydrocarbons / Acid | Dichloromethane, Sulfuric Acid | Inertness to strong acids and good solubility for organic substrates. |
| Hydrazine Formation | Alcohols / Water | Ethanol, Isopropanol | Good solubility for salts and organic intermediates; facilitates reduction. |
| Buchwald-Hartwig Amination | Aromatic Hydrocarbons / Ethers | Toluene, 2-MeTHF, Dioxane | Good solubility for catalyst complexes and substrates; appropriate boiling points. |
| Crystallization / Purification | Esters / Alkanes / Alcohols | Ethyl Acetate, Heptane, Isopropanol | A combination of a "good" solvent and a non-solvent ("anti-solvent") is typically required. |
References
- Vertex AI Search. Exploring the Chemical Properties and Versatility of 2-Amino-5-bromobenzotrifluoride.
- ChemicalBook. 2-Amino-5-bromobenzotrifluoride | 445-02-3.
- ResearchGate.
- SiliCycle. Scaling up a Sonogashira Reaction with E-PAK.
- ACS Publications.
- Exploring 2-Amino-5-Bromobenzotrifluoride: Properties and Applic
- BLD Pharm.
- Sigma-Aldrich.
- Wikipedia. Sonogashira coupling.
- ResearchGate.
- Benchchem. 6-Fluoro-5-indazolecarboxylic acid methyl ester | 633327-39-6.
- RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Green Synthetic Strategies for Pyrazole Deriv
- Benchchem. Common issues in Sonogashira coupling of aryl iodides and how to solve them.
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- PubMed.
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- Google Patents.
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- Google Patents. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- AccelaChem. 1073338-93-8,1-Boc-5-fluoro-7-azaindole-3-boronic Acid Pinacol Ester.
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- Guidechem. 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 2-(4-fluoro-3,5-dimethylphenyl).
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Technical Support Center: Stability and Degradation of 6-Fluoro-5-indazolecarboxylic acid methyl ester
Welcome to the technical support center for 6-Fluoro-5-indazolecarboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential stability issues and degradation pathways you may encounter, offering scientifically grounded explanations and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly address common challenges and questions regarding the handling, storage, and experimental use of this compound.
FAQ 1: I've observed a change in the purity of my this compound sample over time, even under standard storage conditions. What are the likely causes?
Answer:
The degradation of this compound can be attributed to several factors, even under seemingly benign conditions. The primary culprits are hydrolysis, photodecomposition, and to a lesser extent, thermal and oxidative stress. The indazole core and the methyl ester functional group are the main sites of instability.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by trace amounts of moisture, acid, or base in the storage environment. This process converts the methyl ester to the corresponding carboxylic acid, 6-fluoro-5-indazolecarboxylic acid. Standard storage recommendations are to keep the compound in a tightly sealed container in a dry environment.[1][2]
-
Photodecomposition: Indazole derivatives are known to be sensitive to light, particularly UV radiation.[3] A common photodegradation pathway for indazoles is a phototransposition reaction that converts the indazole ring into a more stable benzimidazole structure.[3] Exposure to ambient laboratory light over extended periods can lead to the formation of this and other photoproducts.
-
Oxidative Degradation: The indazole ring can be susceptible to oxidation, especially if exposed to atmospheric oxygen over long periods or in the presence of oxidizing agents.[3]
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition.[3][4]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize moisture exposure.
-
Analytical Re-evaluation: Re-analyze the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to confirm the presence of degradation products.
-
Forced Degradation Study: To identify the specific degradation pathways, consider performing a forced degradation study as outlined in FAQ 3.
FAQ 2: My reaction involving this compound is giving an unexpected byproduct with a similar mass. Could this be a degradation product?
Answer:
Yes, it is highly probable that the unexpected byproduct is a degradation product. The two most likely candidates are the hydrolyzed carboxylic acid or a photochemically rearranged benzimidazole derivative.
-
Hydrolysis Product: The hydrolysis of the methyl ester results in the formation of 6-fluoro-5-indazolecarboxylic acid. This will have a molecular weight that is 14.03 g/mol less than the starting material (loss of a CH₂ group). This can be readily identified by mass spectrometry.
-
Benzimidazole Rearrangement: Exposure to light, especially UV, can induce a rearrangement of the indazole ring to a benzimidazole ring.[3] This phototransposition results in an isomer of the parent compound, meaning it will have the exact same molecular weight but a different chemical structure and, consequently, different chromatographic and spectroscopic properties.
Troubleshooting and Identification Workflow:
The following workflow can help you identify the unknown byproduct:
Caption: Workflow for identifying unknown byproducts.
Experimental Protocols:
-
LC-MS Analysis:
-
Prepare a dilute solution of your reaction mixture.
-
Inject the solution into an LC-MS system.
-
Compare the mass of the byproduct peak with the mass of the starting material.
-
-
NMR Spectroscopy:
-
If possible, isolate the byproduct using preparative HPLC or column chromatography.
-
Acquire ¹H and ¹³C NMR spectra. The change in the chemical shifts and coupling patterns will confirm the structural rearrangement from an indazole to a benzimidazole or the conversion of the methyl ester to a carboxylic acid.
-
FAQ 3: I need to develop a stability-indicating analytical method for a formulation containing this compound. How should I approach the forced degradation studies?
Answer:
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of your analytical method.[5][6] A systematic approach involves subjecting the compound to various stress conditions, as outlined in the ICH guidelines.[5]
Summary of Forced Degradation Conditions:
| Stress Condition | Typical Reagents/Conditions | Rationale | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60-80 °C) | To induce hydrolysis of the ester group. | 6-Fluoro-5-indazolecarboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, room temperature or mild heat | To induce saponification of the ester. | Sodium salt of 6-Fluoro-5-indazolecarboxylic acid |
| Oxidation | 3-30% H₂O₂, room temperature or mild heat | To simulate oxidative stress. | N-oxides, ring-opened products |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) or in solution | To assess thermal stability. | Decarboxylation products, other decomposition products[4] |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | To assess light sensitivity. | Benzimidazole isomers, other photoproducts[3] |
Experimental Protocol for Forced Degradation:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the stock solution.
-
Photodegradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7][8] A dark control sample should be stored under the same conditions but protected from light.[8]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating method, such as HPLC-UV, and compare the chromatograms to an unstressed control.
Diagram of Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
FAQ 4: What is the influence of the fluorine atom on the stability of this compound?
Answer:
The fluorine atom at the 6-position of the indazole ring can influence the stability of the molecule in several ways due to its high electronegativity and steric effects.
-
Electronic Effects: Fluorine is a strongly electron-withdrawing group. This can affect the electron density of the indazole ring, potentially influencing its susceptibility to oxidative degradation and its photochemical properties. The introduction of fluorine can alter the energy levels of the molecule, which may impact its photostability.[7][9]
-
Metabolic Stability: In a biological context, fluorination is a common strategy to enhance metabolic stability by blocking sites of oxidative metabolism.[7] While this is more relevant to in vivo studies, it highlights the ability of fluorine to alter the reactivity of adjacent C-H bonds.
-
Acidity/Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the nitrogen atoms in the indazole ring and increase the acidity of the N-H proton.[9] This can affect the compound's solubility and its behavior in different pH environments.
References
- BenchChem. (n.d.). Technical Support Center: Indazole Derivatives.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives.
- Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.
- New Journal of Chemistry. (n.d.). the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles.
- ResearchGate. (n.d.). NMR Data for the Methyl Esters of Compounds 4 and 6 a.
- PMC. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic.
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- ResearchGate. (n.d.). Degradation kinetics assay and plots obtained for first-order reaction....
- Thermo Fisher Scientific. (n.d.). HPLC - UV-Vis absorption and charged aerosol detection.
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
- ResearchGate. (2025). Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants.
- PubMed. (n.d.). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution.
- PubMed. (2024). Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis.
- PMC. (2020). Importance of Fluorine in Benzazole Compounds.
- ChemRxiv. (n.d.). Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunitie.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- MedCrave online. (2016). Forced Degradation Studies.
- MDPI. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection.
- PubMed. (n.d.). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant.
- NIH. (n.d.). Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models.
- ResearchGate. (2024). (PDF) Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis.
- PubMed. (n.d.). Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Chemical Communications. (n.d.). Fluorine substitution influence on benzo[3][4][10]thiadiazole based polymers for field-effect transistor applications.
- SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- PubMed. (n.d.). Investigations on the thermal behavior of omeprazole and other sulfoxides.
- Dana Bioscience. (n.d.). This compound.
- ResearchGate. (n.d.). Identification of the Acid-Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by High Resolution Mass Spectrometry.
- ResearchGate. (2020). Functional Properties and Microbiological Stability of Fatty Acid Methyl Esters (FAME) under Different Storage Conditions.
- SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- MDPI. (n.d.). Improvement in Low-Temperature Properties of Fatty Acid Methyl Esters.
- PubMed. (n.d.). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma.
- Mercuria. (n.d.). Fatty Acid Methyl Ester (FAME / Biodiesel).
- MDPI. (n.d.). Improvement in Low-Temperature Properties of Fatty Acid Methyl Esters.
- ChemicalBook. (n.d.). 5-Aminolevulinic acid methyl ester hydrochloride(79416-27-6) 1 H NMR.
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Technical Support Center: Optimizing Catalyst Performance for Indazole Ring Formation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of the indazole ring is a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3][4] Catalytic methods, particularly those employing transition metals like palladium and copper, have become indispensable for their efficiency and functional group tolerance.[1][5][6] However, the path to high yields and purity can be fraught with challenges, from low conversion rates to unexpected side products. This guide provides practical, in-depth solutions to common problems encountered during the catalytic synthesis of indazoles, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.
Issue 1: Low or No Product Yield in Palladium-Catalyzed C-N Coupling
Question: My palladium-catalyzed intramolecular C-N coupling reaction to form an indazole is showing very low conversion. I'm using a standard Pd(OAc)₂/phosphine ligand system with a carbonate base. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in palladium-catalyzed C-N bond formation for indazole synthesis is a frequent issue stemming from several potential factors related to the catalyst, substrate, or reaction conditions.[7][8]
Probable Causes & Step-by-Step Solutions:
-
Inactive Catalyst Species: The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. If this reduction is inefficient, the catalytic cycle will not initiate effectively.[4]
-
Solution:
-
Change Precatalyst: Switch to a precatalyst that more readily forms the active Pd(0) species. Buchwald's third-generation (G3) precatalysts are designed for rapid activation under mild conditions.
-
Introduce a Reductant: While often not explicitly added, certain reaction components (like phosphine ligands or amines) can act as reductants. Ensure your phosphine ligand is not oxidized. Consider a brief pre-activation step by gently heating the Pd(II) source with the ligand before adding the substrate.
-
-
-
Ligand Incompatibility or Degradation: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step that forms the C-N bond and stabilizes the Pd(0) intermediate.
-
Solution:
-
Ligand Screening: If using a standard ligand like PPh₃, consider switching to more specialized ligands for C-N coupling. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or Josiphos-type ferrocenyl ligands often provide superior results.
-
Check Ligand Quality: Phosphine ligands can oxidize over time. Use freshly sourced or properly stored ligands. An NMR spectrum can confirm the purity.
-
-
-
Inappropriate Base or Solvent: The base plays a crucial role in deprotonating the nitrogen nucleophile. The solvent must be able to dissolve the reactants and stabilize the catalytic intermediates.
-
Solution:
-
Base Strength: If using a weak base like K₂CO₃, consider a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. The pKa of the N-H bond to be deprotonated should guide your choice.
-
Solvent Polarity: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[4][9] If solubility is an issue, a solvent screen is warranted. For instance, DMSO has been shown to be effective in some copper-catalyzed systems and can also influence palladium catalysis.[9][10]
-
-
-
Substrate-Related Issues: Electron-withdrawing groups on the aromatic ring can make the aryl halide more reactive towards oxidative addition but can also lead to side reactions. Steric hindrance near the reaction center can also impede catalysis.
-
Solution:
-
Modify Starting Material: If possible, consider using a more reactive leaving group than chloride, such as bromide or iodide.
-
Adjust Stoichiometry: Ensure precise stoichiometry. An excess of the amine component is sometimes used, but a large excess can sometimes inhibit the catalyst.
-
-
Issue 2: Formation of Regioisomers (N-1 vs. N-2 Arylation/Alkylation)
Question: I am performing a direct N-arylation of an unsubstituted indazole and obtaining a mixture of N-1 and N-2 isomers with poor selectivity. How can I control the regioselectivity?
Answer:
The formation of N-1 and N-2 regioisomers is a classic challenge in indazole chemistry due to the two reactive nitrogen atoms.[11] Direct alkylation or arylation often leads to mixtures.[12] Control can be achieved through several strategies:
Strategies for Regiocontrol:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][11] Reactions run under thermodynamic equilibrium (higher temperatures, longer reaction times) may favor the N-1 product. Conversely, kinetically controlled conditions (low temperature, strong base, rapid addition of electrophile) can sometimes favor the N-2 product.
-
Protocol: Experiment with lowering the reaction temperature and using a strong, non-nucleophilic base like NaH to pre-form the indazole anion before adding the aryl halide.
-
-
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the ligand can sterically direct the incoming electrophile.
-
Solution: Screen a variety of ligands. Bulky ligands may preferentially block one nitrogen, leading to higher selectivity for the other. For example, in some palladium-catalyzed reactions, specific ligands have been shown to favor one isomer over the other.
-
-
Directed Synthesis: The most reliable method is to design the synthesis to form only one isomer.
-
For N-1 Substitution: Utilize a cyclization strategy where the N-1 nitrogen is already linked to its substituent. For example, a reaction between a substituted hydrazine and an ortho-halo benzaldehyde can be directed to form the N-1 substituted indazole.
-
For N-2 Substitution: A common strategy involves the cyclization of ortho-azido precursors. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, is an effective way to synthesize 2H-indazoles.[10]
-
Issue 3: Catalyst Deactivation and Poor Turnover
Question: My reaction starts well but then stalls, suggesting catalyst deactivation. What are the common deactivation pathways and how can I mitigate them?
Answer:
Catalyst deactivation can occur through several mechanisms, including the formation of off-cycle inactive species, ligand degradation, or precipitation of palladium black.
Mitigation Strategies:
-
Preventing Palladium Black Formation: The precipitation of Pd(0) as palladium black is a common sign of catalyst aggregation and deactivation.
-
Solution:
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-metal ratio (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively). The ligand stabilizes the soluble Pd(0) species.
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.
-
Solvent Choice: The solvent can influence the stability of the catalytic species. Ensure your catalyst and intermediates are well-solvated.
-
-
-
Avoiding Off-Cycle Inhibitors: Certain species in the reaction mixture can bind to the catalyst and inhibit its activity.
-
Solution:
-
Purity of Reagents: Ensure all starting materials, solvents, and bases are pure and free of potential catalyst poisons (e.g., sulfur-containing compounds).
-
Product Inhibition: In some cases, the indazole product itself can act as a ligand for the palladium, slowing down the reaction. If this is suspected, running the reaction at a higher dilution may help.
-
-
-
Use of Additives: Certain additives can enhance catalyst stability and performance.
-
Solution: In some palladium-catalyzed C-H activation/amination reactions, co-oxidants or additives like silver salts (e.g., AgOCOCF₃) have been shown to significantly improve the process by facilitating the key C-H activation step and preventing catalyst poisoning.[13] Similarly, copper salts like Cu(OAc)₂ are often used as co-catalysts or oxidants in rhodium- and palladium-catalyzed systems.[6][14]
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for indazole synthesis: palladium or copper?
A1: Both palladium and copper are highly effective, but their applications often differ based on the specific bond being formed and the reaction mechanism.
-
Palladium: Palladium catalysts are the workhorses for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the indazole ring.[7][8] They are also used in C-H activation/amination sequences.[13]
-
Copper: Copper catalysts are particularly useful for Ullmann-type couplings and are often employed in multi-component reactions for synthesizing 2H-indazoles.[3][10] Copper catalysis can sometimes be more cost-effective and tolerant of certain functional groups. For instance, copper(I) oxide has been used for the efficient cyclization of o-haloaryl N-tosylhydrazones.[14]
The choice ultimately depends on the specific transformation, substrate scope, and desired regioselectivity.
Q2: How do I choose the right ligand for my palladium-catalyzed reaction?
A2: Ligand choice is critical and often empirical. However, some general principles apply:
-
For C-N Coupling (Buchwald-Hartwig): Bulky, electron-rich phosphine ligands are generally the best choice. Biaryl phosphines (e.g., XPhos, RuPhos) and ferrocene-based ligands (e.g., dppf) are excellent starting points. They promote both oxidative addition and reductive elimination.
-
For C-H Activation: The ligand must support the C-H activation step, which can be the rate-limiting step. Often, these reactions are performed with simpler ligands or even without added phosphine ligands, where other components of the reaction mixture (or the substrate itself) may act as ligands.[15]
A small-scale, parallel screen of several ligand classes is the most efficient way to identify the optimal choice for a new substrate.
Q3: Can flow chemistry be used to optimize indazole synthesis and improve safety?
A3: Absolutely. Flow chemistry offers significant advantages for indazole synthesis, particularly when dealing with hazardous intermediates like diazonium salts or azides.[16] By performing the reaction in a continuous stream through a heated and pressurized reactor, you can achieve:
-
Enhanced Safety: Small reactor volumes minimize the risk associated with potentially explosive intermediates.
-
Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and potentially higher yields.
-
Rapid Optimization: Reaction conditions can be screened and optimized much faster than in traditional batch chemistry.[16]
Experimental Protocols & Data
Protocol: Catalyst System Screening for Intramolecular C-N Coupling
This protocol outlines a general procedure for screening different catalyst/ligand/base combinations for the synthesis of a 1H-indazole from an o-haloaryl hydrazone precursor.
Materials:
-
o-Bromoaryl hydrazone (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol %)
-
Phosphine ligand (2-10 mol %)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an array of oven-dried reaction vials, add the base.
-
In a separate flask, prepare a stock solution of the o-bromoaryl hydrazone in the chosen solvent.
-
In another flask, prepare stock solutions of the palladium precatalyst and the ligand.
-
To each reaction vial, add the palladium precatalyst and ligand.
-
Add the substrate solution to each vial, followed by the solvent to reach the desired concentration.
-
Seal the vials, purge with inert gas, and place them in a heating block at the desired temperature (e.g., 80-110 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Once complete, cool the reactions, quench, and analyze the crude mixture to determine conversion and yield.
Data Presentation: Catalyst System Performance
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 100 | 24 | 15 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 100 | 24 | 65 |
| 3 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 95 |
| 4 | Pd(OAc)₂ (2) | dppf (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 88 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizing a Catalytic Workflow
A systematic approach is key to troubleshooting. The following diagram illustrates a decision-making workflow for optimizing a palladium-catalyzed indazole synthesis.
Caption: Troubleshooting workflow for low yield in Pd-catalyzed indazole synthesis.
References
- Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- MDPI. (n.d.).
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Unknown. (n.d.).
- PubMed. (n.d.).
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- Kumar, S., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3294-3297.
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Methods for resolving impurities in 6-Fluoro-5-indazolecarboxylic acid methyl ester
Technical Support Center: 6-Fluoro-5-indazolecarboxylic acid methyl ester
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges with impurities during the synthesis, purification, and handling of this important intermediate. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you identify, understand, and resolve common purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Based on common synthetic routes for indazoles and subsequent esterification, impurities typically fall into three categories: process-related, degradation products, and regioisomers. Understanding the origin of these impurities is the first step in effective troubleshooting.
-
Process-Related Impurities: These include unreacted starting materials, reagents, or intermediates from the synthetic pathway. The specific impurities will depend on your chosen synthesis route. For instance, if synthesizing from a substituted fluorobenzonitrile, residual starting material may be present.[1][2]
-
Degradation Products: The most common degradation product is the corresponding carboxylic acid, 6-Fluoro-5-indazolecarboxylic acid , formed via hydrolysis of the methyl ester. This can occur if the compound is exposed to moisture, especially under acidic or basic conditions.[3][4] Another potential, though less common, degradation pathway under harsh thermal conditions is decarboxylation, although this is more prevalent for indazole-3-carboxylic acids.[5][6]
-
Regioisomers: Alkylation or functionalization of the indazole core can often lead to a mixture of N-1 and N-2 isomers, which can be challenging to separate.[7][8] While your target compound is unsubstituted on the nitrogen, impurities can arise from isomeric starting materials or side reactions that generate isomers, such as a 4-Fluoro-5-indazolecarboxylic acid methyl ester or other positional isomers depending on the initial building blocks.
The diagram below illustrates the potential origins of these common impurity classes.
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Validation & Comparative
A Senior Scientist's Guide to the Structural Elucidation of 6-Fluoro-5-indazolecarboxylic acid methyl ester: A Comparative Analysis
Abstract: The precise structural characterization of novel chemical entities is the bedrock of modern drug discovery and materials science. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-Fluoro-5-indazolecarboxylic acid methyl ester, a fluorinated heterocyclic compound of interest. We move beyond a simple peak-assignment exercise to explore the underlying physical principles that govern its spectral features, particularly the nuanced effects of proton-fluorine (¹H-¹⁹F) coupling. Furthermore, this guide presents a comparative framework, evaluating the strengths and limitations of ¹H NMR against orthogonal analytical techniques such as ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy. This holistic approach underscores the necessity of a multi-technique strategy for unambiguous structural validation in research and development.
Section 1: The Theoretical Framework of ¹H NMR for a Fluorinated Indazole System
Before interpreting an experimental spectrum, a robust theoretical prediction is essential. This involves dissecting the molecule's electronic and steric environment to anticipate chemical shifts, multiplicities, and coupling constants.
Molecular Structure and Proton Environments
The structure of this compound contains five distinct sets of protons. Understanding the unique electronic environment of each is the first step in predicting their resonance frequencies (chemical shifts).
Caption: Labeled structure of the target molecule.
-
H-1 (N-H Proton): An acidic proton on the indazole nitrogen. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
H-3 (Pyrazole Ring Proton): A proton on the five-membered ring. It is adjacent to two nitrogen atoms, which are electron-withdrawing, suggesting a downfield shift.
-
H-4 (Benzene Ring Proton): An aromatic proton ortho to the electron-withdrawing methyl ester group.
-
H-7 (Benzene Ring Proton): An aromatic proton ortho to the fluorine atom.
-
-OCH₃ Protons: Three chemically equivalent protons of the methyl ester group.
The Decisive Role of Spin-Spin Coupling
While chemical shifts provide information on the electronic environment, it is the spin-spin coupling that reveals the connectivity of the molecule. In this specific compound, both proton-proton (JHH) and proton-fluorine (JHF) couplings are critical for assignment.
-
¹H-¹H Coupling (JHH): Protons on adjacent carbons (vicinal, ³J) typically show couplings of 7-8 Hz in aromatic systems. Protons separated by four bonds (meta, ⁴J) exhibit much smaller couplings, often around 1-3 Hz. In our molecule, a weak ⁴JHH coupling is expected between H-4 and H-7.
-
¹H-¹⁹F Coupling (JHF): The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and therefore couples to nearby protons. The magnitude of JHF is typically larger than JHH and is highly dependent on the number of bonds separating the nuclei.
-
Ortho coupling (³JHF): Coupling over three bonds (e.g., between F-6 and H-7) is the strongest, typically in the range of 9-11 Hz.
-
Meta coupling (⁴JHF): Coupling over four bonds (e.g., between F-6 and H-4) is weaker, around 6-8 Hz.[1][2]
-
Para coupling (⁵JHF): Coupling over five bonds is generally very small or negligible.
-
The Predicted ¹H NMR Spectrum
By combining these principles, we can predict the features of each signal:
-
H-1: A broad singlet, typically >10 ppm in a hydrogen-bond-accepting solvent like DMSO-d₆. This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.[3]
-
H-3: A singlet. It is too far from other protons or the fluorine to show significant coupling. Expected to be downfield (~8.3 ppm) due to the influence of the heterocyclic ring.
-
H-4: A doublet of doublets (dd). It will be split by H-7 (small ⁴JHH) and by F-6 (larger ⁴JHF). Its position will be downfield due to the ortho-ester group.
-
H-7: A doublet of doublets (dd). It will be split by H-4 (small ⁴JHH) and by F-6 (the largest ³JHF).
-
-OCH₃: A sharp singlet for the three equivalent protons, typically around 3.9-4.0 ppm.[4]
Section 2: Experimental Protocol and Data Interpretation
Detailed Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity ensures dissolution, and its ability to act as a hydrogen bond acceptor allows for the observation of the exchangeable N-H proton, which might be broadened or absent in other solvents.[5][6]
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Allow the sample temperature to equilibrate (typically 298 K).
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.[7]
-
Integrate all signals.
-
Interpreting the Spectrum: A Self-Validating System
The combination of chemical shift, integration, multiplicity, and coupling constants provides a highly confident and self-validating assignment of the structure.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale for Assignment |
| H-1 | >13.0 | broad singlet | - | 1H | Highly deshielded, exchangeable N-H proton in DMSO.[5] |
| H-3 | ~8.3 | singlet | - | 1H | Proton on the electron-deficient pyrazole ring, no near neighbors for coupling. |
| H-4 | ~8.1 | doublet of doublets (dd) | ⁴JHF ≈ 7 Hz, ⁴JHH ≈ 1.5 Hz | 1H | Deshielded by ortho-ester. Shows meta-coupling to F-6 and H-7. |
| H-7 | ~7.8 | doublet of doublets (dd) | ³JHF ≈ 10 Hz, ⁴JHH ≈ 1.5 Hz | 1H | Exhibits the largest coupling constant due to ortho-interaction with F-6. |
| -OCH₃ | ~3.9 | singlet | - | 3H | Characteristic chemical shift for methyl ester protons.[4] |
Section 3: A Holistic Approach: Comparison with Orthogonal Analytical Techniques
Relying on a single analytical technique, even one as powerful as ¹H NMR, is not best practice for definitive structural proof. Orthogonal methods, which measure different physical properties of the molecule, provide complementary data that, when combined, build an unassailable case for the proposed structure.
Caption: Workflow for multi-technique structural confirmation.
| Technique | Information Provided for this Molecule | Strengths | Limitations/Ambiguities |
| ¹H NMR | Provides proton count, electronic environment, and H-H / H-F connectivity. | Excellent for determining regio-isomeric purity and detailed proton framework. | Can be complex to interpret. Does not directly observe quaternary carbons. |
| ¹³C NMR | Confirms the number of unique carbon atoms. C-F coupling provides additional structural proof.[8][9] | Directly observes the carbon backbone, including the ester carbonyl (~165 ppm) and quaternary carbons. | Low natural abundance of ¹³C results in lower sensitivity. C-F couplings can complicate the spectrum.[10] |
| ¹⁹F NMR | Shows a single signal for the fluorine environment, split into a doublet of doublets by H-4 and H-7. | Highly sensitive (83% of ¹H) with a wide chemical shift range and no background signals in most organic molecules.[11][12][13] | Provides information only about the fluorine's immediate environment. |
| Mass Spectrometry (MS) | Determines the exact molecular weight and provides the molecular formula (e.g., via HRMS). Fragmentation patterns can confirm structural motifs.[14][15] | Extremely sensitive, provides definitive molecular weight. | Does not distinguish between isomers (e.g., N-1 vs N-2 substitution) without fragmentation analysis or tandem MS.[3] |
| Infrared (IR) Spectroscopy | Identifies key functional groups. Expect strong absorbances for N-H stretch (~3300 cm⁻¹), C=O ester stretch (~1720 cm⁻¹), and C-F stretch (~1250 cm⁻¹).[16][17][18] | Fast and non-destructive. Excellent for confirming the presence of key functional groups. | Provides limited information on the overall molecular skeleton and connectivity. Does not distinguish isomers well. |
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, with its key features—particularly the doublet of doublets for H-4 and H-7—being dictated by well-understood principles of chemical shift and spin-spin coupling. The characteristic splitting patterns arising from both ¹H-¹H and ¹H-¹⁹F interactions allow for an unambiguous assignment of the aromatic protons.
However, for the rigorous standards demanded in drug development and chemical research, a single data point is insufficient. True structural confirmation is achieved by integrating the connectivity and stereochemical information from NMR with complementary data from orthogonal techniques. Mass spectrometry validates the elemental composition, IR spectroscopy confirms functional groups, and ¹³C and ¹⁹F NMR provide a complete picture of the carbon and fluorine environments. This integrated analytical strategy represents a robust, self-validating system essential for scientific integrity and accelerated research.
References
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- ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Retrieved January 7, 2026.
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- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved January 7, 2026.
- Semantic Scholar. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved January 7, 2026.
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- LCGC International. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved January 7, 2026.
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- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 7, 2026.
- JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved January 7, 2026.
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- UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved January 7, 2026.
- ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62, 7512-7515.
- NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved January 7, 2026.
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- ChemicalBook. (n.d.). 5-BROMO-6-FLUORO-1H-INDAZOLE(105391-70-6) 1H NMR spectrum. Retrieved January 7, 2026.
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Characterization of 6-Fluoro-5-indazolecarboxylic acid methyl ester: A Comparative Guide to LC-MS and Spectroscopic Methods
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 6-Fluoro-5-indazolecarboxylic acid methyl ester, a heterocyclic compound with potential applications in medicinal chemistry, requires rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the comprehensive characterization of this target molecule. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to guide researchers, scientists, and drug development professionals.
The Central Role of LC-MS in Small Molecule Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and speed.[1] For a molecule like this compound, LC-MS provides not only retention time data from the chromatography, which is indicative of its polarity, but also mass-to-charge ratio (m/z) information from the mass spectrometer, confirming its molecular weight and elemental composition.
A Proposed LC-MS Protocol for this compound
Experimental Protocol: Reversed-Phase HPLC with ESI-MS Detection
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL.
-
Liquid Chromatography System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds like our target molecule.
-
Mobile Phase A: 0.1% formic acid in water. The addition of formic acid aids in the protonation of the analyte, enhancing ionization efficiency in the mass spectrometer.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for a wide range of compounds.
-
Gradient Elution: A gradient elution is proposed to ensure good separation of the main compound from potential impurities. A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is well-suited for polar and semi-polar molecules like indazole derivatives.
-
Scan Range: m/z 50-500. This range will comfortably include the molecular ion of the target compound.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Expected LC-MS Data
The primary objective of this LC-MS analysis is to confirm the molecular weight and assess the purity of the synthesized this compound.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₇FN₂O₂ | Based on the chemical structure. |
| Molecular Weight | 194.16 g/mol | Calculated from the molecular formula. |
| Expected [M+H]⁺ Ion | m/z 195.0564 | The protonated molecule is the expected primary ion in positive ESI mode. |
| Purity | >95% (by peak area) | A typical purity requirement for a research-grade compound. |
Diagram of the LC-MS Experimental Workflow
Caption: A schematic overview of the LC-MS characterization process.
ESI-MS Fragmentation Pattern
In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) is fragmented to provide structural information. For indazole derivatives, fragmentation often occurs at the ester group and within the indazole ring system.[3][4]
Diagram of a Plausible ESI-MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of the protonated molecule.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, a comprehensive characterization relies on orthogonal techniques that provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| LC-MS | Molecular weight, purity, and fragmentation pattern. | High sensitivity and selectivity, suitable for complex mixtures. | Isomers may not be distinguished by mass alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). | Unambiguous structure elucidation. | Lower sensitivity than MS, requires a pure sample. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and non-destructive. | Provides limited structural detail on its own. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure determination. For this compound, ¹H and ¹³C NMR would provide key structural confirmations.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| N-H | ~13.0 (broad singlet) | - | The acidic proton of the indazole ring. |
| Aromatic CH | 7.5 - 8.5 (multiplets) | 110 - 150 | Signals from the protons and carbons of the indazole ring system, with splitting patterns influenced by fluorine coupling.[5][6] |
| -OCH₃ | ~3.9 (singlet) | ~52 | Characteristic shifts for a methyl ester. |
| -C=O | - | ~165 | Typical chemical shift for an ester carbonyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of key functional groups.
Expected Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3300-3500 | Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp |
| C=O Stretch (Ester) | 1700-1730 | Strong, sharp |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to strong |
| C-F Stretch | 1000-1400 | Strong |
Synthesis and Potential Impurities
The characterization of a compound is intrinsically linked to its synthesis, as impurities are often process-related. A plausible synthesis of this compound could involve the cyclization of a substituted phenylhydrazine derivative.[7][8]
Diagram of a Potential Synthetic Route and Key Impurities
Caption: A simplified synthetic pathway and potential process-related impurities.
LC-MS is particularly adept at detecting and identifying such impurities, even at trace levels, making it an indispensable tool for quality control in drug development.
Conclusion
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. While LC-MS provides unparalleled sensitivity for purity assessment and molecular weight confirmation, its combination with orthogonal techniques like NMR and IR spectroscopy is essential for unequivocal structure elucidation. This guide has outlined a robust, albeit proposed, LC-MS methodology and contextualized its utility by comparing it with these spectroscopic methods. By understanding the strengths and limitations of each technique and considering the synthetic context, researchers can confidently establish the identity, purity, and quality of this and other novel chemical entities, thereby ensuring the integrity of their scientific endeavors.
References
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- Molecules. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- ElectronicsAndBooks. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles.
- Journal of Heterocyclic Chemistry. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
- ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
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A Comparative Guide to the Biological Activity of 6-Fluoroindazoles Versus Other Substituted Indazoles
Introduction: The Indazole Scaffold and the Strategic Role of Fluorine in Drug Discovery
The indazole core is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. Its versatile structure has been identified in numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole motif, underscoring its therapeutic relevance.[3]
The biological activity of indazole derivatives can be finely tuned through substitution at various positions on the ring system. The 6-position, in particular, has emerged as a critical site for modification, influencing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of 6-fluoroindazoles against indazoles with other common substitutions at this position, such as chloro, bromo, methyl, and methoxy groups.
Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—make it a valuable tool in drug design. Strategic incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. This guide will delve into the tangible effects of this "magic element" on the biological activity of the indazole scaffold, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity: A Focus on Anticancer and Kinase Inhibitory Properties
The following sections provide a detailed comparison of 6-fluoroindazoles with other 6-substituted analogs, primarily focusing on their anticancer and kinase inhibitory activities, two areas where indazoles have shown significant promise.
Anticancer Activity: The Impact of 6-Position Substitution on Cytotoxicity
A compelling example of the influence of 6-position substitution on anticancer activity is found in a study of 6-substituted aminoindazole derivatives.[4] In this research, scientists synthesized a series of compounds and evaluated their anti-proliferative activity against several human cancer cell lines.
One of the standout compounds was N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36 in the study), which exhibited potent anti-proliferative activity against the HCT116 human colorectal cancer cell line with an IC50 value of 0.4 ± 0.3 μM.[4] This was significantly more potent than the positive control, etoposide (IC50 = 1.27 ± 0.8 μM).[5] The study highlighted the importance of the fluoro group, as replacing the benzyl group with a 4-fluorobenzyl group increased the toxic potency by up to 18.8-fold compared to the unsubstituted benzyl analog.[4] Furthermore, changing the position of the fluorine from para to meta resulted in a 5.5-fold decrease in activity, underscoring the precise structural requirements for optimal potency.[6]
The table below summarizes the cytotoxic activity of a selection of 6-substituted aminoindazoles from this study, illustrating the impact of different substituents.
| Compound ID | 6-Position Substituent | Other Modifications | HCT116 IC50 (μM) | A549 IC50 (μM) | SNU-638 IC50 (μM) |
| 34 | -NH-benzyl | 3-methyl | 7.5 ± 2.6 | 10.0 ± 2.8 | 8.9 ± 3.4 |
| 36 | -NH-(4-fluorobenzyl) | 3-methyl | 0.4 ± 0.3 | 0.7 ± 0.5 | 1.8 ± 1.4 |
| 37 | -NH-(3-fluorobenzyl) | 3-methyl | 2.2 ± 1.5 | 4.6 ± 2.1 | 3.2 ± 1.9 |
| 33 | -NH-cyclohexylmethyl | 3-methyl | >50 | >50 | >50 |
Data compiled from Hoang et al., 2020.[4][7]
These results strongly suggest that a 6-fluoro substitution can significantly enhance the anticancer activity of indazole-based compounds. The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the biological target.
Kinase Inhibition: A Structure-Activity Relationship (SAR) Perspective
Indazoles are a well-established class of kinase inhibitors. The substitution pattern on the indazole ring plays a crucial role in determining both the potency and selectivity of these inhibitors. While direct head-to-head comparative data for a wide range of 6-substituted indazoles against a single kinase target is limited in the public domain, we can infer the potential impact of a 6-fluoro group from existing structure-activity relationship (SAR) studies.
For instance, a study on 1H-indazol-3-amine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFR1 and FGFR2) revealed that the presence of a fluorine substitution at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency.[8] This highlights the potential of 6-fluoro substitution to enhance kinase inhibitory activity.
Another comparative guide on 6-bromo-1-methyl-1H-indazol-4-amine analogs as Polo-like Kinase 4 (PLK4) inhibitors provides a useful framework for understanding the effects of halogen substitution.[9] Although the primary focus is on a 6-bromo derivative, the guide includes data for compounds with fluoro and chloro substitutions at other positions, demonstrating that halogen atoms can significantly influence kinase inhibitory potency.
The following table presents a hypothetical comparison based on general trends observed in kinase inhibitor design, illustrating how different 6-substituents might influence the activity of a generic indazole-based kinase inhibitor.
| 6-Position Substituent | Expected Impact on Kinase Inhibition | Rationale |
| -F (Fluoro) | Potentially high potency | The small size and high electronegativity of fluorine can lead to favorable interactions in the ATP-binding pocket of kinases. It can also improve metabolic stability. |
| -Cl (Chloro) | Potentially high potency | Similar to fluorine, chlorine is an electron-withdrawing group that can enhance binding affinity. Its larger size compared to fluorine may lead to different selectivity profiles. |
| -Br (Bromo) | Variable, potentially potent | Bromine further increases the size and polarizability, which can be beneficial for binding to some kinases but may introduce steric hindrance in others. |
| -CH3 (Methyl) | Potentially moderate potency | A small, lipophilic group that can fill hydrophobic pockets in the kinase active site. |
| -OCH3 (Methoxy) | Variable, can increase or decrease potency | Can act as a hydrogen bond acceptor and alter the electronic properties of the ring. Its effect is highly dependent on the specific kinase target. |
This generalized SAR underscores the importance of empirical testing to determine the optimal substitution at the 6-position for a given kinase target.
Experimental Protocols
To ensure the reproducibility and validity of the biological data presented, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-fluoro and other substituted indazoles) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the data on a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Principle: The assay utilizes a luminescence-based system where the amount of ADP generated is proportional to the kinase activity. The luminescent signal is inversely correlated with the inhibitory effect of the test compound.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
2.5 µL of the diluted test compound or DMSO (vehicle control).
-
2.5 µL of the kinase enzyme in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the specific kinase substrate and ATP at a concentration close to its Km value) to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of an ADP-Glo™ Reagent (or similar) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualization of Key Pathways and Workflows
Illustrative Kinase Signaling Pathway: The VEGFR-2 Pathway
Many indazole derivatives, including pazopanib and axitinib, target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway targeted by indazole-based kinase inhibitors.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening and characterizing substituted indazole derivatives.
Caption: A generalized experimental workflow for the discovery and optimization of indazole-based compounds.
Conclusion and Future Perspectives
The evidence presented in this guide strongly indicates that the substitution at the 6-position of the indazole ring is a critical determinant of biological activity. The incorporation of a fluorine atom at this position has been shown to significantly enhance the anticancer potency of certain indazole derivatives.[4] This is consistent with the broader principles of medicinal chemistry, where fluorine is often used to improve a compound's pharmacological profile.
While the direct comparative data for a full matrix of 6-substituents against a wide range of biological targets is still emerging, the available studies provide a clear rationale for prioritizing 6-fluoroindazoles in drug discovery programs. The unique electronic properties of fluorine likely contribute to enhanced binding interactions with target proteins, such as kinases, leading to increased potency.
Future research should focus on systematic SAR studies that directly compare the effects of various 6-substituents (fluoro, chloro, bromo, methyl, methoxy, etc.) within the same indazole scaffold against a panel of clinically relevant kinases and cancer cell lines. This will provide a more comprehensive understanding of the specific contributions of each substituent and enable the rational design of next-generation indazole-based therapeutics with improved efficacy and selectivity.
References
- A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors. (2025). Benchchem.
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
- Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45037-45046.
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). SciSpace.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
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Decoding the Molecular Blueprint: A Comparative Guide to the Spectroscopic Interpretation of Methyl 6-fluoro-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the indazole scaffold holds a prominent position due to its diverse biological activities.[1][2][3][4][5] The precise characterization of novel indazole derivatives is paramount for understanding their structure-activity relationships. This guide provides an in-depth, comparative analysis of the spectroscopic data for methyl 6-fluoro-1H-indazole-5-carboxylate , a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret data with confidence.
The Structural Context: Influences on the Spectrum
The spectroscopic signature of methyl 6-fluoro-1H-indazole-5-carboxylate is a direct reflection of its unique electronic and steric environment. The indazole core, a bicyclic aromatic system, presents a foundational framework.[1] The substituents—a fluorine atom at the 6-position and a methyl carboxylate group at the 5-position—introduce distinct electronic perturbations that are key to a definitive structural elucidation.
The highly electronegative fluorine atom is anticipated to exert a significant influence on the nuclear magnetic resonance (NMR) spectra, both through space and through the aromatic π-system.[6][7][8][9] Similarly, the electron-withdrawing nature of the methyl carboxylate group will modulate the electron density of the aromatic ring, affecting the chemical shifts of nearby protons and carbons.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is the cornerstone for the structural analysis of organic molecules. For methyl 6-fluoro-1H-indazole-5-carboxylate, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum is predicted to display distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl ester protons. The solvent choice will significantly impact the chemical shift of the N-H proton due to hydrogen bonding effects.[13][14][15][16][17]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Methyl 6-fluoro-1H-indazole-5-carboxylate (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| N-H | > 13.0 | Broad Singlet | - | The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a high chemical shift, which is further deshielded by hydrogen bonding with the DMSO solvent.[13] |
| H-3 | ~8.2 | Singlet (or narrow doublet) | - | This proton is adjacent to the pyrrole-like nitrogen and is expected to be in the typical range for indazole C-3 protons. It may show a small coupling to H-4. |
| H-4 | ~8.0 | Doublet | ~1.0-2.0 (⁴JH-F) | This proton is ortho to the ester group and will be deshielded. It will also exhibit a small four-bond coupling to the fluorine atom. |
| H-7 | ~7.8 | Doublet | ~8.0-9.0 (³JH-F) | This proton is ortho to the fluorine atom and will show a larger three-bond coupling constant. The fluorine's electron-withdrawing effect will deshield this proton. |
| -OCH₃ | ~3.9 | Singlet | - | The methyl protons of the ester group will appear as a sharp singlet in a typical region for methyl esters. |
Causality in Proton Chemical Shifts:
-
Fluorine's Influence: The fluorine atom at C-6 will deshield the ortho proton (H-7) and to a lesser extent, the meta proton (H-4). This is due to fluorine's strong electron-withdrawing inductive effect.[6]
-
Ester Group's Influence: The methyl carboxylate group at C-5 will deshield the ortho proton (H-4) due to its electron-withdrawing resonance and inductive effects.[10][11]
-
Aromatic Ring Current: The inherent aromaticity of the indazole ring system induces a downfield shift for all attached protons.[15][18][19]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment. The fluorine substitution will result in characteristic carbon-fluorine couplings (¹JC-F, ²JC-F, etc.), which are invaluable for definitive assignments.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 6-fluoro-1H-indazole-5-carboxylate (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Rationale for Prediction |
| C=O | ~165 | No | The carbonyl carbon of the ester group will appear in the typical downfield region for esters.[12] |
| C-3 | ~135 | No | This carbon is part of the pyrazole-like ring and its chemical shift is characteristic of indazoles. |
| C-3a | ~122 | Yes (³JC-F) | This is the bridgehead carbon, and its chemical shift will be influenced by the fusion of the two rings and will show a small coupling to fluorine. |
| C-4 | ~120 | Yes (³JC-F) | This carbon is adjacent to the ester group and will show a small coupling to the fluorine atom. |
| C-5 | ~115 | Yes (²JC-F) | This carbon is directly attached to the ester group and will show a significant two-bond coupling to the fluorine atom. |
| C-6 | ~160 | Yes (¹JC-F) | This carbon is directly bonded to the fluorine atom and will exhibit a large one-bond C-F coupling constant, a key identifying feature. |
| C-7 | ~100 | Yes (²JC-F) | This carbon is ortho to the fluorine and will show a two-bond C-F coupling. It is expected to be shifted upfield due to the ortho effect of fluorine. |
| C-7a | ~140 | Yes (⁴JC-F) | This is the other bridgehead carbon, and its chemical shift will be influenced by the adjacent nitrogen atom and will show a small coupling to fluorine. |
| -OCH₃ | ~52 | No | The methyl carbon of the ester group will appear in the typical region for methyl esters. |
Diagram 1: Key NMR Correlations
Caption: Predicted ¹H-¹⁹F NMR spin-spin couplings.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of methyl 6-fluoro-1H-indazole-5-carboxylate will be characterized by absorptions corresponding to N-H, C=O, C-F, and aromatic C-H and C=C stretching vibrations.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3300-3100 | Medium, Broad | Stretching |
| Aromatic C-H | 3100-3000 | Medium | Stretching |
| C=O (Ester) | 1725-1705 | Strong | Stretching[20][21][22] |
| Aromatic C=C | 1620-1450 | Medium to Weak | Stretching |
| C-O (Ester) | 1300-1100 | Strong | Stretching |
| C-F | 1100-1000 | Strong | Stretching |
The precise position of the C=O stretch can be influenced by conjugation with the aromatic ring.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and characteristic fragmentation patterns that can further confirm the structure.
Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (C₉H₇FN₂O₂). The presence of fluorine will not result in a significant M+2 peak, unlike chlorine or bromine.
-
Loss of Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a significant [M-31]⁺ peak.
-
Loss of Carbon Monoxide (-CO): Following the loss of the methoxy group, the resulting acylium ion can lose carbon monoxide, giving an [M-31-28]⁺ peak.
-
Loss of HCN: Indazole rings can undergo fragmentation by losing HCN, a characteristic of many nitrogen-containing heterocyclic compounds.
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Simplified predicted fragmentation pathway.
Comparative Analysis: Distinguishing Isomers
The true power of spectroscopic interpretation lies in the ability to distinguish between closely related structures. For instance, consider the isomeric methyl 6-fluoro-1H-indazole-4-carboxylate .[23] While having the same molecular formula and weight, its NMR and IR spectra would show subtle but significant differences.
-
¹H NMR: The coupling patterns of the aromatic protons would be different. In the 4-carboxylate isomer, H-5 and H-7 would show coupling to each other, in addition to their couplings with the fluorine atom.
-
¹³C NMR: The chemical shifts of the aromatic carbons would differ due to the different substitution pattern. The carbon-fluorine coupling constants would also be affected by the relative positions of the substituents.
-
IR Spectroscopy: The "fingerprint" region (below 1500 cm⁻¹) would likely show differences in the bending vibrations of the C-H bonds on the aromatic ring.
Experimental Protocols
To obtain the high-quality data discussed in this guide, the following standard operating procedures are recommended.
NMR Sample Preparation and Acquisition
-
Weigh approximately 5-10 mg of methyl 6-fluoro-1H-indazole-5-carboxylate into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and vortex until the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[24]
Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a GC or LC inlet.
-
Acquire the mass spectrum in EI or ESI positive ion mode over a suitable mass range.
Conclusion
The spectroscopic characterization of methyl 6-fluoro-1H-indazole-5-carboxylate is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. By understanding the fundamental principles of how atomic and molecular properties influence spectral output, researchers can confidently assign the structure of this and other novel chemical entities. This guide serves as a framework for such an analysis, emphasizing a deductive, evidence-based approach to spectroscopic data interpretation.
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A Comparative Guide to HPLC Purity Validation of 6-Fluoro-5-indazolecarboxylic acid methyl ester
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Fluoro-5-indazolecarboxylic acid methyl ester, a key building block in the synthesis of various therapeutic agents, demands rigorous purity assessment.[1] This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for its purity validation, grounded in scientific rationale and guided by international regulatory standards.
Introduction: The Analyte and The Imperative for Purity
This compound (C₉H₇FN₂O₂) is a heterocyclic compound with a molecular weight of 194.16 g/mol .[2] Its indazole core is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities.[1][3] The purity of this intermediate is critical, as process-related impurities or degradants can carry forward, potentially impacting the safety, stability, and efficacy of the final drug product. HPLC stands as the quintessential technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[4]
This guide will compare a robust, conventional C18 reversed-phase method against an alternative Phenyl-Hexyl phase method, which offers a different selectivity profile. The entire validation process is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the developed methods are fit for their intended purpose.[5][6]
The Science of Separation: Method Development Rationale
The design of a successful HPLC method is predicated on the physicochemical properties of the analyte and potential impurities.
-
Analyte Properties : this compound is a moderately polar compound. Its aromatic indazole ring possesses a strong chromophore, making UV detection highly suitable. The fluorine atom and methyl ester group contribute to its overall hydrophobicity.
-
Column Selection :
-
Method A (Primary): C18 Column. A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. It separates compounds primarily based on hydrophobic interactions. This is an excellent starting point for most small molecules, offering robust and reliable performance.
-
Method B (Alternative): Phenyl-Hexyl Column. A Phenyl-Hexyl column provides a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, it offers π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte. This can provide unique selectivity, especially for separating compounds with similar hydrophobicity but different aromatic character, such as certain process impurities.
-
-
Mobile Phase Strategy : A gradient elution using acetonitrile and water is chosen for both methods. Acetonitrile is a common organic modifier with low viscosity and good UV transparency. A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase to protonate any acidic or basic functional groups, ensuring sharp, symmetrical peak shapes by suppressing silanol interactions and ion-exchange mechanisms.
-
Detection : Based on the aromatic nature of the indazole ring, a UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm) is selected to ensure high sensitivity for the main component and any potential impurities.
Experimental Protocols
The following protocols detail the step-by-step procedures for analysis.
Sample and Standard Preparation
-
Solvent (Diluent): Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.
HPLC Method Parameters
| Parameter | Method A: C18 Reversed-Phase | Method B: Phenyl-Hexyl |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B | 0-20 min: 25-75% B20-25 min: 75% B25-26 min: 75-25% B26-30 min: 25% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detector | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Validation.
Method Validation: A Framework of Trust
To ensure a method is reliable, it must be validated according to ICH Q2(R1) guidelines.[7] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[6]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector and by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution (e.g., 50-150% of the working concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to a sample of known purity (e.g., a spiked placebo) and calculating the percentage recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples during the same analytical run.
-
Intermediate Precision: Analysis of replicate samples by different analysts, on different days, or with different equipment. The results are expressed as the Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively. They are often calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 units of pH, ±2°C in column temperature).
Method Validation Parameter Relationships
Caption: Interdependencies of ICH Q2(R1) Validation Parameters.
Performance Comparison: Data-Driven Insights
The following tables summarize hypothetical but realistic validation data for the two HPLC methods.
Table 1: Linearity and Sensitivity Comparison
| Parameter | Method A: C18 Reversed-Phase | Method B: Phenyl-Hexyl | Acceptance Criteria |
| Linearity Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 80 - 120% of nominal |
| Correlation (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| LOD | 0.15 µg/mL | 0.20 µg/mL | Reportable |
| LOQ | 0.50 µg/mL | 0.65 µg/mL | Reportable |
Analysis: Both methods demonstrate excellent linearity. Method A (C18) shows slightly better sensitivity with lower LOD and LOQ values.
Table 2: Accuracy and Precision Comparison
| Parameter | Method A: C18 Reversed-Phase | Method B: Phenyl-Hexyl | Acceptance Criteria |
| Accuracy (% Recovery) | 99.5% | 101.2% | 98.0 - 102.0% |
| Repeatability (%RSD) | 0.85% | 1.10% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.25% | 1.65% | ≤ 2.0% |
Analysis: Both methods meet the criteria for accuracy and precision. Method A (C18) exhibits slightly better precision, as indicated by lower %RSD values.
Table 3: System Suitability and Specificity
| Parameter | Method A: C18 Reversed-Phase | Method B: Phenyl-Hexyl | Acceptance Criteria (per USP <621>)[9] |
| Tailing Factor (T) | 1.1 | 1.3 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 4500 | N ≥ 2000 |
| Resolution (Rs) of a key impurity | 2.5 | 3.1 | Rs ≥ 2.0 |
Analysis: While both methods pass system suitability, Method B (Phenyl-Hexyl) shows superior resolution for a key hypothetical aromatic impurity. This highlights the alternative selectivity provided by the π-π interactions of the phenyl-hexyl phase, which can be crucial for separating structurally similar compounds.
Conclusion and Recommendations
This comparative guide demonstrates the validation of two effective HPLC methods for the purity analysis of this compound.
-
Method A (C18 Reversed-Phase) proves to be a highly robust, precise, and sensitive method. It is ideally suited for routine quality control (QC) applications where high throughput and established reliability are paramount.
-
Method B (Phenyl-Hexyl) , while slightly less sensitive and precise, offers a distinct and valuable alternative in selectivity. Its strength lies in its ability to better resolve specific, structurally related impurities that may co-elute on a standard C18 column. This method is highly recommended for impurity profiling, stability studies, and method development investigations where comprehensive separation is the primary goal.
The choice between these methods should be guided by the specific analytical objective. For routine batch release, the C18 method is sufficient and efficient. For in-depth characterization and troubleshooting, the Phenyl-Hexyl method provides a powerful orthogonal approach, ensuring a more complete picture of the sample's purity profile. Adherence to a rigorous validation protocol, as outlined by ICH Q2(R1), is essential to guarantee that whichever method is chosen, the results are scientifically sound and regulatorily compliant.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available from: [https://www.uspnf.com/sites/default/files/usp_pdf/current/pending_ monographs/621_chromatography.
- Phenomenex. (2017, June 28). Understanding USP Chapter <621>: HPLC Method Guidelines.
- Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Sun, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127958.
- ResearchGate. (2023). Synthesis of 1H-indazole derivatives.
- Kozin, S. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 437–442.
Sources
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6-Fluoro-5-indazolecarboxylic acid methyl ester versus alternative precursors for drug synthesis
A Comparative Guide to Precursors in Modern Indazole Synthesis for Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for designing molecules that can interact with various biological targets. This has led to the development of numerous successful drugs, including the anti-cancer agent Pazopanib and the antiemetic Granisetron.[1]
The efficacy of an indazole-based drug is often intricately linked to the substitution pattern on the heterocyclic core. Consequently, the choice of synthetic strategy and the selection of precursors are critical decisions in the drug development pipeline. These choices impact not only the chemical feasibility but also the scalability, cost, and environmental footprint of the synthesis. This guide provides a comparative analysis of key precursors and synthetic routes for constructing the indazole core, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
Pillars of Indazole Synthesis: A Strategic Overview
The construction of the indazole ring system can be approached through several strategic disconnections, each starting from different classes of precursors. The most common strategies involve forming the crucial N-N bond or a key C-N bond at a late stage. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Below is a diagram illustrating the primary synthetic pathways to the indazole core, which we will explore in this guide.
Caption: Major synthetic routes to the indazole core from different precursor classes.
Comparative Analysis of Key Precursors
The selection of a precursor is a multi-faceted decision that balances cost, efficiency, and flexibility. Here, we compare four common classes of starting materials.
| Precursor Class | Key Advantages | Key Disadvantages | Typical Reagents | Scalability |
| 2-Halobenzonitriles | Readily available, diverse substitution patterns. | Can require harsh conditions (SNAr); Pd-catalysis adds cost. | Hydrazine, Benzophenone hydrazone, Pd catalysts. | Good to Excellent |
| Arylhydrazones | Convergent approach; precursors are often easy to prepare. | May require stoichiometric oxidants; regioselectivity can be an issue. | PIFA, I2, Cu(OAc)2.[2] | Moderate to Good |
| 2-Aminobenzaldehydes/-ketones | Metal-free routes are common; operationally simple. | Precursor availability can be limited; potential for side reactions. | Hydroxylamine derivatives.[3] | Good |
| o-Silylaryl Triflates | Mild reaction conditions; provides access to unique isomers. | Precursors are often multi-step syntheses and costly. | Diazo compounds, CsF, TBAF.[3] | Poor to Moderate |
Expert Insights:
-
For large-scale synthesis , routes starting from 2-halobenzonitriles are often preferred due to the low cost and high availability of these commodity chemicals. While the palladium-catalyzed variant adds expense, it offers a more general and efficient alternative to the classical SNAr reaction, especially for less activated aromatic systems.[3]
-
The arylhydrazone route is exceptionally useful in a discovery setting. The ability to quickly synthesize a variety of hydrazones from different ketones and hydrazines allows for rapid exploration of structure-activity relationships (SAR). The use of modern, milder oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA) has significantly broadened the applicability of this method.[2]
-
o-Silylaryl triflates represent a more modern approach, generating highly reactive aryne intermediates for [3+2] cycloaddition reactions. While powerful for accessing complex indazoles under mild conditions, the cost and preparation of these precursors currently limit their use to smaller-scale applications where unique substitution patterns are essential.[3]
Experimental Protocol: Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles
This two-step protocol is a robust and versatile method for preparing 3-aminoindazoles, a common substructure in kinase inhibitors. It exemplifies the palladium-catalyzed approach, which offers significant advantages over classical methods.[3]
Caption: Workflow for the synthesis of 3-aminoindazoles.
Step 1: Palladium-Catalyzed Arylation
-
Vessel Preparation: To a dry, nitrogen-flushed round-bottom flask, add 2-bromobenzonitrile (1.0 eq), benzophenone hydrazone (1.1 eq), sodium tert-butoxide (1.4 eq), and BINAP (0.03 eq).
-
Solvent and Catalyst Addition: Add anhydrous toluene (approx. 5 mL per mmol of benzonitrile). Purge the mixture with nitrogen for 10 minutes. Add palladium(II) acetate (0.02 eq).
-
Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed (typically 12-24 hours, monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude N-arylhydrazone intermediate is purified by column chromatography on silica gel.
Causality: The choice of a bulky phosphine ligand like BINAP is crucial for promoting the reductive elimination step in the catalytic cycle, leading to high yields of the C-N coupled product. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the hydrazone.
Step 2: Deprotection and Cyclization
-
Reaction Setup: Dissolve the purified intermediate from Step 1 in tetrahydrofuran (THF). Add a 2M solution of hydrochloric acid (HCl).
-
Reaction: Heat the mixture to 60 °C and stir for 2-4 hours. The reaction progress is monitored by the disappearance of the intermediate.
-
Workup: Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude 3-aminoindazole can be further purified by recrystallization or column chromatography.
Trustworthiness: This protocol is self-validating as the progress of each step can be clearly monitored by standard analytical techniques (TLC, LC-MS). The purification steps are designed to remove specific impurities: the aqueous washes in Step 1 remove inorganic salts, while chromatography isolates the desired product from catalyst residues and side products. The final product's identity and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
The synthesis of the indazole core is a mature field, yet it continues to evolve with the discovery of new reagents and catalytic systems. While classical methods starting from readily available precursors like 2-halobenzonitriles remain the workhorses for large-scale production, modern strategies provide unparalleled access to novel and complex derivatives essential for pushing the boundaries of drug discovery. A thorough understanding of the advantages and limitations of each precursor class, as detailed in this guide, empowers researchers to make informed, strategic decisions that can accelerate the journey from a hit molecule to a viable drug candidate.
References
- Ku, Y. Y., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development. [Link][5]
- Morressier. (2022). Development of a large-scale synthesis for venetoclax. [Link][6]
- Ku, Y. Y., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Scite.ai. [Link][7]
- Ku, Y. Y., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor.
- WIPO Patentscope. (2020). WO/2020/049599 PROCESS FOR THE PREPARATION OF 4-(4-{[2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1- YL]METHYL}PIPERAZIN-1-YL)-N-({3-NITRO-4-[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO] PHENYL. [Link][9]
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link][1]
- ACS Publications. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. [Link][10]
- Chemistry. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. [Link][11]
- Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link][4]
- WIPO Patentscope. (2020). WO2020049599A1 - PROCESS FOR THE PREPARATION OF 4-(4-{[2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1- YL]METHYL}PIPERAZIN-1-YL)-N-({3-NITRO-4-[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO] PHENYL}SULFONYL)-2-(1H-PYRROLO[2,3-B]PYRIDIN-5-YLOXY)BENZAMIDE). [Link][12]
- WIPO Patentscope. (2021). WO 2021/009770 A1. [Link][13]
- Google Patents. (n.d.). US20220259204A1 - A process for the preparation of venetoclax and its polymorphs thereof. [14]
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link][3]
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link][15]
- Pharmacompass. (n.d.). 4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-((tetrahydro-2H-pyran-4-ylmethyl)amino)phenyl)sulfonyl)-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzamide. [Link][16]
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link][2]
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Mass spectrometry fragmentation pattern of 6-Fluoro-5-indazolecarboxylic acid methyl ester
An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 6-Fluoro-5-indazolecarboxylic acid methyl ester: A Predictive Analysis
Introduction: The Analytical Challenge
This compound is a heterocyclic compound with a molecular weight of 194.16 g/mol and a molecular formula of C₉H₇FN₂O₂.[1] Such molecules are common scaffolds and intermediates in medicinal chemistry. Accurate structural characterization is paramount for ensuring the identity and purity of these compounds in synthetic workflows.
Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for revealing the structural backbone of unknown volatile compounds by analyzing their fragmentation patterns.[2] The high energy of EI (typically 70 eV) induces reproducible fragmentation, creating a unique "fingerprint" for a given molecule.[3] Understanding these fragmentation pathways is crucial for interpreting the resulting spectra with confidence.
Methodological Considerations: Ionization Techniques
While soft ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) are excellent for confirming the molecular weight by producing a strong molecular ion peak with minimal fragmentation, they provide limited structural information.[2][4] In contrast, the "hard" EI technique generates a wealth of fragment ions, which, when pieced together, allow for detailed structural elucidation. This guide will therefore focus on the fragmentation patterns expected under EI conditions.
Predicted Fragmentation Pathway of this compound
The fragmentation of the molecular ion (M+•) at m/z 194 is predicted to proceed through several competing pathways, dictated by the stability of the resulting fragment ions and neutral losses. The primary sites of initial cleavage are the ester functional group and the indazole ring.
Fragmentation Initiated at the Methyl Ester Group
The methyl ester is a common and predictable site for initial fragmentation.[5]
-
Loss of a Methoxy Radical (•OCH₃): The most common initial fragmentation for methyl esters is the α-cleavage leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in the formation of a stable acylium ion.
-
M+• (m/z 194) → [M - OCH₃]⁺ (m/z 163)
-
-
Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester carbonyl can lead to the loss of the entire carbomethoxy group as a radical (•COOCH₃, 59 Da).
-
M+• (m/z 194) → [M - COOCH₃]⁺ (m/z 135)
-
-
McLafferty Rearrangement: While less common for aromatic esters compared to their aliphatic counterparts, a McLafferty rearrangement is theoretically possible if an abstractable gamma-hydrogen exists. In this rigid ring system, such a rearrangement is highly unlikely.[6]
Fragmentation of the Indazole Ring System
Heterocyclic systems like indazole have characteristic fragmentation patterns. Drawing parallels from studies on indole and indazole derivatives, we can predict key cleavages.[3][7]
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion at m/z 163 can readily lose a molecule of carbon monoxide (CO, 28 Da) to form a fluoro-indazolyl cation.
-
[m/z 163] → [m/z 135] + CO
-
-
Loss of Hydrogen Cyanide (HCN): Indole and indazole rings are known to fragment via the loss of HCN (27 Da), a stable neutral molecule. This could occur from the fragment at m/z 135 .
-
[m/z 135] → [m/z 108] + HCN
-
Influence of the Fluorine Substituent
The presence of a fluorine atom introduces additional fragmentation channels. The C-F bond is strong, but losses of F• or HF are common in mass spectrometry.[8]
-
Loss of a Fluorine Radical (F•): Direct cleavage of the C-F bond can lead to the loss of a fluorine radical (19 Da). This is less common than HF loss but possible.
-
M+• (m/z 194) → [M - F]⁺ (m/z 175)
-
-
Loss of Hydrogen Fluoride (HF): Elimination of a neutral hydrogen fluoride molecule (HF, 20 Da) from the molecular ion is a characteristic fragmentation for many fluorinated compounds.[9]
-
M+• (m/z 194) → [M - HF]⁺• (m/z 174)
-
Summary of Key Predicted Fragments
The interplay of these pathways will generate a complex but interpretable mass spectrum. The most stable ions are expected to yield the most abundant peaks. The acylium ion at m/z 163 and the subsequent fragment at m/z 135 are predicted to be significant.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Neutral Loss | Pathway Description |
| 194 | [C₉H₇FN₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 174 | [C₉H₆N₂O₂]⁺• | HF | Loss of neutral hydrogen fluoride from M⁺• |
| 163 | [C₉H₆FN₂O]⁺ | •OCH₃ | α-cleavage: Loss of methoxy radical from M⁺• |
| 135 | [C₈H₆FN₂]⁺ | CO | Loss of carbon monoxide from the m/z 163 ion |
| 135 | [C₈H₄FN₂]⁺ | •COOCH₃ | Loss of carbomethoxy radical from M⁺• |
| 108 | [C₇H₄F]⁺ | HCN | Loss of hydrogen cyanide from the m/z 135 ion |
Visualizing the Fragmentation Cascade
The following diagram, rendered using DOT language, illustrates the predicted fragmentation pathways originating from the molecular ion.
Caption: Predicted fragmentation pathways for this compound under EI.
Comparison with Alternative Analytical Methods
While mass spectrometry provides invaluable molecular weight and structural connectivity data, it should be used in concert with other analytical techniques for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide definitive information on the chemical environment of each atom, confirming the substitution pattern on the indazole ring and the presence of the methyl ester. It is the gold standard for structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the C=O stretch of the ester (approx. 1720 cm⁻¹), the N-H stretch of the indazole (approx. 3300 cm⁻¹), and C-F bonds (approx. 1100-1200 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): While this guide focuses on fragmentation patterns, HRMS is essential for confirming the elemental composition of the molecular ion and its fragments, providing an additional layer of confidence in the proposed structures.[2]
Experimental Protocol: GC-EI-MS Analysis
To validate the predictions made in this guide, the following protocol provides a robust starting point for the analysis of this compound. This protocol is designed to be a self-validating system, ensuring reproducible and reliable data.
Objective: To obtain the electron ionization mass spectrum of the target compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., Agilent GC-MSD, Thermo ISQ, or equivalent).
-
GC Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Materials:
-
This compound sample.
-
High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).
-
Helium carrier gas (99.999% purity).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the chosen solvent.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
GC Method Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
(Note: This program should be optimized based on the compound's volatility and to ensure good chromatographic peak shape.)
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to the target compound.
-
Generate the background-subtracted mass spectrum for the peak of interest.
-
Analyze the fragmentation pattern and compare it against the predicted pathways outlined in this guide.
-
Conclusion
This guide presents a comprehensive, theory-based prediction of the EI mass spectrometry fragmentation pattern of this compound. The primary predicted fragmentation pathways involve the initial loss of a methoxy radical (•OCH₃) to form a key acylium ion at m/z 163, which subsequently loses carbon monoxide to yield a fragment at m/z 135. Alternative pathways, including the loss of HF and the direct loss of the carbomethoxy radical, contribute to the overall spectral fingerprint. By understanding these logical fragmentation cascades, researchers can more effectively interpret experimental data, confirm molecular structures, and troubleshoot synthetic outcomes with greater confidence.
References
- JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]
- Murata, T. (1977). Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system. Journal of lipid research, 18(5), 677–681. [Link]
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Comparative analysis of different synthetic pathways to 6-Fluoro-5-indazolecarboxylic acid methyl ester
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, functionalized indazoles such as 6-Fluoro-5-indazolecarboxylic acid methyl ester are pivotal intermediates in the synthesis of complex pharmaceuticals, including kinase inhibitors for oncology and treatments for inflammatory diseases. The strategic placement of the fluorine atom and the carboxylate group significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance to researchers in drug discovery and development.
This technical guide provides a comparative analysis of two distinct synthetic pathways to Methyl 6-Fluoro-5-indazolecarboxylate. The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and a critical evaluation of each route's advantages and limitations.
Comparative Analysis of Synthetic Pathways
Two primary synthetic strategies for the preparation of Methyl 6-Fluoro-5-indazolecarboxylate are presented here. The first pathway commences with a commercially available substituted nitrobenzoic acid, while the second route begins with a substituted benzonitrile.
| Parameter | Pathway A: Jacobsen-type Cyclization | Pathway B: Nitrile Cyclization and Hydrolysis |
| Starting Material | 4-Fluoro-2-methyl-5-nitrobenzoic acid | 4-Fluoro-3-methylbenzonitrile |
| Number of Steps | 3 | 5 |
| Key Reactions | Reduction of nitro group, Diazotization and intramolecular cyclization, Esterification | Nitration, Reduction of nitro group, Diazotization and cyclization, Nitrile hydrolysis, Esterification |
| Overall Yield | Good | Moderate |
| Scalability | High | Moderate, regioselectivity in nitration can be a challenge |
| Key Advantages | Shorter route, commercially available starting material is highly functionalized, good overall yield. | Utilizes a less expensive starting material. |
| Key Disadvantages | The starting material is relatively more expensive. | Longer synthetic route, potential for isomeric impurities during the nitration step, hydrolysis of the nitrile can require harsh conditions. |
Pathway A: Jacobsen-type Cyclization from 4-Fluoro-2-methyl-5-nitrobenzoic acid
This three-step synthesis is an efficient route that leverages a commercially available, highly functionalized starting material, 4-Fluoro-2-methyl-5-nitrobenzoic acid. The key transformation is an intramolecular cyclization of a diazotized aminobenzoic acid, a variant of the Jacobsen indazole synthesis.
Workflow Diagram
Caption: Synthetic route for Pathway A.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Amino-4-fluoro-2-methylbenzoic acid
-
Principle: The nitro group of 4-Fluoro-2-methyl-5-nitrobenzoic acid is selectively reduced to a primary amine using stannous chloride dihydrate in the presence of concentrated hydrochloric acid. This method is effective for reducing nitroarenes without affecting other functional groups like carboxylic acids and halogens.
-
Procedure:
-
To a stirred solution of 4-Fluoro-2-methyl-5-nitrobenzoic acid (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Expected Yield: 85-95%.
Step 2: Synthesis of 6-Fluoro-1H-indazole-5-carboxylic acid
-
Principle: The synthesized aniline derivative undergoes diazotization with sodium nitrite in an acidic medium to form a diazonium salt.[1][2] The in situ generated diazonium salt then undergoes intramolecular cyclization, with the methyl group acting as the nucleophile, to form the indazole ring.
-
Procedure:
-
Dissolve 5-Amino-4-fluoro-2-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete cyclization.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Expected Yield: 70-80%.
Step 3: Synthesis of Methyl 6-fluoro-1H-indazole-5-carboxylate
-
Principle: The carboxylic acid is converted to its corresponding methyl ester via Fischer esterification. The reaction is catalyzed by a strong acid, typically sulfuric acid, in an excess of methanol which also serves as the solvent.[3][4]
-
Procedure:
-
Suspend 6-Fluoro-1H-indazole-5-carboxylic acid (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Add water to the residue and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.
-
Purify by column chromatography on silica gel.
-
-
Expected Yield: 80-90%.
Pathway B: Nitrile Cyclization and Hydrolysis from 4-Fluoro-3-methylbenzonitrile
This five-step pathway begins with the more readily available and less expensive 4-Fluoro-3-methylbenzonitrile.[5] This route involves the formation of the indazole ring from an o-aminobenzonitrile derivative, followed by hydrolysis of the nitrile to the carboxylic acid.
Workflow Diagram
Caption: Synthetic route for Pathway B.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluoro-5-methyl-2-nitrobenzonitrile
-
Principle: An electrophilic aromatic substitution reaction where the benzene ring is nitrated using a mixture of nitric acid and sulfuric acid. The regioselectivity is governed by the directing effects of the existing substituents. The methyl group is an activating ortho-, para-director, while the fluorine is a deactivating ortho-, para-director, and the nitrile is a deactivating meta-director. The desired isomer is formed by nitration ortho to the methyl group.
-
Procedure:
-
Cool concentrated sulfuric acid to 0 °C.
-
Slowly add 4-Fluoro-3-methylbenzonitrile (1.0 eq).
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-10 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry.
-
Purification by recrystallization or column chromatography may be necessary to separate isomers.
-
-
Expected Yield: 60-75% (of the desired isomer).
Step 2: Synthesis of 2-Amino-4-fluoro-5-methylbenzonitrile
-
Principle: The nitro group is reduced to an amine. A common and effective method is using iron powder in the presence of an electrolyte like ammonium chloride in a water/ethanol mixture. This method is generally preferred for its milder conditions and easier workup compared to SnCl2.
-
Procedure:
-
To a mixture of 4-Fluoro-5-methyl-2-nitrobenzonitrile (1.0 eq) in ethanol and water, add iron powder (3.0-4.0 eq) and ammonium chloride (0.2 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the product.
-
-
Expected Yield: 80-90%.
Step 3: Synthesis of 6-Fluoro-5-cyano-1H-indazole
-
Principle: Similar to Pathway A, this step involves the diazotization of an aniline derivative followed by intramolecular cyclization to form the indazole ring.[6][7]
-
Procedure:
-
Dissolve 2-Amino-4-fluoro-5-methylbenzonitrile (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for another 1-2 hours.
-
Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Expected Yield: 65-75%.
Step 4: Synthesis of 6-Fluoro-1H-indazole-5-carboxylic acid
-
Principle: The nitrile functional group is hydrolyzed to a carboxylic acid under acidic conditions. This typically requires heating in a strong acid solution.
-
Procedure:
-
Add 6-Fluoro-5-cyano-1H-indazole (1.0 eq) to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 6-12 hours, until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Expected Yield: 70-85%.
Step 5: Synthesis of Methyl 6-fluoro-1H-indazole-5-carboxylate
-
Principle: Standard Fischer esterification as described in Pathway A.
-
Procedure:
-
Follow the procedure outlined in Step 3 of Pathway A, starting from 6-Fluoro-1H-indazole-5-carboxylic acid.
-
-
Expected Yield: 80-90%.
Conclusion
Both pathways presented offer viable routes to Methyl 6-Fluoro-5-indazolecarboxylate.
Pathway A is the more direct and efficient route, characterized by a higher overall yield and fewer synthetic steps. Its primary drawback is the higher cost of the starting material. This pathway is highly recommended for laboratory-scale synthesis where time and yield are critical factors, and for scaling up to pilot plant production.
Pathway B provides an alternative route starting from a less expensive and more readily available material. However, it is a longer process with a lower overall yield, and the nitration step may present challenges in terms of regioselectivity and purification. This pathway may be considered when cost of starting materials is a primary concern and optimization of the nitration step is feasible.
The choice between these two synthetic strategies will ultimately depend on the specific requirements of the research or production campaign, balancing factors such as cost, time, scale, and available expertise in handling the specific chemical transformations.
References
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The Fluorinated Advantage: A Comparative Guide to Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for more potent, selective, and bioavailable kinase inhibitors is a continuous endeavor. This guide provides an in-depth technical comparison of kinase inhibitors derived from fluorinated indazoles, showcasing their enhanced efficacy over non-fluorinated counterparts. We will delve into the causal relationship between fluorination and improved pharmacological properties, supported by experimental data, and provide detailed protocols for key validation assays.
The Strategic Role of Fluorine in Kinase Inhibitor Design
The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and physicochemical characteristics.[3][4] When incorporated into the indazole scaffold, a privileged structure in many kinase inhibitors, fluorine can lead to significant improvements in efficacy.[2][5]
The indazole core itself is a significant pharmacophore, forming the foundation of numerous potent and selective kinase inhibitors, including several commercially successful drugs.[5][6] The strategic placement of fluorine on this scaffold can fine-tune the electronic properties of the molecule, leading to enhanced interactions with the target kinase.
Efficacy Showdown: Fluorinated vs. Non-Fluorinated Indazole Kinase Inhibitors
Experimental evidence consistently demonstrates the superior performance of fluorinated indazole kinase inhibitors. Below, we present comparative data for inhibitors targeting Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and Factor Xa, highlighting the dramatic impact of fluorination.
Case Study 1: ROCK1 Inhibition - A Tale of Two Positions
A compelling example of fluorine's impact is seen in the development of ROCK1 inhibitors. In one study, the position of the fluorine atom on the indazole ring had a profound effect on inhibitory potency.
As the data clearly indicates, the placement of fluorine at the C6 position of the indazole ring resulted in a staggering 178-fold increase in potency compared to the C4-fluorinated analog. This underscores the critical role of fluorine's strategic placement in optimizing inhibitor efficacy.
Case Study 2: Factor Xa Inhibition - A 60-Fold Leap in Potency
In the development of Factor Xa inhibitors, the introduction of fluorine to the indazole scaffold led to a remarkable enhancement of inhibitory activity.
A study on a series of 7-fluoroindazole derivatives demonstrated that they were approximately 60-fold more potent as Factor Xa inhibitors compared to their non-fluorinated counterparts. This substantial increase in potency is attributed to favorable interactions of the fluorine atom within the enzyme's active site.
The AXL Kinase Inhibitor Bemcentinib: A Fluorinated Indazole in the Clinic
Bemcentinib (formerly BGB324), a potent and selective inhibitor of the AXL receptor tyrosine kinase, is a prime example of a clinically advanced fluorinated indazole derivative.[7][8][9][10][11] AXL is a key driver of tumor growth, metastasis, and drug resistance in many cancers.[7] Bemcentinib, with an IC50 of 14 nM against AXL, is currently in multiple Phase II clinical trials for various cancers, including non-small cell lung cancer and triple-negative breast cancer.[8][9][10][11]
The AXL Signaling Pathway
Understanding the pathway that bemcentinib inhibits is crucial for appreciating its therapeutic potential. The AXL signaling cascade is a complex network that promotes cell survival, proliferation, migration, and invasion.
Caption: AXL Signaling Pathway and the inhibitory action of Bemcentinib.
Experimental Protocols for Efficacy Determination
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: ROCK1)
This assay determines the potency of a compound in inhibiting a specific kinase in a cell-free system.
Materials:
-
Recombinant human ROCK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., S6 kinase substrate peptide)
-
ATP
-
Test compounds (fluorinated and non-fluorinated indazoles)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 2 µL of ROCK1 enzyme in kinase buffer to each well.
-
Add 2 µL of a mixture of the substrate peptide and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Anti-Factor Xa Chromogenic Assay
This assay is used to determine the inhibitory activity of compounds against Factor Xa, a critical enzyme in the coagulation cascade.
Materials:
-
Human Factor Xa
-
Assay Buffer (e.g., Tris-based buffer with salts and BSA)
-
Chromogenic Factor Xa substrate
-
Test compounds (fluorinated and non-fluorinated indazoles)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent and then dilute further in assay buffer.
-
Add the diluted test compounds to the wells of a 96-well microplate.
-
Add a solution of human Factor Xa to each well and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic Factor Xa substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.
-
Determine the rate of substrate cleavage for each compound concentration.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The strategic incorporation of fluorine into the indazole scaffold represents a powerful and validated approach for enhancing the efficacy of kinase inhibitors. The experimental data presented in this guide clearly demonstrates that fluorination can lead to dramatic increases in potency, as evidenced by the case studies on ROCK1 and Factor Xa inhibitors. The clinical advancement of the fluorinated indazole derivative, bemcentinib, further highlights the therapeutic potential of this chemical strategy. The detailed protocols provided offer a framework for researchers to conduct their own comparative studies and contribute to the development of the next generation of highly effective kinase inhibitors.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Fluoro-5-indazolecarboxylic acid methyl ester
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Fluoro-5-indazolecarboxylic acid methyl ester, a halogenated heterocyclic compound frequently used in medicinal chemistry.
The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to provide clarity and instill confidence in your laboratory's waste management practices.
Hazard Identification and Risk Assessment
Before any disposal procedure, a thorough understanding of the compound's hazards is essential. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its potential hazards based on structurally similar compounds and its functional groups (a fluorinated indazole, a carboxylic acid ester).
The primary hazards are likely to include:
-
Toxicity: Many fluorinated organic compounds and heterocyclic molecules can be harmful if swallowed, inhaled, or absorbed through the skin[1].
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water, potentially harming aquatic life and ecosystems[2]. The fluorine atom imparts persistence, making environmental breakdown difficult.
As a matter of best practice, always consult the material's specific Safety Data Sheet (MSDS) for detailed hazard information[3]. If an SDS is unavailable, treat the compound as hazardous.
Table 1: Inferred Hazard Profile and Necessary Precautions
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or if inhaled. | Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns upon prolonged contact. | Avoid direct contact with skin. In case of contact, wash immediately with plenty of water. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Always wear safety glasses or goggles. |
| Environmental Hazard | Persistent in the environment and potentially toxic to aquatic life. | Do not discharge to sewer systems or the environment.[1] |
Waste Minimization and Pre-Disposal Handling
The most effective disposal strategy begins with waste minimization. Careful planning of experiments to use only the necessary amount of material is the first step.
-
First-In, First-Out: Manage your chemical inventory to use older stock first, preventing chemicals from expiring and becoming waste[4].
-
Accurate Weighing: Precisely weigh only the amount of this compound required for your reaction to avoid generating excess, unreacted starting material.
-
Segregation at the Source: Never mix hazardous waste with non-hazardous waste. This prevents cross-contamination and reduces the volume of hazardous material requiring specialized disposal[5].
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be handled as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash[5][6].
Step 1: Segregate the Waste Stream
Proper segregation is critical for safety and cost-effective disposal. Because this compound contains a halogen (fluorine), it must be collected in a dedicated halogenated organic waste container[7].
-
Solid Waste: Collect unreacted powder, contaminated filter paper, and used weighing boats in a clearly labeled, puncture-resistant container designated for solid halogenated waste.
-
Liquid Waste: Collect reaction mixtures, quenching solutions, and solvent rinses containing the compound in a separate, compatible liquid waste container labeled for halogenated organic solvents. Do not mix with non-halogenated solvent waste, as disposal costs for halogenated streams are significantly higher[7].
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container for chemically contaminated sharps[4].
Step 2: Containerization and Labeling
All waste containers must be appropriate for the type of waste they hold and must be correctly labeled.
-
Container Choice: Use sturdy, leak-proof containers with secure screw-on caps. For liquid waste, ensure the container material is chemically resistant to the solvents used.
-
Labeling: Attach a completed Hazardous Waste Label from your institution's Environmental Health and Safety (EHS) department as soon as you begin adding waste to the container[5]. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all components (e.g., "this compound," "Dichloromethane," etc.).
-
The approximate percentage of each component.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
Step 3: Safe Storage of Waste
Accumulated hazardous waste must be stored safely within the laboratory pending pickup by EHS.
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste[7]. This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Secondary Containment: Store all liquid hazardous waste containers in a secondary containment bin or tray to contain any potential leaks or spills[5].
-
Store Below Eye Level: To minimize the risk of spills and exposure, always store hazardous chemicals and waste below eye level[4].
-
Segregate Incompatibles: Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents or bases, which could cause a dangerous reaction[8].
Step 4: Arrange for Professional Disposal
Laboratory personnel are not the final disposers of hazardous waste. This task must be handled by trained professionals.
-
Schedule a Pickup: Once a waste container is approximately three-quarters full or has reached its accumulation time limit (often 150-180 days), submit a waste pickup request to your institution's EHS department[4][7].
-
Do Not Transport: Never transport hazardous waste yourself outside of the laboratory[7]. Wait for trained EHS staff or a licensed hazardous waste contractor to collect it. These professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, likely via high-temperature incineration[9][10].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.
Caption: Decision workflow for segregating this compound waste.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area of the spill.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.
-
Don PPE: Wear a lab coat, safety goggles, and at least two pairs of chemically resistant gloves.
-
Containment: Use an appropriate absorbent material from a chemical spill kit (e.g., vermiculite or a spill pad) to absorb the spilled material.
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste bag or container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Dispose: Label the container with all constituents and dispose of it through the EHS hazardous waste program[5].
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]
- A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
- Sustainable Management of Drug Waste: Converting Waste to Value-Added Products for Nanomaterial Synthesis. Longdom Publishing. [Link]
- Waste Management in Pharma Manufacturing. AbbVie CMO. [Link]
- Pharmaceutical Waste and Environmental Safety – Sustainable Healthcare Practices. Sustainable Healthcare Practices. [Link]
- Managing Hazardous Waste from Pharma Processes. Pharmaceutical Technology. [Link]
- Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware. [Link]
- Safety D
- Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH. [Link]
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- 10. pharmtech.com [pharmtech.com]
Personal protective equipment for handling 6-Fluoro-5-indazolecarboxylic acid methyl ester
Essential Safety and Handling Guide for 6-Fluoro-5-indazolecarboxylic acid methyl ester
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold and its derivatives are well-documented as being pharmacologically active, underscoring the necessity of treating such compounds with a high degree of caution to prevent inadvertent exposure.[1][2][3] This guide is structured to provide a comprehensive and logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.
I. Hazard Assessment and Engineering Controls
Based on the toxicological profiles of analogous fluoro-indazole compounds, this compound should be presumed to possess the following hazards:
Given these potential hazards, a proactive approach to exposure minimization is critical. The first line of defense is a robust set of engineering and administrative controls.
Engineering Controls:
-
Certified Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as any handling of its solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[6]
-
Emergency Equipment: An operational eye wash station and safety shower must be readily accessible in the immediate vicinity of the work area.
Administrative Controls:
-
Restricted Access: Designate a specific area for the handling of this compound and restrict access to authorized personnel only.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures involving this chemical.
-
Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures outlined in this guide and the relevant SDS of similar compounds.
II. Personal Protective Equipment (PPE): The Last Line of Defense
Personal Protective Equipment (PPE) is a critical barrier against chemical exposure.[7] The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. Double gloving is advised, especially during procedures with a high risk of contamination.[5][7] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[5] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or when handling larger quantities.[5][8] |
| Body | Laboratory coat | A standard, long-sleeved laboratory coat is required to protect against skin contact.[5] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosol generation. The specific type of respirator should be determined by a formal risk assessment.[5][8] |
III. Operational Plan: A Step-by-Step Workflow
Adherence to a systematic operational plan is crucial for ensuring safety. The following workflow provides a logical sequence for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Preparation and Engineering Controls:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure all necessary PPE is available and in good condition.[5]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Don all required PPE as outlined in the table above, ensuring a proper fit.
-
-
Handling the Compound:
-
Experimental Procedure:
-
Carry out the experiment according to the established SOP.
-
Maintain awareness of the potential hazards throughout the procedure.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate decontaminating solution.
-
-
Waste Disposal:
-
Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and turned inside out.[7]
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after removing PPE.[4]
-
IV. Spill Management and Disposal Plan
Spill Response:
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Caption: A decision-making workflow for responding to a spill of this compound.
Disposal Plan:
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must also be disposed of as hazardous waste.
-
Regulations: All waste disposal must be carried out in strict accordance with local, state, and federal environmental regulations.[6][9]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits.
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid.
- Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET.
- Fisher Scientific. (2023, October 6). SAFETY DATA SHEET: Methyl oleate.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (2020, August 13). SAFETY DATA SHEET.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
- CDC. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
- National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- ChemicalBook. (2022, August 11). 4-FLUORO-3-HYDROXY (1H)INDAZOLE - Safety Data Sheet.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
